molecular formula C16H34OS B156522 Octyl sulfoxide CAS No. 1986-89-6

Octyl sulfoxide

Cat. No.: B156522
CAS No.: 1986-89-6
M. Wt: 274.5 g/mol
InChI Key: VWCFQNQVNVMFGV-UHFFFAOYSA-N
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Description

Octyl sulfoxide, also known as Di-n-octyl sulfoxide, is a high-purity organic compound supplied for laboratory and research applications. This chemical is characterized as a white to almost white crystalline solid with a melting point of 71 °C to 75 °C . It is soluble in organic solvents such as dichloromethane . As a member of the sulfoxide family, this class of compounds is recognized for its utility in organic synthesis. Sulfoxides in general are frequently employed as chiral auxiliaries in asymmetric synthesis and as versatile intermediates, particularly in alkene synthesis via syn-elimination reactions . The structure of sulfoxides, featuring a sulfinyl functional group (S=O), also makes them subjects of study in various chemical and material science research areas . Researchers value these compounds for their configurational stability and versatile reactivity . Store this product in a cool, dark place at recommended room temperatures . Handle with appropriate care in a well-ventilated area. This compound is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octylsulfinyloctane
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InChI

InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWCFQNQVNVMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34OS
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DSSTOX Substance ID

DTXSID30173615
Record name 1,1'-Sulphinylbisoctane
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Molecular Weight

274.5 g/mol
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CAS No.

1986-89-6
Record name 1-(Octylsulfinyl)octane
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Record name Octyl sulfoxide
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Record name Octyl sulfoxide
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Foundational & Exploratory

An In-Depth Technical Guide to Di-n-octyl Sulfoxide: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyl sulfoxide, a member of the sulfoxide family of organosulfur compounds, is a molecule of growing interest in various scientific domains, including materials science and drug development. Its amphiphilic nature, stemming from the polar sulfoxide group and the long, nonpolar octyl chains, imparts unique physicochemical properties that make it a candidate for applications such as a solvent, a surfactant, and a potential modulator of biological membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of di-n-octyl sulfoxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities.

Chemical and Physical Properties

Di-n-octyl sulfoxide is a white to almost white crystalline solid at room temperature.[1][2] Its structure consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-octyl chains.

Table 1: Physical and Chemical Properties of Di-n-octyl Sulfoxide
PropertyValueSource(s)
Molecular Formula C₁₆H₃₄OS[3]
Molecular Weight 274.51 g/mol
Appearance White to almost white powder/crystal[1][2]
Melting Point 71.0 to 75.0 °C
Solubility Soluble in dichloromethane
CAS Number 1986-89-6[3]
IUPAC Name 1-(octylsulfinyl)octane[3]

Experimental Protocols

Synthesis of Di-n-octyl Sulfoxide

The most common method for the synthesis of di-n-octyl sulfoxide is the oxidation of its corresponding sulfide, di-n-octyl sulfide.[4] A general and effective method utilizes hydrogen peroxide as the oxidant in an acidic medium.[4]

Protocol: Oxidation of Di-n-octyl Sulfide with Hydrogen Peroxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-octyl sulfide (1 equivalent) in glacial acetic acid.[4]

  • Oxidation: Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide (1 equivalent) to the stirred solution at room temperature.[4] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.

  • Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as dichloromethane.[4]

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1] The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Characterization Techniques

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized di-n-octyl sulfoxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For long-chain dialkyl sulfoxides like di-n-propyl sulfoxide, the protons on the carbons alpha to the sulfoxide group typically appear as a multiplet in the range of δ 2.5-2.7 ppm in CDCl₃.[5] The carbons alpha to the sulfoxide group in di-n-propyl sulfoxide show a chemical shift around δ 54 ppm.[5] Similar shifts would be expected for di-n-octyl sulfoxide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic absorption band for sulfoxides is the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of dialkyl sulfoxides often shows fragmentation patterns involving cleavage of the C-S bond and rearrangements.[7]

Potential Biological Activity and Applications

While specific studies on the biological activity of di-n-octyl sulfoxide are limited, its structural features suggest potential applications in drug development, primarily related to its amphiphilic nature.

Interaction with Cell Membranes

Long-chain alkyl compounds are known to interact with and insert into lipid bilayers, the primary components of cell membranes.[8] The two octyl chains of di-n-octyl sulfoxide could anchor the molecule within the hydrophobic core of the membrane, while the polar sulfoxide group would reside near the polar head groups of the phospholipids. This interaction could potentially disrupt the membrane organization, leading to increased membrane fluidity and permeability.[7][9][10]

Transdermal Permeation Enhancement

Dimethyl sulfoxide (DMSO), the smallest member of the sulfoxide family, is a well-known transdermal penetration enhancer used in pharmaceutical formulations.[6][11][12][13][14] Its mechanism of action involves disruption of the stratum corneum lipid barrier.[14] Given its structural similarity, di-n-octyl sulfoxide, with its long alkyl chains, may also exhibit permeation-enhancing properties, potentially facilitating the delivery of therapeutic agents through the skin.

Cytotoxicity

The potential for di-n-octyl sulfoxide to interact with and disrupt cell membranes also suggests that it may exhibit cytotoxic effects, particularly at higher concentrations. Studies on DMSO have shown dose-dependent cytotoxicity against various cancer cell lines.[2][3][15][16][17][18] The lytic effect of surfactants on cell membranes is a known mechanism of cytotoxicity, and the amphiphilic nature of di-n-octyl sulfoxide could lead to similar effects.

Visualizations

Experimental Workflow: Synthesis and Purification of Di-n-octyl Sulfoxide

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Di-n-octyl Sulfide Di-n-octyl Sulfide Reaction_Mixture Reaction Mixture Di-n-octyl Sulfide->Reaction_Mixture H2O2 / Acetic Acid H2O2 / Acetic Acid H2O2 / Acetic Acid->Reaction_Mixture Neutralization Neutralization (aq. NaOH) Reaction_Mixture->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Di-n-octyl Sulfoxide Purification_Method->Pure_Product NMR NMR Pure_Product->NMR FTIR FTIR Pure_Product->FTIR MS MS Pure_Product->MS

Caption: Workflow for the synthesis and purification of di-n-octyl sulfoxide.

Logical Relationship: Potential Mechanism of Membrane Interaction

Membrane_Interaction Di-n-octyl_Sulfoxide Di-n-octyl Sulfoxide Lipid_Bilayer Cell Membrane (Lipid Bilayer) Di-n-octyl_Sulfoxide->Lipid_Bilayer Interaction Insertion Insertion of Octyl Chains into Hydrophobic Core Lipid_Bilayer->Insertion Polar_Interaction Interaction of Sulfoxide Group with Polar Head Groups Lipid_Bilayer->Polar_Interaction Disruption Disruption of Lipid Packing Insertion->Disruption Polar_Interaction->Disruption Increased_Fluidity Increased Membrane Fluidity Disruption->Increased_Fluidity Increased_Permeability Increased Membrane Permeability Disruption->Increased_Permeability

Caption: Potential mechanism of di-n-octyl sulfoxide interaction with a lipid bilayer.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Di-n-octyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-octyl sulfoxide (C₁₆H₃₄OS) is an organosulfur compound featuring a central sulfinyl group flanked by two n-octyl chains. While it shares structural similarities with the well-studied dimethyl sulfoxide (DMSO), its longer alkyl chains impart distinct physical and chemical properties, influencing its applications in various scientific and industrial fields, including as a solvent, extractant, and potential therapeutic agent. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical characteristics of di-n-octyl sulfoxide, drawing upon available data for the sulfoxide functional group and related molecules to build a detailed molecular portrait.

Molecular Structure and Bonding

The molecular structure of di-n-octyl sulfoxide is characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-octyl hydrocarbon chains. The sulfur atom in a sulfoxide is chiral when the two organic substituents are different; however, in the symmetrical di-n-octyl sulfoxide, the sulfur atom is achiral.

The geometry around the sulfur atom is trigonal pyramidal, a consequence of the presence of a lone pair of electrons on the sulfur atom, in addition to the S=O and two S-C bonds. This arrangement is consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.

The Sulfoxide Functional Group

The nature of the sulfur-oxygen bond in sulfoxides is a subject of ongoing discussion, often described as a resonance hybrid of a double bond and a dative covalent bond. This results in a highly polar S=O bond with a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This polarity is a key determinant of the physicochemical properties of sulfoxides, including their high boiling points and miscibility with a range of solvents.

Bond Lengths and Angles
ParameterTypical Value
S=O Bond Length1.49 - 1.53 Å
C-S Bond Length~1.80 Å
C-S-C Bond Angle97 - 100°
O-S-C Bond Angle106 - 108°
C-C Bond Length (alkyl chain)~1.54 Å
C-H Bond Length (alkyl chain)~1.09 Å
C-C-C Bond Angle (alkyl chain)~109.5°

Note: These are typical values based on related sulfoxide structures and may vary slightly for di-n-octyl sulfoxide.

Physicochemical Properties

The long n-octyl chains in di-n-octyl sulfoxide significantly influence its physical properties, making it a more nonpolar and viscous compound compared to its short-chain analogue, DMSO.

PropertyValue
Molecular FormulaC₁₆H₃₄OS
Molecular Weight274.51 g/mol
Melting Point71-73 °C
Boiling Point~399 °C (predicted)
Density~0.91 g/cm³ (predicted)
AppearanceWhite to off-white crystalline solid

Synthesis of Di-n-octyl Sulfoxide

Di-n-octyl sulfoxide can be synthesized through the oxidation of its corresponding sulfide, di-n-octyl sulfide. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in an appropriate solvent.

General Experimental Protocol for Synthesis

Materials:

  • Di-n-octyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid (glacial)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-octyl sulfide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting sulfide.

  • Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure di-n-octyl sulfoxide.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Reactant1 Di-n-octyl sulfide Oxidation Oxidation in Acetic Acid Reactant1->Oxidation Reactant2 Hydrogen Peroxide Reactant2->Oxidation Extraction Extraction with Dichloromethane Oxidation->Extraction Washing Washing with NaHCO3 Extraction->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification FinalProduct Di-n-octyl Sulfoxide Purification->FinalProduct

Caption: Synthesis workflow for di-n-octyl sulfoxide.

Spectroscopic Characterization

The structure of di-n-octyl sulfoxide can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1070 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the alkyl chains around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different protons in the n-octyl chains. The protons on the carbon adjacent to the sulfoxide group (α-protons) will be the most deshielded and will appear as a multiplet further downfield compared to the other methylene protons of the octyl chains. The terminal methyl group will appear as a triplet at the most upfield position.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the n-octyl chain. The carbon atom directly bonded to the sulfur (α-carbon) will be the most deshielded and will appear at the lowest field.

Applications and Future Directions

The unique combination of a polar sulfoxide head and long, nonpolar alkyl tails gives di-n-octyl sulfoxide amphiphilic character, making it a subject of interest in various applications:

  • Extraction Chemistry: It has been investigated for the extraction of metal ions from aqueous solutions.

  • Solvent Properties: Its high boiling point and thermal stability make it a potential solvent for high-temperature reactions.

  • Drug Development: Sulfoxide-containing molecules are present in several pharmaceuticals. The lipophilic nature of the octyl chains in di-n-octyl sulfoxide could be exploited in drug delivery systems or as a component of topical formulations to enhance skin penetration.

Further research is warranted to fully elucidate the crystal structure of di-n-octyl sulfoxide through X-ray diffraction, which would provide definitive data on its bond lengths and angles. Additionally, computational studies could offer deeper insights into its electronic structure and conformational flexibility, aiding in the rational design of new applications for this versatile molecule.

Molecular Structure of Di-n-octyl Sulfoxide:

Caption: 2D representation of di-n-octyl sulfoxide.

Synthesis of Chiral Octyl Sulfoxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are a pivotal class of organic compounds, distinguished by a stereogenic sulfur atom. Their unique stereochemical properties make them invaluable as chiral auxiliaries in asymmetric synthesis and as key structural motifs in a variety of biologically active molecules and pharmaceuticals.[1][2][3][4] The octyl chain, with its lipophilic nature, can significantly influence the pharmacological properties of a molecule, making the synthesis of chiral octyl sulfoxide derivatives a topic of considerable interest in medicinal chemistry and drug development.

This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral this compound derivatives. It includes detailed experimental protocols for key synthetic strategies, a comparative summary of quantitative data, and visualizations of the underlying synthetic pathways. The primary focus is on three well-established and effective methods: the Andersen synthesis using chiral auxiliaries, metal-catalyzed asymmetric oxidation, and biocatalytic oxidation.

Core Synthetic Methodologies

The synthesis of enantiomerically enriched octyl sulfoxides can be broadly categorized into three main approaches:

  • The Andersen Synthesis (Chiral Auxiliary-Based) : This classical and reliable method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically a menthyl sulfinate, with an organometallic reagent.[3][4][5] The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for excellent stereocontrol.[4]

  • Metal-Catalyzed Asymmetric Oxidation : This is one of the most direct and widely used methods for preparing chiral sulfoxides. It involves the oxidation of a prochiral sulfide using a stoichiometric or catalytic amount of a chiral metal complex.[1] Titanium and vanadium complexes, in particular, have proven to be highly effective for this transformation.[1][6][7] The Kagan-Modena oxidation, which utilizes a titanium-diethyl tartrate complex, is a landmark example of this approach.[1]

  • Biocatalytic Asymmetric Oxidation : Leveraging the high selectivity of enzymes, this method offers an environmentally benign route to chiral sulfoxides.[8][9] Oxidative enzymes such as monooxygenases and peroxidases can catalyze the enantioselective oxidation of sulfides, often with high yields and excellent enantiomeric excess.[8][10]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the synthesis of chiral this compound derivatives and related compounds using the aforementioned methodologies.

Method Substrate Product Catalyst/Reagent Yield (%) Enantiomeric Excess (ee, %) Reference
Metal-Catalyzed Oxidation Methyl n-Octyl Sulfide(R)-Methyl n-Octyl SulfoxideChiral Titanium Complex63Not specified in abstract[11]
Biocatalytic Oxidation n-Octyl Methyl SulfideChiral n-Octyl Methyl SulfoxideFlavin-Cyclodextrin ConjugateNot specifiedNot specified[12]
Andersen Synthesis (-)-Menthyl (S)-p-toluenesulfinate(+)-Ethyl p-tolyl sulfoxideEtMgBrHighHigh[4]
Vanadium-Catalyzed Oxidation Alkyl Aryl SulfidesChiral Alkyl Aryl SulfoxidesVanadium-Salan ComplexHighHigh[6][7]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Andersen Synthesis of a Chiral Alkyl p-Tolyl Sulfoxide (General Procedure)

This protocol is based on the classical Andersen synthesis, which utilizes a diastereomerically pure menthyl sulfinate.

Materials:

  • (-)-Menthyl (S)-p-toluenesulfinate

  • Octylmagnesium bromide (or other suitable Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the Grignard reagent (e.g., octylmagnesium bromide, 1.2 eq) in diethyl ether is added dropwise to the stirred solution of the sulfinate ester.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the enantiomerically pure chiral this compound.

Protocol 2: Vanadium-Catalyzed Asymmetric Oxidation of an Alkyl Aryl Sulfide (General Procedure)

This protocol is a general representation of a vanadium-catalyzed asymmetric sulfoxidation.

Materials:

  • Alkyl aryl sulfide (e.g., octyl phenyl sulfide)

  • Chiral Schiff base ligand

  • Vanadyl acetylacetonate [VO(acac)₂]

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous chloroform or dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral Schiff base ligand (1.0-5.0 mol%) and VO(acac)₂ (1.0-5.0 mol%) in chloroform at 0 °C is added the alkyl aryl sulfide (1.0 eq).

  • Aqueous hydrogen peroxide (1.1-1.5 eq) is added dropwise to the stirred mixture over a period of several hours using a syringe pump to minimize over-oxidation to the sulfone.

  • The reaction is stirred at 0 °C until the starting sulfide is consumed, as monitored by TLC.

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude sulfoxide is purified by column chromatography on silica gel to yield the enantiomerically enriched product.

Protocol 3: Biocatalytic Oxidation of a Dialkyl Sulfide (General Procedure)

This protocol outlines a general procedure for the enzymatic oxidation of a sulfide using a whole-cell biocatalyst.

Materials:

  • Dialkyl sulfide (e.g., n-octyl methyl sulfide)

  • Whole-cell biocatalyst (e.g., Rhodococcus sp.) expressing a suitable monooxygenase

  • Growth medium (e.g., LB broth)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Glucose (or other carbon source)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The biocatalyst is cultured in a suitable growth medium to a desired cell density.

  • The cells are harvested by centrifugation and resuspended in a buffer solution containing a carbon source like glucose.

  • The sulfide substrate, dissolved in a minimal amount of a water-miscible co-solvent if necessary, is added to the cell suspension. For water-insoluble substrates, a biphasic system (e.g., n-octane-water) can be employed.[13]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking to ensure adequate aeration.

  • The progress of the reaction (conversion and enantiomeric excess) is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Once the desired conversion is reached, the reaction is stopped, and the mixture is extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting chiral sulfoxide is purified by column chromatography.

Mandatory Visualizations

Synthesis_Pathways cluster_andersen Andersen Synthesis cluster_oxidation Asymmetric Oxidation Menthol (-)-Menthol MenthylSulfinate (-)-Menthyl (S)-p- Toluenesulfinate Menthol->MenthylSulfinate SulfinylChloride p-Toluenesulfinyl Chloride SulfinylChloride->MenthylSulfinate ChiralSulfoxideA Chiral Octyl p-Tolyl Sulfoxide MenthylSulfinate->ChiralSulfoxideA Inversion at S Grignard Octyl-MgBr Grignard->ChiralSulfoxideA ProchiralSulfide Octyl Phenyl Sulfide ChiralSulfoxideB Chiral Octyl Phenyl Sulfoxide ProchiralSulfide->ChiralSulfoxideB ChiralCatalyst Chiral Metal Complex (e.g., Ti, V) or Enzyme ChiralCatalyst->ChiralSulfoxideB Oxidant Oxidant (H₂O₂, TBHP, O₂) Oxidant->ChiralSulfoxideB

Caption: Key synthetic routes to chiral octyl sulfoxides.

Experimental_Workflow_Andersen Start Start: (-)-Menthyl (S)-p- Toluenesulfinate Reaction Reaction with Octylmagnesium Bromide Start->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Column Chromatography Drying->Purification Product Product: Chiral Octyl p-Tolyl Sulfoxide Purification->Product

Caption: Workflow for the Andersen synthesis.

Experimental_Workflow_Oxidation Start Start: Prochiral Sulfide & Catalyst/Enzyme Oxidation Controlled Addition of Oxidant Start->Oxidation Monitoring Reaction Monitoring (TLC/HPLC) Oxidation->Monitoring Workup Aqueous Workup/ Quenching Monitoring->Workup Upon Completion Extraction Solvent Extraction Workup->Extraction Purification Purification Extraction->Purification Product Product: Chiral This compound Purification->Product

Caption: General workflow for asymmetric oxidation.

Conclusion

The synthesis of chiral this compound derivatives is a well-established field with several robust and high-yielding methodologies. The choice of synthetic route—be it the classic Andersen synthesis, metal-catalyzed oxidation, or a biocatalytic approach—will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the required level of enantiopurity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for selecting and implementing the most suitable method for their specific needs. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for novel or complex substrates.

References

An In-Depth Technical Guide to the Micellar Properties of Octyl Sulfoxide Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core micellar properties of octyl sulfoxide surfactants. Non-ionic surfactants are of significant interest in pharmaceutical and biotechnological applications due to their mildness and ability to stabilize proteins and solubilize drugs. This compound, with its polar sulfoxide head group and an eight-carbon alkyl chain, represents a structurally simple yet versatile example of this class of surfactants. This document details its synthesis, critical micelle concentration (CMC), aggregation number, Krafft temperature, and the thermodynamics of its micellization, alongside relevant experimental protocols.

Core Micellar and Physicochemical Properties

This compound is a non-ionic surfactant characterized by a polar sulfoxide group and a hydrophobic octyl tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding sulfide. For instance, octyl methyl sulfoxide can be prepared by the dropwise addition of tert-butyl hypochlorite to a methanol solution of octyl methyl sulfide at low temperatures (below 0°C). Following the reaction, purification is achieved by removing by-products and recrystallizing the crude product from a suitable solvent mixture, such as petroleum ether with a small amount of ethanol.[1] The purity of the final product is typically verified by ensuring the absence of a minimum in the surface tension versus concentration curve around the critical micelle concentration.[1]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. For octyl methyl sulfoxide (OMS), the CMC can be determined by measuring the surface tension of its aqueous solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

The CMC of octyl methyl sulfoxide is dependent on temperature. From the data presented in the study by Aratono et al. (1995), the CMC values at different temperatures have been determined from the intersection of the two linear portions of the surface tension versus molality curves.

Table 1: Critical Micelle Concentration (CMC) of Octyl Methyl Sulfoxide at Various Temperatures

Temperature (°C)Temperature (K)Critical Micelle Concentration (mmol/kg)
15288.1525.5
20293.1525.8
25298.1526.2
30303.1526.6
35308.1527.0

Data extracted from graphical representations in Aratono et al. (1995).

Aggregation Number
Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant exists predominantly as hydrated crystals, and micelle formation is limited. For many non-ionic surfactants with shorter alkyl chains, such as octyl derivatives, the Krafft temperature is typically low, often below 0°C, indicating good solubility and micelle-forming ability at common working temperatures. For instance, for 3-(alkyldimethylammonio)-1-propanesulfonates with an octyl (C8) chain, the Krafft temperature is 0°C.[2]

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind surfactant self-assembly. The key thermodynamic parameters are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

For octyl methyl sulfoxide, the enthalpy of micelle formation has been evaluated from the temperature dependence of the CMC. The micellization process for this surfactant is endothermic, with a positive enthalpy change.[1] This indicates that the process is entropically driven, a hallmark of the hydrophobic effect where the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in the overall entropy of the system.

Table 2: Thermodynamic Parameters of Micellization for Octyl Methyl Sulfoxide

Temperature (°C)Temperature (K)Enthalpy of Micelle Formation (ΔH°mic) (kJ/mol)
25298.152.5

Data extracted from graphical representations in Aratono et al. (1995).

Experimental Protocols

Accurate determination of the micellar properties of this compound requires robust experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, beyond which it remains relatively constant.

Materials and Equipment:

  • High-purity this compound

  • High-purity water (e.g., distilled and deionized)

  • Tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

  • Thermostatically controlled water bath

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC. A series of solutions of varying concentrations are then prepared by serial dilution of the stock solution.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.

  • Measurement:

    • Equilibrate the surfactant solution to the desired temperature using the thermostatically controlled water bath.

    • Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

    • Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[3]

Workflow for CMC Determination by Surface Tension:

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Serial Dilutions Stock->Dilute Measure Measure Surface Tension Dilute->Measure Calibrate Calibrate Tensiometer Calibrate->Measure Plot Plot γ vs. log C Measure->Plot CMC Determine CMC from Intersection Plot->CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe molecule by a quencher molecule within the micellar environment.

Materials and Equipment:

  • This compound

  • High-purity water

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium chloride or coumarin 153)

  • Fluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent.

    • Prepare a stock solution of the quencher.

    • Prepare a series of surfactant solutions at a concentration significantly above the CMC, each containing a constant, low concentration of the probe.

    • To these solutions, add varying concentrations of the quencher.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (I) of each sample at the emission maximum of the probe. The fluorescence intensity in the absence of the quencher (I0) is also measured.

  • Data Analysis:

    • The aggregation number (Nagg) can be determined using the following equation, which is derived from Poisson statistics for the distribution of the quencher among the micelles: ln(I0/I) = [Quencher]micelle / [Micelle]

    • The concentration of micelles ([Micelle]) can be expressed as: [Micelle] = (Ctotal - CMC) / Nagg

    • By plotting ln(I0/I) against the concentration of the quencher in the micelles, a linear relationship is obtained, and the aggregation number can be calculated from the slope.[4]

Aggregation_Number cluster_exp Experiment cluster_calc Calculation Prep Prepare Surfactant/Probe/Quencher Solutions Measure Measure Fluorescence Intensity (I₀ and I) Prep->Measure Plot Plot ln(I₀/I) vs. [Quencher] Measure->Plot Slope Determine Slope Plot->Slope Nagg Calculate Aggregation Number (Nagg) Slope->Nagg

Caption: Illustrative diagram of a drug delivered by an this compound micelle inhibiting a kinase cascade.

This technical guide provides a foundational understanding of the micellar properties of this compound surfactants. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences. Further research to precisely determine the aggregation number and Krafft temperature of various this compound derivatives will enhance their applicability in advanced formulations and research applications.

References

In-depth Technical Guide: Critical Micelle Concentration (CMC) of Octyl Sulfoxide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octyl sulfoxide in aqueous solutions. Due to the limited availability of a precise, publicly cited CMC value for this compound in pure aqueous solution within the scope of this search, this guide offers a framework for its determination, including detailed experimental protocols and comparative data for structurally analogous surfactants.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1][2] Below the CMC, surfactant molecules primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases and reaches the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles in the bulk solution. At concentrations above the CMC, the monomer concentration remains relatively constant at the CMC value.[1]

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and cluster together to form the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding water.[3] This self-assembly process is crucial for the various applications of surfactants, including solubilization of poorly water-soluble drugs, detergency, and in the formation of emulsions and foams.

Quantitative Data for this compound and Analogs

A definitive, publicly available value for the critical micelle concentration of unsubstituted this compound in pure aqueous solution could not be identified in the reviewed literature. However, data for structurally similar surfactants, particularly other non-ionic surfactants with an eight-carbon alkyl chain, can provide a valuable point of reference. The CMC is influenced by the structure of both the hydrophobic tail and the hydrophilic head group.

Surfactant NameStructureTypeCMC (mM in water at 25°C)
This compound (estimated) CH₃(CH₂)₇S(O)CH₃Non-ionicValue not found
n-Octyl-β-D-glucopyranosideC₈H₁₇O-GlcNon-ionic~20-25
Penta(ethylene glycol) monooctyl ether (C8E5)C₈H₁₇(OCH₂CH₂)₅OHNon-ionic9.7
Octylphenol Ethoxylate (Triton X-100)C₈H₁₇-Ph-(OCH₂CH₂)₉.₅OHNon-ionic~0.2-0.9
Sodium Octyl SulfateCH₃(CH₂)₇OSO₃⁻Na⁺Anionic~130-160

Note: The CMC values for analogous surfactants are provided for comparative purposes. The actual CMC of this compound may vary.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. The most common methods include surface tensiometry, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy.

Surface Tensiometry

This is a primary and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with surfactant monomers, and any additional surfactant forms micelles in the bulk solution.[4]

Detailed Protocol (Wilhelmy Plate Method):

  • Preparation of Surfactant Solutions:

    • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. It is crucial to use high-purity water and clean glassware to avoid contaminants that can affect surface tension.

  • Instrumentation and Calibration:

    • Use a surface tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate).

    • Before each measurement, thoroughly clean the Wilhelmy plate by rinsing it with a suitable solvent (e.g., ethanol or acetone) followed by deionized water, and then flaming it to red heat to remove any organic residues.

    • Calibrate the instrument according to the manufacturer's instructions, usually with deionized water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).

  • Measurement Procedure:

    • Pour a sample of the surfactant solution into a clean, temperature-controlled sample vessel.

    • Suspend the clean Wilhelmy plate from the microbalance of the tensiometer.

    • Raise the sample vessel until the surface of the liquid just touches the bottom edge of the plate.

    • The tensiometer will measure the force exerted on the plate by the surface tension of the liquid.

    • Record the surface tension value once the reading has stabilized.

    • Repeat the measurement for each of the prepared surfactant solutions, starting from the lowest concentration and progressing to the highest.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe that exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments.

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low solubility in water. When micelles are formed, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum.

Detailed Protocol (Using Pyrene as a Probe):

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The organic solvent should be allowed to evaporate completely.

  • Fluorescence Measurements:

    • Use a spectrofluorometer to record the fluorescence emission spectrum of pyrene in each surfactant solution. The excitation wavelength for pyrene is typically around 334 nm.

    • Record the emission spectra over a range of approximately 350 nm to 500 nm.

  • Data Analysis:

    • The pyrene monomer fluorescence spectrum shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm is sensitive to the polarity of the probe's microenvironment.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • In the absence of micelles (below CMC), the I₁/I₃ ratio is high, corresponding to a polar environment. As micelles form, pyrene partitions into the non-polar micellar core, and the I₁/I₃ ratio decreases.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Micelle Formation Principle

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Above CMC cluster_micelle Micelle Monomer1 Monomer Surfactant1 Surfactant2 Surfactant3 Surfactant4 Surfactant5 s1 s2 s3 s4 s5 s6 s7 s8 Below CMC Below CMC Above CMC Above CMC Below CMC->Above CMC [Surfactant] increases CMC_Workflow A Prepare Stock Solution of this compound B Create a Series of Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Surface Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine Intersection of Two Linear Regions E->F G Identify CMC F->G

References

thermodynamics of octyl sulfoxide micelle formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamics of Octyl Sulfoxide Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic principles governing the formation of micelles by this compound in aqueous solutions. It includes quantitative thermodynamic data derived from experimental studies, detailed experimental protocols for key analytical techniques, and logical diagrams to illustrate the underlying thermodynamic relationships and workflows.

Core Principles of Micellization

The self-assembly of amphiphilic molecules like this compound into micelles is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions. This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). The thermodynamics of this phenomenon are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components, as described by the fundamental Gibbs-Helmholtz equation:

ΔGmic = ΔHmic - TΔSmic

For micellization to be spontaneous, ΔGmic must be negative. The primary driving force for this process is the hydrophobic effect. When individual surfactant molecules (unimers) are dispersed in water, the water molecules form ordered "cages" around the hydrophobic octyl chains. The formation of micelles sequesters these chains away from the water, releasing the ordered water molecules and leading to a significant increase in the overall entropy of the system (a large, positive ΔSmic). This favorable entropic change is typically the dominant contributor to the negative ΔGmic, often overcoming a positive (endothermic) enthalpy change (ΔHmic) associated with the disruption of water structure and steric interactions in the micelle.[1][2]

The relationship between these thermodynamic parameters dictates the spontaneity of micelle formation.

Thermodynamics G ΔGmic Gibbs Free Energy Balance Balance Determines Spontaneity G->Balance sub G->sub = H ΔHmic Enthalpy H->G TS TΔSmic Entropy Term TS->G Spontaneous Spontaneous Micellization (ΔGmic < 0) NonSpontaneous Non-Spontaneous (ΔGmic > 0) Balance->Spontaneous Balance->NonSpontaneous sub->H sub->TS -

Caption: The Gibbs-Helmholtz equation governing micellization spontaneity.

Quantitative Thermodynamic Data

The thermodynamic parameters for the micellization of n-octyl methyl sulfoxide (OMS) have been determined experimentally. The following table summarizes the Critical Micelle Concentration (CMC), Enthalpy of Micellization (ΔHmic), Gibbs Free Energy of Micellization (ΔGmic), and Entropy of Micellization (TΔSmic) at various temperatures. Data is derived from surface tension measurements.[3]

Temperature (K)CMC (mmol/kg)ΔHmic (kJ/mol)ΔGmic (kJ/mol)TΔSmic (kJ/mol)
288.1525.56.8-20.026.8
293.1525.87.5-20.427.9
298.1526.28.2-20.829.0
303.1526.78.9-21.230.1
308.1527.29.5-21.631.1

Note: ΔGmic was calculated using the pseudo-phase separation model equation ΔGmic ≈ RT ln(XCMC), where XCMC is the mole fraction of the surfactant at the CMC. TΔSmic was calculated using the Gibbs-Helmholtz equation.

Experimental Protocols

Accurate determination of thermodynamic parameters requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) and Surface Tensiometry are two powerful methods for characterizing surfactant micellization.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy) upon micelle formation or dissociation, allowing for the simultaneous determination of CMC and ΔHmic in a single experiment.[4][5]

Objective: To determine the CMC and ΔHmic of this compound.

Materials & Equipment:

  • Isothermal Titration Calorimeter

  • High-purity n-octyl methyl sulfoxide

  • Degassed, deionized water (or appropriate buffer)

  • Precision balance and volumetric flasks

Methodology:

  • Solution Preparation:

    • Prepare a high-concentration solution of this compound (e.g., 20-30 times the expected CMC) in deionized water. This will be the "injectant" solution.

    • Fill the calorimeter's sample cell with the same deionized water used for the injectant solution.

    • Thoroughly degas both solutions under vacuum to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 298.15 K) and allow the instrument to equilibrate.

    • Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 300-400 RPM).

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to eliminate artifacts from the syringe placement, and discard this data point.

    • Execute a series of precisely controlled injections (e.g., 20-40 injections of 5-10 µL each) of the concentrated this compound solution into the sample cell. Allow sufficient time between injections (e.g., 180-300 seconds) for the signal to return to baseline.

  • Data Analysis:

    • The raw data will be a plot of thermal power (µJ/s) versus time. Integrate the area under each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant (kJ/mol) against the total surfactant concentration in the cell.

    • The resulting isotherm will show a distinct transition. Below the CMC, the heat change corresponds to the dilution of monomers. As the concentration crosses the CMC, the heat change reflects the formation of micelles. The inflection point of this transition curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔHmic).[4][5]

Protocol 2: Surface Tensiometry

This classic method determines the CMC by identifying the concentration at which the surface tension of the solution ceases to decrease significantly.[3]

Objective: To determine the CMC of this compound by measuring surface tension.

Materials & Equipment:

  • Tensiometer (using Du Noüy ring or Wilhelmy plate method)

  • High-purity n-octyl methyl sulfoxide

  • High-purity water (e.g., Milli-Q)

  • A series of clean glass vessels

  • Precision balance and volumetric flasks

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a concentration well above the expected CMC.

    • Create a series of dilutions from the stock solution, spanning a wide concentration range both below and above the expected CMC.

  • Instrument Calibration and Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

    • Measure the surface tension of the pure water first.

    • Proceed to measure the surface tension of each prepared this compound solution, starting from the most dilute and progressing to the most concentrated.

    • Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) between each measurement to avoid cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two distinct regions with different slopes. In the pre-micellar region, surface tension decreases sharply as surfactant monomers populate the air-water interface. In the post-micellar region, the interface becomes saturated, and the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two lines fitted to these distinct regions.

Workflow start Start: Prepare Stock Solution (> CMC) prep Prepare Serial Dilutions (spanning expected CMC) start->prep measure Measure Surface Tension (γ) for each concentration prep->measure plot Plot γ vs. log(Concentration) measure->plot analysis Identify Two Linear Regions (Pre- and Post-Micellar) plot->analysis cmc Determine CMC at Intersection of Lines analysis->cmc temp Repeat at Multiple Temperatures (T) cmc->temp temp->measure  Iterate thermo Calculate ΔG, ΔH, ΔS from T-dependence of CMC temp->thermo  Finalize

Caption: Workflow for thermodynamic analysis via Surface Tensiometry.

References

Solubility of Octyl Sulfoxide in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of various octyl sulfoxide compounds in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also offers detailed experimental protocols for determining solubility, enabling researchers to generate empirical data for their specific applications.

Introduction to Octyl Sulfoxides

Octyl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group flanked by at least one octyl group. The specific structure can vary, leading to different physicochemical properties, including solubility. This guide focuses on three primary forms of this compound encountered in research and industrial applications:

  • n-Octyl Sulfoxide of Isosafrole (CAS 120-62-7): Also known as piperonyl sulfoxide, this compound has been historically used as a pesticide synergist.

  • Di-n-octyl Sulfoxide (CAS 1986-89-6): A symmetrical sulfoxide with two octyl chains.

  • 3-Chloropropyl this compound (CAS 3569-57-1): A functionalized sulfoxide used as a chemical intermediate.

The solubility of these compounds is a critical parameter in various applications, including formulation development, reaction chemistry, and biological assays.

Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for the three this compound compounds. It is important to note that comprehensive quantitative data is sparse in the public domain, and the information provided should be considered as a guideline. Experimental determination is recommended for precise applications.

Table 1: Solubility of n-Octyl Sulfoxide of Isosafrole (CAS 120-62-7)

SolventFormulaTypeSolubilityTemperature (°C)Citation
WaterH₂OPolar Protic< 0.1 mg/mL22.2[1]
Petroleum EtherMixtureNonpolarInsolubleNot Specified[1]
Alcohol (general)ROHPolar ProticSolubleNot Specified[1]
Other Organic Solvents--Generally SolubleNot Specified[1]

Table 2: Solubility of Di-n-octyl Sulfoxide (CAS 1986-89-6)

SolventFormulaTypeSolubilityTemperature (°C)Citation
DichloromethaneCH₂Cl₂Polar AproticSolubleNot Specified

Note: Further quantitative data for di-n-octyl sulfoxide in common laboratory solvents was not found in the surveyed literature.

Table 3: Solubility of 3-Chloropropyl this compound (CAS 3569-57-1)

SolventFormulaTypeSolubilityTemperature (°C)Citation
WaterH₂OPolar ProticLimited SolubilityNot Specified
EthanolC₂H₅OHPolar ProticHigh SolubilityNot Specified
AcetoneC₃H₆OPolar AproticHigh SolubilityNot Specified
DichloromethaneCH₂Cl₂Polar AproticHigh SolubilityNot Specified

Note: "High Solubility" and "Limited Solubility" are qualitative descriptors found in the literature; precise numerical values were not available.

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, the following detailed protocols are provided for the experimental determination of solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard."

Methodology:

  • Preparation: Add an excess amount of the this compound compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Syringe filters with a pore size of 0.45 µm or smaller are recommended to remove all undissolved particles.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.

G cluster_0 Shake-Flask Method for Thermodynamic Solubility A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (24-48h) A->B Agitation C 3. Separate solid and liquid phases (centrifuge/filter) B->C Settling D 4. Dilute supernatant C->D E 5. Quantify concentration (HPLC/GC-MS) D->E F 6. Calculate solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in dimethyl sulfoxide (DMSO).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Monitoring: After a short incubation period (e.g., 1-2 hours), inspect the wells for the formation of a precipitate. This can be done visually or, more accurately, using nephelometry (light scattering) or turbidimetry (light absorption).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

G cluster_1 Kinetic Solubility Determination Workflow A 1. Prepare high-concentration stock in DMSO B 2. Serially dilute with aqueous buffer in multi-well plate A->B C 3. Incubate (1-2 hours) B->C D 4. Monitor for precipitation (nephelometry/turbidimetry) C->D E 5. Determine highest soluble concentration D->E

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

The solubility of octyl sulfoxides is governed by the principle of "like dissolves like." Key factors include:

  • Polarity: The sulfoxide group is polar, which can impart some solubility in polar solvents. However, the long octyl chain(s) are nonpolar and dominate the overall character of the molecule, leading to better solubility in less polar organic solvents.

  • Hydrogen Bonding: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents like alcohols.

  • Molecular Structure: The presence of additional functional groups, such as the piperonyl group in the isosafrole derivative or the chloro group in 3-chloropropyl this compound, will significantly influence the polarity and, consequently, the solubility profile.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

Conclusion

References

An In-depth Technical Guide to the Polarity of the Sulfoxide Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom (R-S(=O)-R'), is a cornerstone in modern chemistry, particularly in the realm of drug design and materials science. Its significance stems from a unique electronic structure that imparts a strong polarity, profoundly influencing the physicochemical properties of molecules in which it resides. This guide provides a detailed exploration of the sulfoxide group's polarity, supported by quantitative data, experimental methodologies, and logical frameworks.

Electronic Structure and the Origin of Polarity

The polarity of the sulfoxide group is a direct consequence of the nature of the sulfur-oxygen (S-O) bond. This bond is best described as a resonance hybrid of two principal forms: a neutral double-bonded structure and a dipolar structure with a positive charge on the sulfur atom and a negative charge on the oxygen atom.[1] The significant difference in electronegativity between sulfur (2.58) and oxygen (3.44) leads to a substantial polarization of this bond.[2]

The S-O bond has both electrostatic and covalent character, resulting in a significant dipole moment with the negative charge centered on the oxygen atom.[3] This charge separation is a defining feature of the sulfoxide group. While the IUPAC recommends using the expanded octet double-bond structure for simplicity, the dipolar resonance form is crucial for understanding the group's high polarity.[3] The sulfur atom in a sulfoxide is pyramidal, and when the two organic substituents (R and R') are different, the sulfur atom becomes a chiral center.[3]

Quantitative Measures of Polarity

The high polarity of the sulfoxide group is quantitatively expressed by its large dipole moment. Dimethyl sulfoxide (DMSO), a widely used aprotic solvent, serves as a prime example, exhibiting a dipole moment of approximately 3.96 to 4.1 D.[4][5][6][7] This high value is a testament to the significant charge separation within the S-O bond. The polarity of sulfoxides contributes to their high dielectric constants, making them excellent solvents for a wide range of polar and nonpolar compounds.[5][8]

CompoundDipole Moment (Debye, D)Dielectric Constant (ε)Reference
Dimethyl Sulfoxide (DMSO)3.96 D47.2 at 20°C[4]
Dimethyl Sulfide1.55 D6.70[9]
Acetone2.88 D20.7
Water1.85 D80.1
Sulfuric Acid Monomer2.9643 D-[10]

Table 1: Comparison of Dipole Moments and Dielectric Constants.

Consequences of Polarity: Intermolecular Interactions

The pronounced polarity of the sulfoxide group dictates its interactions with other molecules, playing a crucial role in its function as a solvent and a pharmacophore.

Hydrogen Bonding: The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor.[[“]] This ability to form hydrogen bonds is fundamental to the solubility of sulfoxide-containing compounds in protic solvents like water and their interactions with biological macromolecules.[12][13] For instance, studies on DMSO-water mixtures reveal strong hydrogen bonding between the sulfoxide oxygen and water molecules.[14] This interaction is stronger than typical hydrogen bonds, such as those between water molecules themselves.[4]

Solvation Properties: The amphiphilic nature of molecules like DMSO, with a highly polar sulfinyl group and nonpolar methyl groups, allows it to dissolve a wide array of substances.[12] This makes sulfoxides versatile solvents in organic synthesis, drug formulation, and biological assays.[7][15]

Role in Drug Design and Development

The polarity of the sulfoxide group is a key feature leveraged by medicinal chemists.[16] Introducing a sulfoxide can increase the polarity of a drug candidate, which can in turn improve its aqueous solubility and overall pharmacokinetic profile.[9] The sulfone group, a related functionality, is also used to modulate lipophilicity and improve ADME (absorption, distribution, metabolism, and excretion) properties.[17]

Several approved drugs and clinical candidates contain the sulfoxide motif.[18] For example, the proton pump inhibitor esomeprazole utilizes a chiral sulfoxide. The polarity and hydrogen bonding capacity of this group are critical for its interaction with its biological target.

Experimental Protocols for Polarity Assessment

The polarity of a sulfoxide-containing molecule can be assessed through various experimental techniques. A common method to quantify the overall polarity and lipophilicity of a compound, which is heavily influenced by polar functional groups, is the determination of the octanol-water partition coefficient (LogP).

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the sulfoxide-containing compound in n-octanol. The concentration should be accurately known and within the linear range of the analytical method.

    • Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Equilibration:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase (typically a 1:1 or 1:2 volume ratio).

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases. Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]water).

Conclusion

The polarity of the sulfoxide functional group is a multifaceted property originating from its unique electronic structure. This high polarity, quantified by a large dipole moment, governs its intermolecular interactions, particularly its strong ability to accept hydrogen bonds. These characteristics make sulfoxides invaluable in various scientific disciplines, from their use as versatile solvents to their strategic incorporation into pharmaceutical agents to optimize drug properties. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals aiming to harness the full potential of this important functional group.

References

An In-depth Technical Guide to Octyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of octyl sulfoxide, a term that can refer to several distinct chemical compounds. This document will primarily focus on di-n-octyl sulfoxide as a representative example, while also providing key information on other relevant octyl sulfoxides to aid researchers, scientists, and drug development professionals in their work.

Identification of this compound Variants

The term "this compound" is not specific to a single chemical structure. Depending on the context, it can refer to at least three different compounds, each with its own unique CAS number and IUPAC name.

Common NameIUPAC NameCAS NumberMolecular Formula
Di-n-octyl sulfoxide 1-octylsulfinyloctane1986-89-6C16H34OS
Sulfoxide 5-(2-octylsulfinylpropyl)-1,3-benzodioxole120-62-7C18H28O3S
3-Chloropropyl this compound 1-(3-chloropropane-1-sulfinyl)octane3569-57-1C11H23ClOS

Di-n-octyl Sulfoxide: A Detailed Profile

Di-n-octyl sulfoxide is a symmetrical sulfoxide that serves as a good model for understanding the properties and applications of long-chain alkyl sulfoxides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of di-n-octyl sulfoxide.

PropertyValueReference
Molecular Weight 274.51 g/mol [1]
Appearance White to almost white powder or crystals[1][2]
Melting Point 71 °C[1]
Boiling Point 399.9 ± 11.0 °C (Predicted)[1]
Density 0.908 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in dichloromethane[1]
Synthesis of Di-n-octyl Sulfoxide

The synthesis of di-n-octyl sulfoxide typically involves the oxidation of the corresponding sulfide, di-n-octyl sulfide. A general and mild method for this transformation is the use of sodium metaperiodate in an aqueous medium. This method is known for producing high yields of sulfoxides with minimal contamination from the starting sulfide or over-oxidized sulfone products.[3]

Experimental Protocol: General Synthesis of Sulfoxides via Oxidation

This protocol is adapted from a general method for the preparation of sulfoxides and can be applied to the synthesis of di-n-octyl sulfoxide with appropriate modifications for scale and substrate properties.[3]

Materials:

  • Di-n-octyl sulfide

  • Sodium metaperiodate (NaIO4)

  • Water

  • Methylene chloride (CH2Cl2) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Activated carbon

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve the starting sulfide in a suitable solvent mixture (e.g., water/methanol for insoluble sulfides).

  • Cool the mixture in an ice bath.

  • Add powdered sodium metaperiodate (approximately 1.05 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours (e.g., 15 hours) until the reaction is complete (monitor by TLC or other appropriate analytical technique).

  • Filter the reaction mixture to remove the sodium iodate byproduct. Wash the filter cake with the organic solvent used for extraction.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts and treat with activated carbon to remove colored impurities, if necessary.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfoxide.

  • The crude product can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of Di-n-octyl Sulfoxide

G Synthesis Workflow for Di-n-octyl Sulfoxide cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification A Dissolve Di-n-octyl Sulfide in Solvent B Cool Mixture in Ice Bath A->B C Add Sodium Metaperiodate B->C D Stir at Low Temperature C->D E Filter Reaction Mixture D->E Reaction Complete F Separate Organic Layer E->F G Extract Aqueous Layer F->G H Combine Organic Extracts G->H I Dry with Sodium Sulfate H->I J Remove Solvent I->J K Purify Crude Product J->K L Di-n-octyl Sulfoxide K->L G Applications of the Sulfoxide Functional Group cluster_0 Direct Applications cluster_1 Indirect Applications A Sulfoxide Group B Active Pharmaceutical Ingredient (e.g., Anti-inflammatory) A->B C Solvent in Formulations A->C D Penetration Enhancer A->D E Surfactant/Micelle Formation A->E F Synthetic Intermediate A->F G Chiral Auxiliary A->G

References

Enantioselective Oxidation of Octyl Sulfide to Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are valuable building blocks in organic synthesis, serving as chiral auxiliaries and key intermediates in the preparation of pharmaceuticals and agrochemicals. The enantioselective oxidation of prochiral sulfides represents the most direct and atom-economical route to access these enantiopure compounds. This technical guide provides an in-depth overview of the core methodologies for the enantioselective oxidation of octyl sulfide, a representative dialkyl sulfide, to its corresponding sulfoxide. The guide details experimental protocols for prominent catalytic systems, presents a comparative analysis of their performance through structured data tables, and illustrates key mechanistic pathways and workflows using Graphviz diagrams.

Key Catalytic Systems and Methodologies

The enantioselective oxidation of sulfides is predominantly achieved through metal-based catalysts, with titanium and vanadium complexes being the most extensively studied and applied. Additionally, biocatalytic approaches offer a green and highly selective alternative.

Titanium-Catalyzed Sulfoxidation (Kagan-Sharpless and Modena Protocols)

The use of titanium complexes with chiral ligands, particularly diethyl tartrate (DET), is a cornerstone of asymmetric sulfoxidation. The two most prominent methods are the Kagan-Sharpless and the Modena protocols.

The Kagan-Sharpless protocol typically employs a stoichiometric amount of the chiral titanium complex, prepared in situ from titanium(IV) isopropoxide and (R,R)- or (S,S)-DET, with tert-butyl hydroperoxide (TBHP) as the oxidant. A key modification to this protocol involves the addition of water, which has been shown to enhance enantioselectivity.

The Modena protocol utilizes a catalytic amount of the titanium complex, often with cumyl hydroperoxide (CHP) as the oxidant, which can lead to higher enantiomeric excesses (ee) for certain substrates.[1][2] A modification of the Modena protocol by Scettri and coworkers using furyl or cumyl hydroperoxides has shown high enantioselectivity for the oxidation of alkyl sulfides.[3]

Experimental Protocol (Adapted from Kagan-Sharpless Methodology)

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add dichloromethane (CH₂Cl₂) (20 mL). To this, add titanium(IV) isopropoxide (1.0 eq.). Cool the solution to -20 °C in a cryostat.

  • Add a solution of (R,R)-diethyl tartrate (2.0 eq.) in CH₂Cl₂ (5 mL) dropwise to the cooled titanium solution over 10 minutes.

  • Stir the resulting solution at -20 °C for 30 minutes to allow for the formation of the chiral complex.

  • Reaction Execution: Add octyl sulfide (1.0 eq.) to the catalyst solution.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (5-6 M, 1.2 eq.) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding 1 mL of water and allowing the mixture to warm to room temperature.

  • Work-up and Purification: Stir the mixture vigorously for 1 hour, then filter through a pad of celite to remove the titanium salts. Wash the celite pad with CH₂Cl₂. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral octyl sulfoxide.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Vanadium-Catalyzed Sulfoxidation

Vanadium-based catalysts, particularly those derived from chiral Schiff base ligands, have emerged as powerful tools for the enantioselective oxidation of sulfides.[4][5] These systems are often catalytic and utilize hydrogen peroxide as a green oxidant. The active catalyst is typically a vanadium(V) oxo-peroxo species.

Experimental Protocol (Representative Procedure)

  • Catalyst Preparation: In a round-bottom flask, dissolve the chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde) (1 mol%) and VO(acac)₂ (1 mol%) in chloroform (CHCl₃) (10 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Execution: Cool the catalyst solution to 0 °C. Add octyl sulfide (1.0 eq.).

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (1.1 eq.) dropwise over a period of 2 hours using a syringe pump.

  • Monitoring and Work-up: Stir the reaction at 0 °C and monitor by TLC. After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound. Analyze the enantiomeric excess by chiral HPLC.

Enzymatic Sulfoxidation

Biocatalysis offers a highly selective and environmentally benign approach to chiral sulfoxide synthesis. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that have demonstrated excellent enantioselectivity in the oxidation of a wide range of sulfides, including dialkyl sulfides.[6]

Experimental Protocol (General Procedure for Whole-Cell Biocatalysis)

  • Culture Preparation: Cultivate a microorganism expressing a suitable cyclohexanone monooxygenase (e.g., E. coli transformant) in a suitable growth medium until it reaches the desired cell density.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.5) to a specific optical density.

  • Add octyl sulfide (typically as a solution in a water-miscible co-solvent like DMSO or ethanol) to the cell suspension.

  • Reaction and Monitoring: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C). Monitor the formation of the sulfoxide by extracting aliquots at different time points and analyzing them by GC or HPLC.

  • Work-up and Purification: Once the desired conversion is reached, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate it, and purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the resulting this compound using chiral HPLC.

Data Presentation: Comparative Performance

The following tables summarize quantitative data for the enantioselective oxidation of alkyl sulfides using different catalytic systems. Data for octyl sulfide is included where available; otherwise, data for similar long-chain alkyl sulfides are presented as a reference.

Table 1: Titanium-Catalyzed Enantioselective Oxidation of Alkyl Sulfides

Catalyst SystemSubstrateOxidantYield (%)ee (%)Reference
Ti(Oi-Pr)₄ / (R,R)-DET / H₂OMethyl p-tolyl sulfideTBHP9095[2]
Ti(Oi-Pr)₄ / (R,R)-DETMethyl n-octyl sulfideCHP7391[3]
Ti(Oi-Pr)₄ / (S,S)-HydrobenzoinAryl benzyl sulfidesTBHPup to 95up to 99[7]

Table 2: Vanadium-Catalyzed Enantioselective Oxidation of Alkyl Sulfides

Catalyst SystemSubstrateOxidantYield (%)ee (%)Reference
VO(acac)₂ / Chiral Schiff BaseMethyl phenyl sulfideH₂O₂9598[4]
VO(acac)₂ / 3,5-diiodo Schiff baseAlkyl aryl sulfidesH₂O₂HighHigh[5]

Table 3: Enzymatic Enantioselective Oxidation of Alkyl Sulfides

EnzymeSubstrateYield (%)ee (%)Reference
Cyclohexanone MonooxygenaseAlkyl aryl sulfidesHigh>99[6]
Vanadium-dependent haloperoxidasesMethyl phenyl sulfide-up to 98 (R or S)[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and proposed catalytic cycles.

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep Mix Catalyst Precursors (e.g., Ti(Oi-Pr)4 + DET) add_sulfide Add Octyl Sulfide cat_prep->add_sulfide Inert Atmosphere add_oxidant Add Oxidant (e.g., TBHP) add_sulfide->add_oxidant Controlled Temperature quench Quench Reaction add_oxidant->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Chiral HPLC Analysis purify->analyze

Caption: General experimental workflow for metal-catalyzed enantioselective sulfoxidation.

titanium_catalytic_cycle catalyst [Ti(OR)2(DET)] Active Catalyst peroxo [Ti(OOR)(OR)(DET)] Peroxo Complex catalyst->peroxo + ROOH - ROH sulfide Octyl Sulfide (R-S-R') sulfoxide This compound (R-S(O)-R') oxidant ROOH (Hydroperoxide) peroxo->catalyst + R-S-R' - R-S(O)-R' alcohol ROH vanadium_catalytic_cycle precatalyst [V(IV)O(acac)2] + Schiff Base active_catalyst [L*V(V)=O] Active Catalyst precatalyst->active_catalyst + H2O2 peroxo_complex [L*V(V)(O2)] Peroxo Complex active_catalyst->peroxo_complex + H2O2 - H2O peroxo_complex->active_catalyst + Sulfide - Sulfoxide sulfide Octyl Sulfide sulfoxide This compound

References

The Core Characteristics of Organosulfur Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Organosulfur compounds (OSCs), a diverse class of organic molecules containing carbon-sulfur bonds, are increasingly at the forefront of scientific research, particularly in drug development and medicinal chemistry. Naturally present in Allium vegetables like garlic and onions, as well as cruciferous vegetables such as broccoli, these compounds are recognized for their broad spectrum of biological activities. This technical guide provides an in-depth overview of their basic characteristics, mechanisms of action, and the experimental protocols essential for their study, tailored for researchers, scientists, and drug development professionals.

Structural Classes and Physicochemical Properties

Organosulfur compounds are categorized based on the sulfur-containing functional group. Key classes include thiols (R-SH), sulfides (R-S-R'), disulfides (R-S-S-R'), sulfoxides (R-S(=O)-R'), and sulfones (R-S(=O)₂-R'). The presence and oxidation state of the sulfur atom significantly influence the compound's physicochemical properties, such as polarity, reactivity, and bond characteristics.[1] Compared to their oxygen analogs (alcohols and ethers), thiols and sulfides exhibit lower boiling points due to weaker hydrogen bonding. The C-S bond is also longer and weaker than the C-C or C-O bond, contributing to the unique reactivity of these molecules.[1]

A summary of the physical properties of several common organosulfur compounds is presented below for comparative analysis.

Compound NameClassMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
MethanethiolThiolCH₄S48.11-12360.867
EthanethiolThiolC₂H₆S62.13-148350.839
Dimethyl SulfideSulfideC₂H₆S62.13-98370.848
Diethyl SulfideSulfideC₄H₁₀S90.19-102920.837
Dimethyl DisulfideDisulfideC₂H₆S₂94.20-851101.063
Diallyl DisulfideDisulfideC₆H₁₀S₂146.28N/A1391.013
Dimethyl SulfoxideSulfoxideC₂H₆OS78.13191891.100
Dimethyl SulfoneSulfoneC₂H₆O₂S94.13107-1092381.16

Table 1: Physical properties of common organosulfur compounds. Data sourced from Alfa Chemistry.[2]

Biological Activities and Key Signaling Pathways

OSCs exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3] These activities stem from their ability to modulate critical cellular signaling pathways.

Antioxidant Effects and Nrf2 Pathway Activation

A primary mechanism for the antioxidant and cytoprotective effects of OSCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic OSCs, such as sulforaphane, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing the expression of Phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm OSC Organosulfur Compound (OSC) Keap1 Keap1 OSC->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Binds Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome 26S Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal) sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Figure 1: Activation of the Nrf2 signaling pathway by organosulfur compounds.
Anti-inflammatory Effects and NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases. Organosulfur compounds can exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[7] OSCs can interfere with this pathway at multiple points, such as by inhibiting IKK activation, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation OSC Organosulfur Compound (OSC) OSC->IKK Inhibits DNA κB Site NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Induces Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by organosulfur compounds.
Crosstalk Between Nrf2 and NF-κB Pathways

Significant crosstalk exists between the Nrf2 and NF-κB pathways, creating a regulatory balance between cytoprotective and inflammatory responses.[8][9] Activation of Nrf2 can suppress NF-κB activity. For instance, the Nrf2 target gene HO-1 can inhibit NF-κB nuclear translocation.[9] Conversely, chronic activation of NF-κB can sometimes suppress Nrf2 activity. OSCs that dually modulate these pathways—activating Nrf2 while inhibiting NF-κB—are of high therapeutic interest.

Quantitative Data on Biological Activity

The potency of organosulfur compounds varies significantly based on their chemical structure and the biological system being tested. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxic effects of these compounds on cancer cell lines.

CompoundCancer Cell LineCell TypeIC₅₀ (µM)Exposure Time (h)Reference
Allicin IshikawaEndometrial Cancer10 - 25N/A[10]
HT-29Colon Cancer10 - 25N/A[10]
MCF-7Breast Cancer~15N/A[11]
SKOV-3Ovarian Cancer430 - 49024[11]
Sulforaphane Ovarian Cancer (various)Ovarian Cancer3.6 - 6.372[1]
HepG2Liver Cancer3296[12]
Diallyl Disulfide SKOV-3Ovarian Cancer>100024[11]
PEO1Ovarian Cancer>100024[11]

Table 2: Cytotoxicity (IC₅₀ values) of selected organosulfur compounds in various human cancer cell lines.

The antioxidant capacity of OSCs can also be quantified. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method, where a lower IC₅₀ value indicates higher antioxidant activity.

CompoundAntioxidant Activity (DPPH Assay)Reference
Diallyl Disulfide Weak activity[13]
Dibenzyl Disulfide Moderate activity[13]
bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide High activity[13]

Table 3: Comparative antioxidant activity of various organosulfur compounds.

Experimental Protocols

Rigorous and reproducible experimental methods are crucial for studying organosulfur compounds. Below are detailed protocols for key analytical and biological assays.

Analytical Methods: Identification and Quantification

HPLC is a standard method for the quantification of non-volatile or thermally unstable OSCs like allicin from garlic extracts.[4][14]

  • Sample Preparation:

    • Crush fresh garlic cloves (e.g., 30 g) in distilled water (e.g., 300 ml) using a blender for 1 minute.[14]

    • To precipitate proteins, mix the aqueous extract with methanol (1:1, v/v).[6]

    • Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter prior to injection.[6]

  • Chromatographic Conditions:

    • System: HPLC with a UV detector.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4][14]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50, v/v).[4][14]

    • Flow Rate: 0.5 - 1.0 mL/min.[6][14]

    • Detection: UV detector set at 254 nm.[4][14]

    • Quantification: Calculate allicin concentration by comparing the peak area to a standard curve prepared with purified allicin.[6]

HPLC_Workflow start Start: Garlic Sample prep Sample Preparation (Crush, Extract, Filter) start->prep inject Inject into HPLC prep->inject separation Chromatographic Separation (C18 Column, Isocratic Mobile Phase) inject->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis end End: Allicin Concentration analysis->end

Figure 3: General workflow for HPLC analysis of allicin in garlic.

GC-MS is the method of choice for identifying and quantifying volatile OSCs, which are responsible for the characteristic aromas of many plants.[15][16]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place the sample (e.g., crushed plant material, liquid extract) into a sealed headspace vial.

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample.

    • Allow volatiles to adsorb onto the fiber for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 35-60°C).

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.

  • GC-MS Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.[15]

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 35°C, hold for 10 min), then ramp up in stages (e.g., to 121°C at 3°C/min, then to 270°C at 20°C/min) to separate compounds based on volatility.[15]

    • MS Detector: Operate in full scan mode (e.g., m/z 35-350) with electron ionization (70 eV).[15]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify by integrating the peak area of specific ions, often using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial SPME Headspace SPME Sample->SPME Adsorption of Volatiles GC_Inject Thermal Desorption in GC Inlet SPME->GC_Inject GC_Column GC Separation GC_Inject->GC_Column MS_Detect MS Detection (Ionization & Mass Analysis) GC_Column->MS_Detect Raw_Data Raw Chromatogram & Mass Spectra MS_Detect->Raw_Data Processing Peak Deconvolution & Library Matching Raw_Data->Processing Results Compound Identification & Quantification Processing->Results MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat with OSC (Varying Concentrations) start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using Octyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubilization of integral membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to successfully extract these proteins while preserving their structural integrity and biological function. Octyl sulfoxide, a non-ionic detergent, presents a potential tool for the solubilization of membrane proteins. Its non-ionic nature suggests it may be milder than ionic detergents, thus preserving the native conformation and activity of the target protein.

Physicochemical Properties of Di-n-Octyl Sulfoxide

Understanding the physical and chemical properties of a detergent is crucial for its effective application in membrane protein research. Below is a summary of the available data for di-n-octyl sulfoxide.

PropertyValueReference
Molecular Formula C₁₆H₃₄OS--INVALID-LINK--
Molecular Weight 274.5 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderTCI America
Solubility Soluble in dichloromethaneTCI America
Critical Micelle Concentration (CMC) Not readily available in the literature.

Note on Critical Micelle Concentration (CMC): The CMC is a fundamental property of a detergent, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the detergent concentration should be significantly above its CMC. Due to the lack of a reported CMC value for di-n-octyl sulfoxide, a screening process to determine the optimal concentration is essential.

General Principles of Membrane Protein Solubilization

The process of membrane protein solubilization involves the disruption of the lipid bilayer and the subsequent association of the detergent with the hydrophobic transmembrane domains of the protein, forming protein-detergent mixed micelles. Non-ionic detergents, like this compound, are generally considered "mild" as they disrupt lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions, which is crucial for maintaining the protein's native structure and function.

The selection of an appropriate detergent and the optimization of solubilization conditions are critical for success. Key parameters to consider include:

  • Detergent Concentration: Must be above the CMC to form micelles and effectively solubilize the membrane. A common starting point is a detergent-to-protein ratio of 2-10 (w/w).

  • Temperature: Solubilization is often carried out at low temperatures (e.g., 4°C) to minimize protease activity and protein degradation.

  • pH and Buffer Composition: The buffer should be chosen to maintain the stability and activity of the target protein.

  • Ionic Strength: Salt concentration can influence micelle formation and protein stability.

  • Presence of Additives: Additives such as glycerol, protease inhibitors, and reducing agents can enhance protein stability.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using di-n-octyl sulfoxide. It is imperative that these protocols are optimized for each specific membrane protein and biological system.

Protocol 1: General Screening for Optimal Di-n-Octyl Sulfoxide Concentration

This protocol outlines a method to determine the optimal concentration of di-n-octyl sulfoxide for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), and protease inhibitor cocktail.

  • Di-n-octyl sulfoxide stock solution (e.g., 10% w/v in Solubilization Buffer)

  • Ultracentrifuge and appropriate tubes

  • Bradford assay or other protein quantification method

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying final concentrations of di-n-octyl sulfoxide (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Solubilization: Incubate the samples on a rotator or rocker for 1-4 hours at 4°C.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fraction.

  • Analysis of Solubilized Fraction:

    • Carefully collect the supernatant, which contains the solubilized proteins.

    • Determine the protein concentration of each supernatant using a Bradford assay.

    • Analyze the supernatants by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency at each detergent concentration.

Protocol 2: Large-Scale Solubilization of a Target Membrane Protein

Once the optimal di-n-octyl sulfoxide concentration is determined, this protocol can be used for larger-scale preparations.

Materials:

  • Isolated cell membranes containing the target protein

  • Optimized Solubilization Buffer (containing the optimal concentration of di-n-octyl sulfoxide as determined in Protocol 1)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Membrane Resuspension: Resuspend the membrane pellet in the Optimized Solubilization Buffer.

  • Homogenization: Gently homogenize the suspension using a Dounce homogenizer or a brief sonication on ice to ensure a uniform suspension.

  • Solubilization: Incubate the suspension on a rotator or rocker for 1-4 hours at 4°C.

  • Clarification: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C.

  • Collection of Solubilized Protein: Carefully collect the supernatant containing the solubilized target protein for downstream applications such as purification.

Visualization of Experimental Workflow and Logic

Experimental Workflow for Optimal Detergent Screening

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_separation Separation cluster_analysis Analysis start Isolated Membranes resuspend Resuspend in Solubilization Buffer start->resuspend add_detergent Add Varying Concentrations of this compound resuspend->add_detergent incubate Incubate at 4°C add_detergent->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Solubilized Fraction) centrifuge->supernatant pellet Pellet (Unsolubilized) centrifuge->pellet quantify Protein Quantification supernatant->quantify sds_page SDS-PAGE & Western Blot supernatant->sds_page end Optimal Concentration Determined sds_page->end

Caption: Workflow for determining the optimal this compound concentration.

Logical Relationship in Detergent-Based Membrane Protein Solubilization

logical_relationship cluster_membrane Native State cluster_process Solubilization Process cluster_result Solubilized State membrane Lipid Bilayer with Integral Membrane Protein detergent This compound (above CMC) membrane->detergent Addition of mixed_micelle Protein-Detergent Mixed Micelle detergent->mixed_micelle Forms lipid_micelle Lipid-Detergent Micelle detergent->lipid_micelle Forms

Caption: Conceptual diagram of membrane protein solubilization.

Concluding Remarks

This compound, as a non-ionic detergent, holds promise for the gentle and effective solubilization of membrane proteins. The lack of a reported CMC value necessitates a systematic and empirical approach to determine the optimal working concentration for each specific protein of interest. The protocols and workflows provided in these application notes offer a solid foundation for researchers to begin exploring the utility of this compound in their membrane protein studies. Successful solubilization is a critical first step towards the purification, functional characterization, and structural determination of these challenging yet vital biological macromolecules.

[Application Notes] Protocol for Protein Extraction Using Octyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of proteins, particularly membrane proteins, from their native cellular environment is a critical first step for a wide range of biochemical and pharmaceutical studies. The choice of detergent is paramount for successful solubilization while preserving the protein's structural integrity and biological function. Octyl sulfoxide, and its analogues like n-octyl-beta-D-thioglucoside, are non-ionic detergents that offer an effective means of disrupting cell membranes and solubilizing proteins.[1][2] Non-ionic detergents are considered non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact.[3][4] This property makes them well-suited for isolating membrane proteins in their biologically active form.[3]

This document provides a detailed protocol for the extraction of proteins using a buffer system containing an this compound-related compound, n-octyl-beta-D-thioglucoside, and offers guidance on optimizing conditions for various cell types and downstream applications.

Principle of Action

Detergents are amphipathic molecules possessing both a hydrophilic (polar) head and a hydrophobic (non-polar) tail.[4] This dual nature allows them to insert into and disrupt the lipid bilayer of cell membranes.[5][6] At a concentration above the critical micelle concentration (CMC), detergent monomers self-assemble into micelles.[7] These micelles can then encapsulate membrane proteins, effectively replacing the native lipid environment and rendering the proteins soluble in aqueous solutions.[8] The choice of a non-ionic detergent like an this compound derivative is often favored for its mild nature, which helps to maintain the native conformation and function of the solubilized protein.[9]

Data Presentation: Comparison of Detergent Properties

The selection of an appropriate detergent is often empirical and depends on the specific protein and downstream application. The table below summarizes key properties of n-octyl-beta-D-thioglucoside and other commonly used detergents to aid in this selection process.

DetergentTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Micelle Molecular Weight (kDa)Key Characteristics
n-Octyl-beta-D-thioglucoside Non-ionic308.439 mM-Stable, cost-effective, and offers a wide concentration range for reconstitution.[1]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic292.37~20 mM~25A classic detergent, but can be harsh on sensitive proteins.[5][7]
Sodium Dodecyl Sulfate (SDS) Anionic288.387-10 mM~18Strong, denaturing detergent; effective for solubilization but often unfolds proteins.[10]
Triton™ X-100 Non-ionic~625~0.24 mM~90Mild, non-denaturing, but its aromatic ring interferes with UV-Vis protein quantification.[5]
CHAPS Zwitterionic614.884-8 mM~6.2Mild, non-denaturing, and useful for isoelectric focusing.[9]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic1171.30.01 mM~91Very gentle and effective at stabilizing delicate membrane proteins.[5][7]

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Cells

This protocol provides a general procedure for the extraction of total cellular proteins from cultured mammalian cells using a lysis buffer containing n-octyl-beta-D-thioglucoside.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 25-35 mM n-octyl-beta-D-thioglucoside, Protease Inhibitor Cocktail.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cultured mammalian cells.

  • Microcentrifuge.

  • Cell scraper.

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Downstream Processing: The protein extract is now ready for downstream applications such as protein quantification, SDS-PAGE, Western blotting, or immunoprecipitation.

Protocol 2: Membrane Protein Enrichment and Solubilization

This protocol is designed for the enrichment of membrane proteins prior to solubilization.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 25-35 mM n-octyl-beta-D-thioglucoside, Protease Inhibitor Cocktail.

  • Cultured cells or tissue sample.

  • Dounce homogenizer or sonicator.

  • Ultracentrifuge.

Procedure:

  • Cell/Tissue Preparation: Harvest cultured cells or finely mince tissue on ice.

  • Homogenization: Resuspend the cells or tissue in ice-cold Homogenization Buffer and disrupt using a Dounce homogenizer or sonicator.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle rotation.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Supernatant Collection: The supernatant contains the solubilized membrane proteins.

Visualizations

Experimental Workflow: Protein Extraction

G cluster_membrane Membrane Protein Enrichment start Cell Culture/Tissue harvest Harvest Cells/Tissue start->harvest wash Wash with PBS harvest->wash lysis Cell Lysis with this compound Buffer wash->lysis homogenize Homogenization wash->homogenize centrifuge1 Centrifugation (Debris Removal) lysis->centrifuge1 supernatant Collect Supernatant (Total Protein) centrifuge1->supernatant downstream Downstream Analysis supernatant->downstream centrifuge_low Low-Speed Centrifugation homogenize->centrifuge_low ultracentrifuge Ultracentrifugation centrifuge_low->ultracentrifuge pellet Collect Membrane Pellet ultracentrifuge->pellet solubilize Solubilize with this compound pellet->solubilize ultracentrifuge2 Clarification by Ultracentrifugation solubilize->ultracentrifuge2 supernatant_mem Collect Supernatant (Membrane Protein) ultracentrifuge2->supernatant_mem supernatant_mem->downstream

Caption: Workflow for total and membrane protein extraction.

Signaling Pathway: GPCR Activation

G cluster_membrane Cell Membrane GPCR GPCR (Membrane Protein) G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Ligand Ligand Ligand->GPCR Binds Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A G-Protein Coupled Receptor signaling pathway.

References

Application Notes and Protocols for Octyl Sulfoxide in Protein Crystallization and Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide. As of the date of this document, there is a notable lack of published literature specifically detailing the use of octyl sulfoxide as a detergent in protein crystallization. The information presented herein is based on the established principles of protein structural biology and draws analogies from the well-documented use of other non-ionic detergents with similar alkyl chain lengths, such as n-octyl-β-D-glucopyranoside (OG). Researchers should consider this a starting point for empirical investigation.

Introduction to this compound as a Potential Crystallization Reagent

This compound is a non-ionic surfactant with a hydrophilic sulfoxide headgroup and a hydrophobic octyl (C8) tail. While not commonly cited in protein crystallization literature, its amphipathic nature suggests potential utility in the solubilization and stabilization of macromolecules, particularly membrane proteins, for structural studies. The sulfoxide group is polar and can participate in hydrogen bonding, which may offer unique interactions with protein surfaces compared to more common glycosidic or polyoxyethylene-based detergents.

The primary role of a detergent in protein crystallization is to create a homogenous preparation of protein-detergent complexes (PDCs). These PDCs shield the hydrophobic transmembrane regions of the protein from the aqueous environment, preventing aggregation and facilitating the formation of a well-ordered crystal lattice. The choice of detergent is critical and often protein-dependent.

Physicochemical Properties of C8 Detergents

The effectiveness of a detergent in protein crystallization is largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles. For solubilizing and purifying membrane proteins, the detergent concentration should be maintained above its CMC. A high CMC can be advantageous for easy removal by dialysis.

Table 1: Comparison of Physicochemical Properties of Selected C8 Detergents

DetergentTypeMolecular Weight ( g/mol )CMC (mM in water)Aggregation NumberMicelle Molecular Weight (kDa)
This compound (Hypothetical) Non-ionic~190.34Estimated: 10-30Estimated: 30-100Estimated: 6-19
n-Octyl-β-D-glucopyranoside (OG)Non-ionic292.3720-25[1][2]27-100[3][4]~25[2]
n-Octyl-β-D-thioglucopyranoside (OTG)Non-ionic308.439[5][6]Not well-definedNot well-defined
n-Octyl-β-D-maltoside (OM)Non-ionic454.5123.4[2]~80~36

Note: The values for this compound are hypothetical and are estimated based on the general properties of non-ionic detergents with an eight-carbon tail. These values need to be experimentally determined.

Potential Applications in Structural Biology

Based on the properties of analogous C8 detergents, this compound could potentially be applied in the following areas:

  • Solubilization of Membrane Proteins: Its primary application would be the extraction of integral membrane proteins from the lipid bilayer.[7][8][9]

  • Stabilization of Proteins in Solution: By forming PDCs, it could prevent aggregation and maintain the native conformation of the protein during purification and crystallization.

  • Protein Crystallization: this compound could be used as the primary detergent in crystallization trials or as an additive to screen for improved crystal quality.[10]

  • Cryo-Electron Microscopy (Cryo-EM): As with other detergents, it could be used to prepare monodisperse protein samples for single-particle cryo-EM analysis.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in membrane protein crystallization. It is crucial to empirically determine the optimal conditions for each specific protein.

Protocol for Membrane Protein Solubilization
  • Preparation of Membranes: Isolate cell membranes containing the overexpressed protein of interest using standard cell lysis and ultracentrifugation techniques.

  • Detergent Screening:

    • Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Set up a series of small-scale solubilization trials with varying concentrations of this compound (e.g., 0.5%, 1%, 1.5%, 2% w/v). It is important to ensure the final detergent concentration is well above its CMC.[11]

    • Incubate the mixtures at 4°C with gentle agitation for 1-2 hours.

    • Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Analyze the supernatant for the presence and integrity of the target protein using SDS-PAGE and Western blotting.

  • Optimization: Once initial solubilization is achieved, further optimization of the detergent-to-protein ratio, buffer pH, ionic strength, and incubation time may be necessary.[11]

Protocol for Protein Purification
  • Affinity Chromatography: Load the solubilized protein onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash Steps: Wash the resin extensively with a buffer containing a concentration of this compound at or slightly above its CMC (e.g., 1.5 x CMC) to remove non-specifically bound proteins.

  • Detergent Exchange (Optional): If a different detergent is desired for crystallization, it can be exchanged on-column by washing the resin with a buffer containing the new detergent.

  • Elution: Elute the protein from the resin. The elution buffer should also contain this compound at a concentration above its CMC.

  • Size Exclusion Chromatography (SEC): As a final purification and polishing step, subject the eluted protein to SEC. The SEC running buffer must contain this compound (typically at 1-1.5 x CMC) to maintain the integrity of the PDC. The resulting chromatogram will also provide information on the monodispersity of the sample, which is critical for crystallization.

Protocol for Protein Crystallization (Vapor Diffusion)
  • Protein Concentration: Concentrate the purified, monodisperse protein to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL.

  • Crystallization Screening: Use commercially available or in-house prepared sparse matrix screens to screen a wide range of crystallization conditions (precipitants, salts, pH).

  • Hanging Drop Setup:

    • Pipette 1 µL of the protein solution onto a siliconized glass coverslip.

    • Add 1 µL of the reservoir solution from the crystallization screen to the protein drop.

    • Invert the coverslip and seal the well of the crystallization plate.[12][13]

  • Sitting Drop Setup:

    • Pipette 1 µL of the reservoir solution into the sitting drop post of the crystallization plate.

    • Add 1 µL of the protein solution to the drop.

    • Seal the well of the crystallization plate.[12]

  • Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizations

Workflow for Membrane Protein Crystallization using a Detergent

MembraneProteinCrystallization cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_analysis Structural Analysis MembranePrep Membrane Preparation Solubilization Solubilization (with this compound) MembranePrep->Solubilization Purification Purification (Affinity & SEC) (Buffer with this compound) Solubilization->Purification Concentration Concentration Purification->Concentration Screening Crystallization Screening (Vapor Diffusion) Concentration->Screening Optimization Crystal Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution DrugDesign DrugDesign StructureSolution->DrugDesign Applications

Caption: General workflow for membrane protein structural biology using a detergent.

Logical Relationship in Detergent-Based Protein Solubilization

DetergentSolubilization cluster_components Initial Components cluster_process Solubilization Process cluster_result Result Membrane Lipid Bilayer with Integral Membrane Protein MembraneDisruption Membrane Disruption Membrane->MembraneDisruption Detergent Detergent Monomers (e.g., this compound) AboveCMC Detergent Concentration > CMC Detergent->AboveCMC MicelleFormation Micelle Formation AboveCMC->MicelleFormation MicelleFormation->MembraneDisruption PDCFormation Protein-Detergent Complex (PDC) Formation MembraneDisruption->PDCFormation LipidDetergentMicelles Mixed Lipid-Detergent Micelles MembraneDisruption->LipidDetergentMicelles SolublePDC Soluble & Stable PDC PDCFormation->SolublePDC

Caption: The process of membrane protein solubilization by detergents.

References

Application of Octyl Sulfoxide in Micellar Catalysis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering an aqueous medium for a wide array of chemical transformations. This approach utilizes surfactants to form micelles, which act as nanoreactors, encapsulating nonpolar reactants and catalysts in their hydrophobic cores, thereby accelerating reaction rates and often enhancing selectivity. While a variety of surfactants have been extensively studied, the application of octyl sulfoxide in this domain is not yet widely documented in publicly available research.

This document provides a comprehensive overview of the principles of micellar catalysis and presents generalized protocols that can be adapted for the use of this compound. Due to the limited specific data on this compound's catalytic applications, the provided methodologies are based on well-established principles of micellar catalysis and should be considered as a starting point for experimental design and optimization.

Core Principles of Micellar Catalysis

Micellar catalysis is predicated on the self-assembly of amphiphilic surfactant molecules in water above a certain concentration, known as the Critical Micelle Concentration (CMC).[1] These spherical aggregates possess a hydrophobic core and a hydrophilic shell.[2] This unique structure allows for the solubilization of nonpolar organic substrates in the aqueous phase, effectively creating a microenvironment where reactants are concentrated, leading to an increase in reaction rates.[2]

The efficiency of a micellar catalyst is influenced by several factors, including the structure of the surfactant, its CMC, and the aggregation number (the number of surfactant molecules in a micelle). For this compound, while specific catalytic data is scarce, understanding its physicochemical properties is crucial for designing experiments.

Physicochemical Properties of Related Alkyl Sulfoxides

PropertyValueConditions
Critical Micelle Concentration (CMC) of Octyl Methyl Sulfoxide (OMS) Varies with the composition of the mixtureMeasured in aqueous solutions with calcium chloride and lanthanum chloride at 298.15 K
Micellar Composition Dependent on the bulk composition of the surfactant and inorganic salt mixtureDetermined from surface tension measurements

Note: This data is for Octyl Methyl Sulfoxide in mixed systems and should be used as an estimation for pure this compound in a catalytic context. The actual CMC and aggregation number for pure this compound under specific reaction conditions would need to be determined experimentally.

Experimental Protocols: A Generalized Approach

The following protocols are generalized for two common types of organic reactions where micellar catalysis is often employed: ester hydrolysis and oxidation reactions. These should be adapted and optimized for the specific substrate and reaction conditions when using this compound as the surfactant.

Protocol 1: Micellar-Catalyzed Hydrolysis of an Ester (e.g., p-Nitrophenyl Acetate)

This protocol describes a general procedure for studying the kinetics of ester hydrolysis in a micellar medium.

Materials:

  • This compound

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired buffer. The concentration should be well above its expected CMC.

    • Prepare a stock solution of p-nitrophenyl acetate in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Kinetic Measurements:

    • In a cuvette, mix the this compound stock solution and buffer to achieve the desired final surfactant concentration.

    • Equilibrate the cuvette at the desired reaction temperature in the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly.

    • Monitor the increase in absorbance at 400 nm (due to the formation of the p-nitrophenolate ion) over time.

    • Repeat the experiment at various surfactant concentrations, both below and above the expected CMC.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the initial linear portion of the absorbance versus time plot.

    • Plot k_obs as a function of the this compound concentration to observe the effect of the micelles on the reaction rate.

Protocol 2: Micellar-Catalyzed Oxidation of a Sulfide to a Sulfoxide

This protocol provides a general framework for performing a sulfide oxidation reaction in a micellar system.

Materials:

  • This compound

  • A sulfide substrate (e.g., thioanisole)

  • An oxidizing agent (e.g., hydrogen peroxide)

  • A catalyst (if required, e.g., a metal complex)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment for product analysis (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the this compound in deionized water to a concentration above its CMC.

    • Add the sulfide substrate to the micellar solution and stir until it is fully solubilized.

    • If a catalyst is used, add it to the reaction mixture.

  • Reaction Execution:

    • Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture, either at once or dropwise, depending on the reactivity.

    • Stir the reaction at the desired temperature for a specified period. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or GC).

  • Work-up and Analysis:

    • Once the reaction is complete, extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

    • Characterize the product and determine the yield using analytical techniques such as GC-MS, HPLC, and NMR spectroscopy.

Visualizing Micellar Catalysis Concepts

To aid in the understanding of the underlying principles, the following diagrams illustrate the key concepts in micellar catalysis.

Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers Surfactant Monomers in Bulk Solution Micelle Micelle (Hydrophobic Core, Hydrophilic Shell) Monomers->Micelle [Surfactant] > CMC

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Micellar_Catalysis_Workflow A 1. Prepare Aqueous Surfactant Solution ([Surfactant] > CMC) B 2. Add Hydrophobic Reactants & Catalyst A->B C 3. Reactants Partition into Micelle Core B->C D 4. Reaction Proceeds in Micellar Nanoreactor C->D E 5. Product Extraction from Aqueous Phase D->E F 6. Analysis & Purification E->F Reaction_Pathway cluster_micelle Micelle Interior (Hydrophobic) cluster_aqueous Aqueous Bulk Phase (Hydrophilic) Reactant_A Reactant A Product Product Reactant_A->Product + Reactant B + Catalyst Reactant_B Reactant B Catalyst Catalyst Aq_Reactant_A Reactant A (Low Solubility) Aq_Reactant_A->Reactant_A Partitioning Aq_Reactant_B Reactant B (Low Solubility) Aq_Reactant_B->Reactant_B Partitioning

References

Preparing Octyl Sulfoxide Stock Solutions for Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl sulfoxide is a non-ionic detergent that is gaining attention in biochemical and drug development applications for its ability to solubilize and stabilize proteins, particularly membrane proteins, while maintaining their native conformation and activity. Its non-ionic nature makes it compatible with a wide range of downstream applications, including enzyme assays, immunoassays, and protein crystallization. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, handling, and application of this compound stock solutions in various biochemical assays.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective use as a detergent in biochemical assays. While specific data for n-octyl methyl sulfoxide is not extensively documented in publicly available literature, we can estimate its properties based on its chemical structure and by analogy to similar non-ionic detergents.

Structure: this compound is an amphiphilic molecule with a hydrophilic sulfoxide head group and a hydrophobic octyl tail. The most common form for biochemical applications would be n-octyl methyl sulfoxide.

Quantitative Data Summary

PropertyValue (n-octyl methyl sulfoxide)Notes
Molecular Formula C9H20OSEstimated
Molecular Weight ~176.32 g/mol Estimated by adding an oxygen atom to methyl n-octyl sulfide.
Appearance Colorless to light yellow liquid or solidGeneral observation for similar compounds.
Solubility Soluble in water and various organic solvents like DMSO and ethanol.[1]The sulfoxide group enhances water solubility compared to its sulfide analog.
Critical Micelle Concentration (CMC) Not readily available in literature.The CMC is a crucial parameter and must be determined empirically for the specific batch and buffer conditions. It is expected to be in the millimolar range, similar to other octyl-based non-ionic detergents.

Application Notes

Choosing the Right Solvent

The choice of solvent for preparing this compound stock solutions depends on the experimental requirements and the desired final concentration.

  • Aqueous Buffers (e.g., PBS, Tris-HCl): For direct use in most biochemical assays, preparing the stock solution in the assay buffer is ideal to avoid introducing incompatible solvents. Due to its amphiphilic nature, this compound should be readily soluble in aqueous solutions.

  • Dimethyl Sulfoxide (DMSO): For highly concentrated stock solutions (e.g., >1 M), DMSO is an excellent choice due to its high solvating power.[2][3][4] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize its potential effects on protein structure and function.

  • Ethanol: Similar to DMSO, ethanol can be used to prepare concentrated stock solutions. The final concentration in the assay should also be minimized.

Importance of the Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[5]

  • Below the CMC: this compound exists primarily as monomers.

  • At and above the CMC: The detergent forms micelles, which are effective at solubilizing hydrophobic molecules, including membrane proteins.

For protein solubilization, the working concentration of this compound should generally be at or above its CMC. For applications where the detergent is used as an additive to prevent aggregation, concentrations around or even below the CMC might be optimal. Since the CMC can be influenced by factors such as temperature, pH, and ionic strength of the buffer, it is recommended to determine the CMC under the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Aqueous this compound Stock Solution

This protocol describes the preparation of a commonly used aqueous stock solution.

Materials:

  • This compound

  • High-purity water or desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sterile conical tubes or glass bottles

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1 g of this compound.

  • Dissolving: Transfer the weighed this compound to a sterile container. Add approximately 8 mL of high-purity water or buffer.

  • Mixing: Place a sterile magnetic stir bar in the container and stir the solution on a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with the same water or buffer.

  • Sterilization (Optional): If required for the application, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 M this compound Stock Solution in DMSO

This protocol is suitable for creating a highly concentrated stock solution.

Materials:

  • This compound (estimated MW ~176.32 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, chemical-resistant tubes with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 176.32 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound to a sterile tube. Add approximately 0.8 mL of anhydrous DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, sonication in a water bath can be used to facilitate dissolution.

  • Volume Adjustment: Carefully add DMSO to bring the final volume to 1 mL.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.

Protocol 3: Determination of Optimal Detergent Concentration for Protein Solubilization

This protocol provides a general framework for empirically determining the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors)

  • 10% (w/v) this compound stock solution

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Resuspend the isolated cell membranes in the Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Titration: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying amounts of the 10% this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the mixtures at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet unsolubilized membrane fragments.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze the protein content of the supernatant using a protein assay (e.g., BCA assay) and by SDS-PAGE followed by Coomassie staining or Western blotting for the target protein.

  • Optimization: The optimal concentration of this compound is the lowest concentration that provides the highest yield of the solubilized target protein while maintaining its stability and activity (if a functional assay is available).

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solutions cluster_aqueous Aqueous Stock cluster_dmso DMSO Stock weigh_aq Weigh this compound dissolve_aq Dissolve in Buffer/Water weigh_aq->dissolve_aq adjust_vol_aq Adjust Final Volume dissolve_aq->adjust_vol_aq filter_aq Sterile Filter (0.22 µm) adjust_vol_aq->filter_aq store_aq Store at 4°C or -20°C filter_aq->store_aq weigh_dmso Weigh this compound dissolve_dmso Dissolve in Anhydrous DMSO weigh_dmso->dissolve_dmso adjust_vol_dmso Adjust Final Volume dissolve_dmso->adjust_vol_dmso aliquot_dmso Aliquot for Single Use adjust_vol_dmso->aliquot_dmso store_dmso Store at -20°C aliquot_dmso->store_dmso

Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.

Protein_Solubilization_Workflow Workflow for Optimizing Protein Solubilization cluster_analysis Analysis prep_membranes Prepare Isolated Membranes detergent_titration Titrate with this compound Stock prep_membranes->detergent_titration incubation Incubate at 4°C with Agitation detergent_titration->incubation ultracentrifugation Ultracentrifuge (100,000 x g) incubation->ultracentrifugation collect_supernatant Collect Supernatant (Solubilized Fraction) ultracentrifugation->collect_supernatant protein_assay Protein Quantification (e.g., BCA) collect_supernatant->protein_assay sds_page SDS-PAGE / Western Blot collect_supernatant->sds_page optimize Determine Optimal Concentration protein_assay->optimize sds_page->optimize

Caption: Workflow for optimizing this compound concentration for membrane protein solubilization.

References

Application Notes and Protocols for Employing Octyl Sulfoxide in Protein-Lipid Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Sulfoxide in Membrane Protein Research

This compound, a non-ionic surfactant, presents a potential alternative for the solubilization and study of membrane proteins and their interactions with lipids. Its structure, typically di-n-octyl sulfoxide, consists of two hydrophobic octyl chains and a polar sulfoxide head group. This amphipathic nature allows it to partition into lipid bilayers, disrupt membrane integrity, and form mixed micelles with proteins and lipids, thereby solubilizing them in an aqueous environment.[1]

While less commonly employed than popular non-ionic detergents like n-octyl-β-D-glucopyranoside (OG) or dodecyl maltoside (DDM), the unique properties of the sulfoxide head group may offer advantages for specific membrane proteins, potentially preserving their native structure and function where other detergents fail.[2] The selection of an appropriate detergent is a critical step in membrane protein research, as it can significantly impact protein stability, activity, and the ability to study its interactions.[3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound for studying protein-lipid interactions. Due to the limited availability of established protocols for this specific detergent, this document emphasizes a systematic approach to empirical optimization.

Physicochemical Properties of Detergents

The choice of detergent is guided by its physicochemical properties, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[5] For effective membrane solubilization, the detergent concentration should be significantly above its CMC.[]

DetergentChemical ClassCMC (mM in water)Micelle Molecular Weight (kDa)Aggregation Number
Di-n-octyl Sulfoxide Alkyl SulfoxideTo be determinedTo be determinedTo be determined
n-Octyl-β-D-glucopyranoside (OG)Alkyl Glucoside~20-25~8~27-100
n-Dodecyl-β-D-maltoside (DDM)Alkyl Maltoside~0.17~50~98
Lauryl Maltose Neopentyl Glycol (LMNG)Alkyl Maltoside~0.01~40~100
C12E8Polyoxyethylene Glycol Ether~0.09~65~120

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound

A fundamental step before utilizing a new detergent is the determination of its CMC under the specific buffer conditions of your experiment (e.g., pH, ionic strength). Several methods can be employed for this purpose.

Method: Dye Solubilization Assay (e.g., using Coomassie Blue G-250)

  • Prepare a stock solution of Coomassie Blue G-250 (e.g., 1 mg/mL in water).

  • Prepare a series of dilutions of this compound in the desired experimental buffer, ranging from a high concentration (e.g., 50 mM) to a very low concentration (e.g., 0.01 mM).

  • Add a small, constant amount of the Coomassie Blue G-250 stock solution to each this compound dilution.

  • Incubate the samples for a short period (e.g., 15-30 minutes) at room temperature.

  • Measure the absorbance of each sample at the wavelength of maximum absorbance for the dye (e.g., ~595 nm).

  • Plot the absorbance as a function of the this compound concentration. The CMC is identified as the point where a sharp increase in absorbance is observed, indicating the encapsulation of the dye within the newly formed micelles.

Protocol 2: Solubilization of a Target Membrane Protein

This protocol provides a general framework for the solubilization of a membrane protein from a cell membrane preparation. The optimal concentration of this compound and other conditions must be determined empirically.

Materials:

  • Isolated cell membranes containing the target protein of interest.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors.

  • This compound Stock Solution: A concentrated stock (e.g., 10% w/v or ~364 mM for di-n-octyl sulfoxide) in the solubilization buffer.

Procedure:

  • Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

  • On ice, add the this compound stock solution to the membrane suspension to achieve a range of final detergent concentrations. A good starting point is to test concentrations from 0.5% to 5% (w/v).

  • Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.

  • Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant , which contains the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.

Protocol 3: Reconstitution of Solubilized Protein into Liposomes

For functional studies of protein-lipid interactions, it is often necessary to reconstitute the purified protein into a lipid bilayer.

Materials:

  • Purified, this compound-solubilized membrane protein.

  • Lipid mixture: A solution of the desired lipids (e.g., POPC, POPG) in chloroform.

  • Dialysis Buffer: The same buffer used for solubilization, but without the detergent.

  • Bio-Beads or similar hydrophobic adsorbent for detergent removal.

Procedure:

  • Prepare a thin lipid film by drying the lipid mixture in a glass vial under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

  • Hydrate the lipid film with the dialysis buffer to form multilamellar vesicles (MLVs).

  • Solubilize the MLVs by adding this compound to a final concentration above its CMC.

  • Mix the purified protein with the detergent-solubilized lipids at a desired protein-to-lipid ratio.

  • Remove the detergent by dialysis against a large volume of dialysis buffer over 48-72 hours with several buffer changes. Alternatively, add Bio-Beads to the protein-lipid-detergent mixture and incubate with gentle mixing at 4°C.

  • Harvest the proteoliposomes by ultracentrifugation and resuspend in the desired buffer for downstream assays.

Data Presentation

Systematic optimization of solubilization conditions is crucial. The following table provides a template for organizing and presenting the results of a detergent screening experiment.

This compound Conc. (% w/v)Total Protein (mg/mL)Target Protein in Supernatant (Arbitrary Units)Target Protein in Pellet (Arbitrary Units)% SolubilizationProtein Activity (if applicable)
0.5
1.0
2.0
3.0
4.0
5.0

Visualizations

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

The study of protein-lipid interactions is critical for understanding signaling pathways. For instance, the function of GPCRs is intimately linked to the lipid environment of the plasma membrane.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: Membrane Protein Solubilization and Analysis

The following diagram illustrates a general workflow for the solubilization and initial analysis of a target membrane protein using a detergent like this compound.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenization Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Detergent_Screening Detergent Screening (e.g., this compound) Membrane_Isolation->Detergent_Screening Incubation Incubation Detergent_Screening->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification Supernatant Solubilized Fraction (Supernatant) Clarification->Supernatant Pellet Insoluble Fraction (Pellet) Clarification->Pellet SDS_PAGE SDS-PAGE & Western Blot Supernatant->SDS_PAGE Activity_Assay Functional Assay Supernatant->Activity_Assay Pellet->SDS_PAGE CMC_Concept Concentration Detergent Concentration Below_CMC Below CMC: Monomers Concentration->Below_CMC < CMC Above_CMC Above CMC: Monomers + Micelles Concentration->Above_CMC > CMC Solubilization Membrane Solubilization Above_CMC->Solubilization Membrane Lipid Bilayer Membrane->Solubilization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octyl Sulfoxide Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing octyl sulfoxide (specifically, its commonly used salt form, sodium octyl sulfate) concentration to enhance protein stability.

Troubleshooting Guide

This section addresses common issues encountered during the use of sodium octyl sulfate for protein stabilization.

ProblemPotential CauseRecommended Solution
Protein still precipitates after adding sodium octyl sulfate. Incorrect Sodium Octyl Sulfate Concentration: The concentration may be in a range that promotes the formation of insoluble protein-surfactant complexes rather than solubilization.[1]Optimize Concentration: Perform a concentration screen of sodium octyl sulfate. Start with a concentration below the Critical Micelle Concentration (CMC) of ~130 mM and incrementally increase it.[2] Monitor the protein's solubility at each concentration.[1]
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence the effectiveness of the surfactant.Adjust Buffer Conditions: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). Consider adjusting the salt concentration (e.g., 150-500 mM NaCl) to modulate electrostatic interactions.[1]
Loss of protein activity. Protein Denaturation: While sodium octyl sulfate can prevent aggregation, higher concentrations, especially above the CMC, can lead to protein unfolding and loss of function.[1][2]Use Minimal Effective Concentration: Determine the lowest concentration of sodium octyl sulfate that prevents aggregation while retaining protein activity through functional assays.[1]
Include Stabilizing Agents: Add stabilizing osmolytes like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) to the buffer to help maintain the native protein structure.[1]
Interference with downstream applications (e.g., mass spectrometry, immunoassays). Presence of Detergent: Anionic detergents like sodium octyl sulfate can interfere with downstream applications by suppressing ionization in mass spectrometry or disrupting antibody-antigen interactions in immunoassays.[3]Detergent Removal: Due to its relatively high CMC, sodium octyl sulfate can be removed by dialysis or diafiltration.[1][2] Other methods include ion-exchange chromatography (since octyl sulfate is anionic) and hydrophobic interaction chromatography.[1]
Formation of a viscous or gel-like solution. Excessive Protein-Detergent Micelle Formation: At very high concentrations, the detergent can lead to the formation of large, ordered micellar structures that increase the viscosity of the solution.Reduce Detergent Concentration: Lower the concentration of sodium octyl sulfate to the minimal effective level determined through optimization experiments.
Protein Unfolding and Aggregation: In some cases, high concentrations of a harsh detergent can lead to significant protein unfolding and subsequent aggregation into a gel-like state.Screen Milder Detergents: If reducing the concentration is not effective, consider screening alternative, milder non-ionic or zwitterionic detergents.

Frequently Asked Questions (FAQs)

Q1: What is sodium octyl sulfate and why is it used for protein stability?

Sodium octyl sulfate is an anionic surfactant.[4] Its amphipathic nature, with a hydrophobic octyl tail and a hydrophilic sulfate headgroup, allows it to interact with and shield the hydrophobic surfaces of proteins.[2] This action can prevent protein-protein interactions that lead to aggregation and precipitation, thereby enhancing protein stability in solution.[2]

Q2: What is the Critical Micelle Concentration (CMC) of sodium octyl sulfate and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into structures called micelles.[1] For sodium octyl sulfate, the CMC is approximately 130 mM in water.[2] This value is crucial because the behavior of the surfactant and its interaction with proteins can differ significantly above and below the CMC. Below the CMC, individual surfactant molecules (monomers) are present, while above the CMC, both monomers and micelles exist. For solubilizing and stabilizing proteins, it is generally recommended to use a concentration above the CMC.[2]

Q3: What is a good starting concentration for sodium octyl sulfate to improve protein stability?

A good starting point is to screen a range of concentrations both below and above the CMC (~130 mM).[1] A suggested range to test is 10 mM, 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM.[1] The optimal concentration is protein-dependent and should be determined empirically as the lowest concentration that effectively prevents aggregation without compromising protein activity.[1]

Q4: Will sodium octyl sulfate denature my protein?

Like many detergents, sodium octyl sulfate has the potential to denature proteins, particularly at concentrations above its CMC.[1][2] The hydrophobic tail can penetrate the protein's core, disrupting its tertiary structure.[1] It is essential to perform functional assays to confirm that your protein of interest remains active at the determined optimal concentration of sodium octyl sulfate.[1]

Q5: How can I remove sodium octyl sulfate from my purified protein sample?

Due to its relatively high CMC, sodium octyl sulfate is easier to remove by dialysis or diafiltration compared to detergents with low CMCs.[1][2] During dialysis, the concentration of the detergent in the dialysis buffer should be kept below its CMC to ensure the efficient removal of monomers from the protein sample.

Data Presentation

Physicochemical Properties of Sodium Octyl Sulfate
PropertyValueReference
Chemical Formula C₈H₁₇NaO₄S[5]
Molecular Weight 232.27 g/mol
Appearance White to off-white powder[6]
Solubility in Water 20 mg/mL[7]
Critical Micelle Concentration (CMC) ~130 mM[2]
Type Anionic Surfactant[4]

Experimental Protocols

Protocol 1: Determining Optimal Sodium Octyl Sulfate Concentration using Dynamic Light Scattering (DLS)

This protocol outlines a method to screen for the optimal concentration of sodium octyl sulfate to prevent protein aggregation by monitoring the size distribution of the protein in solution.

Materials:

  • Purified protein of interest

  • Sodium Octyl Sulfate (SOS) stock solution (e.g., 1 M in water)

  • Protein storage buffer (e.g., Tris or HEPES with appropriate pH and salt)

  • DLS cuvettes or multi-well plates

  • Dynamic Light Scattering instrument

Procedure:

  • Prepare a Dilution Series of Sodium Octyl Sulfate: Prepare a series of dilutions of the SOS stock solution in the protein storage buffer. A suggested range of final concentrations to test is 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM.

  • Sample Preparation: Add the protein of interest to each SOS dilution to a final, constant protein concentration (e.g., 1 mg/mL). Gently mix and incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature, agitation, or prolonged storage).

  • DLS Measurement: After incubation, transfer an appropriate volume of each sample to a DLS cuvette or well. Equilibrate the sample to the desired measurement temperature in the DLS instrument.

  • Data Acquisition: Acquire DLS data for each sample, measuring the size distribution of particles in the solution.

  • Data Analysis: Analyze the DLS data to determine the average particle size (hydrodynamic radius) and the polydispersity index (PDI). A decrease in the average particle size and/or PDI compared to the control (0 mM SOS) indicates a reduction in aggregation.

  • Select Optimal Concentration: The optimal concentration of sodium octyl sulfate is the lowest concentration that results in a minimal average particle size and PDI, indicating a stable, monodisperse protein solution.

Protocol 2: Assessing Protein Stability with Sodium Octyl Sulfate using a Thermal Shift Assay (TSA)

This protocol describes how to use a thermal shift assay to determine the effect of different concentrations of sodium octyl sulfate on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates stabilization.

Materials:

  • Purified protein of interest

  • Sodium Octyl Sulfate (SOS) stock solution (e.g., 1 M in water)

  • Protein storage buffer

  • Fluorescent dye (e.g., SYPRO Orange)

  • qPCR instrument with melt curve capability

  • qPCR plates (e.g., 96-well or 384-well)

Procedure:

  • Prepare Master Mixes: For each concentration of sodium octyl sulfate to be tested, prepare a master mix containing the protein storage buffer, the protein of interest at a final concentration (e.g., 2 µM), and the fluorescent dye at the recommended dilution.

  • Prepare SOS Dilutions: Prepare a series of sodium octyl sulfate dilutions in the protein storage buffer.

  • Set up the Assay Plate: In a qPCR plate, add the SOS dilutions to the appropriate wells. Then, add the protein/dye master mix to each well to achieve the desired final concentrations of SOS (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM). Include a no-protein control.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), acquiring fluorescence data at each temperature increment.

  • Data Analysis: Analyze the resulting melt curves. The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in the Tm in the presence of sodium octyl sulfate compared to the control indicates that the detergent stabilizes the protein.

  • Determine Optimal Concentration: The optimal concentration of sodium octyl sulfate is the one that provides the largest positive shift in Tm, indicating the greatest increase in thermal stability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_screening Concentration Screening cluster_analysis Analysis cluster_results Results & Optimization protein Purified Protein sample_prep Prepare Protein-SOS Samples protein->sample_prep sos_stock SOS Stock Solution dilution Prepare SOS Dilutions (e.g., 0-200 mM) sos_stock->dilution buffer Buffer buffer->dilution dilution->sample_prep dls DLS Analysis sample_prep->dls For Aggregation tsa Thermal Shift Assay sample_prep->tsa For Stability aggregation_analysis Assess Aggregation (Size & PDI) dls->aggregation_analysis stability_analysis Determine Tm Shift tsa->stability_analysis optimal_conc Identify Optimal SOS Concentration aggregation_analysis->optimal_conc stability_analysis->optimal_conc

Caption: Workflow for optimizing sodium octyl sulfate concentration.

troubleshooting_logic start Protein Instability Observed (Aggregation/Precipitation) check_conc Is SOS concentration optimized? start->check_conc optimize_conc Perform Concentration Screen (around CMC) check_conc->optimize_conc No check_buffer Are buffer conditions optimal? check_conc->check_buffer Yes optimize_conc->check_buffer adjust_buffer Adjust pH and/or Ionic Strength check_buffer->adjust_buffer No check_activity Is protein activity retained? check_buffer->check_activity Yes adjust_buffer->check_activity functional_assay Perform Functional Assay check_activity->functional_assay Unsure add_stabilizers Add Stabilizing Agents (e.g., glycerol) check_activity->add_stabilizers No stable_protein Stable Protein Solution check_activity->stable_protein Yes functional_assay->add_stabilizers add_stabilizers->stable_protein

Caption: Troubleshooting logic for protein instability with this compound.

References

Technical Support Center: Preventing Protein Aggregation with Octyl-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: While the query specified "octyl sulfoxide," extensive research indicates that this compound is not commonly used or documented for the prevention of protein aggregation in biochemical applications. However, other octyl-based surfactants, such as Sodium Octyl Sulfate and n-Octyl-β-D-glucopyranoside (Octyl Glucoside) , are widely employed for this purpose. This technical support guide will focus on these well-characterized and effective alternatives to address your needs in preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating, and how can octyl-based surfactants help?

A1: Protein aggregation occurs when protein molecules clump together, often due to the exposure of hydrophobic regions that then interact with each other to minimize contact with the aqueous buffer. This can be triggered by various factors including high protein concentration, suboptimal buffer conditions (pH, ionic strength), temperature stress, or agitation.[1][2]

Octyl-based surfactants are amphipathic molecules, meaning they have both a hydrophobic (octyl) tail and a hydrophilic headgroup. They can prevent aggregation in a few primary ways:

  • Binding to Hydrophobic Patches: The hydrophobic tails of the surfactant molecules can bind to the exposed hydrophobic patches on the protein surface. This masks the hydrophobic areas, preventing protein-protein interactions that lead to aggregation.[3]

  • Competitive Surface Adsorption: Surfactants can compete with proteins for adsorption to interfaces like the air-water interface in a vial, which is a common cause of agitation-induced aggregation.[4]

  • Improving Solubility: By interacting with the protein, surfactants can increase its overall solubility in the buffer.[3]

Q2: What is the difference between Sodium Octyl Sulfate and n-Octyl-β-D-glucopyranoside (Octyl Glucoside)?

A2: The primary difference lies in their ionic nature.

  • Sodium Octyl Sulfate (SOS) is an anionic (charged) surfactant. It is considered a relatively harsh detergent and can be effective for solubilizing highly aggregated proteins. However, its charged nature also gives it a higher potential to denature proteins, especially at higher concentrations.[1][5]

  • n-Octyl-β-D-glucopyranoside (OG) is a non-ionic (uncharged) surfactant. It is known to be a milder detergent that is less likely to cause protein denaturation.[2][6] This makes it a preferred choice for applications where maintaining the native structure and function of the protein is critical.[7]

Q3: How do I choose the right octyl-based surfactant for my protein?

A3: The choice depends on your protein and the experimental context.

  • Start with a milder, non-ionic surfactant like Octyl Glucoside (OG) if maintaining protein function is paramount.

  • If your protein is already heavily aggregated or resistant to solubilization with milder detergents, the stronger, anionic Sodium Octyl Sulfate (SOS) might be more effective.[5]

  • It is always recommended to perform a screening experiment to determine the optimal surfactant and its concentration for your specific protein.

Q4: At what concentration should I use these surfactants?

A4: The optimal concentration is protein-dependent and must be determined empirically. A good starting point is to test a range of concentrations around the surfactant's Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles. For effective solubilization, the detergent concentration should generally be above its CMC.[5]

  • Sodium Octyl Sulfate (SOS): Typical concentration range is 1-10 mM.[1] Its CMC is high, around 130-150 mM.[5]

  • n-Octyl-β-D-glucopyranoside (OG): The CMC is approximately 20-25 mM.[8]

A concentration screening experiment is the best way to identify the lowest effective concentration that prevents aggregation without compromising protein activity.[1]

Q5: Can I remove the surfactant after it has served its purpose?

A5: Yes, removal is often necessary for downstream applications. Dialysis or diafiltration are common and effective methods for removing surfactants with a high CMC, such as Octyl Glucoside.[2] The high number of free monomers above the CMC allows for their efficient removal through a semi-permeable membrane with an appropriate molecular weight cut-off.

Troubleshooting Guides

Problem 1: My protein still aggregates after adding the surfactant.

Potential Cause Recommended Solution
Suboptimal Surfactant Concentration Perform a concentration titration to find the most effective concentration for your protein. The initial concentration might be too low or, in some cases with ionic detergents, might promote the formation of insoluble protein-surfactant complexes.[1][9]
Incompatible Buffer Conditions Optimize the buffer pH and ionic strength. Ensure the pH is at least one unit away from your protein's isoelectric point (pI). Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help modulate electrostatic interactions.[9]
Aggregation Not Driven by Hydrophobicity The aggregation may be due to other factors like disulfide bond formation. Consider adding a reducing agent like DTT or TCEP (1-5 mM).[2]
Incorrect Surfactant Choice If using a mild surfactant like OG, a stronger one like SOS might be required for highly aggregation-prone proteins.

Problem 2: My protein has lost its activity after adding the surfactant.

Potential Cause Recommended Solution
Protein Denaturation The surfactant concentration may be too high, leading to protein unfolding. This is a greater risk with ionic detergents like SOS.[9] Determine the minimal effective concentration that prevents aggregation while retaining activity.
Interference with Functional Assays The surfactant itself might be interfering with the assay. If possible, remove the surfactant via dialysis or diafiltration before performing the functional assay.[2]
Incorrect Surfactant Choice An ionic surfactant like SOS may be too harsh. Switch to a milder, non-ionic surfactant like Octyl Glucoside (OG).

Data Presentation

Table 1: Properties of Common Octyl-Based Surfactants for Protein Aggregation Prevention

PropertySodium Octyl Sulfate (SOS)n-Octyl-β-D-glucopyranoside (OG)Significance in Protein Applications
Chemical Class Anionic Alkyl SulfateNon-ionic GlucosideAnionic detergents are strong solubilizing agents but can be denaturing. Non-ionic detergents are generally milder and less likely to denature proteins.[2][5]
Alkyl Chain Length 8 Carbons8 CarbonsThe C8 alkyl chain provides the hydrophobicity to interact with proteins.
Critical Micelle Concentration (CMC) High (~130-150 mM)[5]High (~20-25 mM)[8]A high CMC facilitates the removal of the detergent by dialysis.[2]
Typical Working Concentration 1-10 mM[1]Above CMC (e.g., 25-50 mM)Must be empirically determined for each protein.
Aggregation Number Varies~27-84[8][10]This is the number of monomers in a micelle and influences the size of the protein-detergent complex.

Experimental Protocols

Protocol 1: Screening for Optimal Surfactant Concentration

This protocol outlines a general method for determining the optimal concentration of an octyl-based surfactant to prevent protein aggregation.

Materials:

  • Purified protein of interest

  • Surfactant stock solution (e.g., 250 mM Sodium Octyl Sulfate or 500 mM Octyl Glucoside)

  • Protein buffer

  • Dynamic Light Scattering (DLS) instrument or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare a series of surfactant dilutions: In your protein buffer, prepare a range of surfactant concentrations to be tested. For example, for SOS, you might test final concentrations of 0, 1, 2, 5, and 10 mM. For OG, you might test 0, 10, 25, 50, and 100 mM.

  • Add protein: To each surfactant dilution, add your protein to a constant final concentration.

  • Induce aggregation (optional): Incubate the samples under conditions that are known to cause your protein to aggregate (e.g., elevated temperature, agitation, prolonged storage). Include a control sample without any stress.

  • Assess aggregation:

    • Dynamic Light Scattering (DLS): Analyze each sample to measure the particle size distribution. A decrease in the average particle size or polydispersity indicates a reduction in aggregation.[1]

    • Size-Exclusion Chromatography (SEC): Inject each sample onto an SEC column. A reduction in the area of high molecular weight aggregate peaks and an increase in the monomeric peak area indicates successful prevention of aggregation.[1]

  • Determine optimal concentration: Plot the measure of aggregation (e.g., average particle size or % monomer) against the surfactant concentration to identify the lowest concentration that effectively prevents aggregation.

  • Functional Assay (Recommended): Test the activity of your protein at the determined optimal surfactant concentration to ensure it has not been denatured.[9]

Visualizations

Experimental_Workflow Experimental Workflow for Surfactant Screening cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Prot Purified Protein AddP Add Protein to Dilutions Prot->AddP Buff Protein Buffer Dil Prepare Surfactant Dilutions Buff->Dil Surf Surfactant Stock Surf->Dil Dil->AddP Stress Apply Aggregation Stress (e.g., Heat, Agitation) AddP->Stress DLS Assess Aggregation (DLS) Stress->DLS SEC Assess Aggregation (SEC) Stress->SEC Opt Determine Optimal Concentration DLS->Opt SEC->Opt Func Functional Assay Opt->Func

Caption: Workflow for screening optimal surfactant concentration.

Mechanism_of_Action Mechanism of Surfactant-Mediated Aggregation Prevention cluster_problem Problem: Aggregation cluster_solution Solution: Surfactant Addition P1 Protein with Exposed Hydrophobic Patch Agg Aggregate P1->Agg Hydrophobic Interaction P_sol Soluble Protein P2 Protein with Exposed Hydrophobic Patch P2->Agg Surfactant Surfactant Molecules P_sol->Surfactant Surfactant binds to hydrophobic patch

Caption: Surfactants prevent aggregation by masking hydrophobic patches.

References

Technical Support Center: Post-Purification Removal of Octyl Sulfoxide from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of octyl sulfoxide from protein samples following purification.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my purified protein sample?

A1: While this compound can be beneficial for protein solubilization and stabilization during purification, its presence can interfere with downstream applications. As an anionic surfactant, it may disrupt protein-protein interactions, affect enzyme kinetics, hinder antibody-antigen binding in immunoassays, and cause ion suppression in mass spectrometry.[1][2] Therefore, reducing its concentration is often crucial for obtaining accurate and reliable experimental results.

Q2: What are the primary methods for removing this compound?

A2: The most common and effective methods for removing this compound and similar detergents from protein samples include dialysis, size exclusion chromatography (SEC), diafiltration, and the use of specialized detergent removal resins, which may incorporate cyclodextrins.[3][4][5]

Q3: How does the Critical Micelle Concentration (CMC) of this compound influence its removal?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers aggregate to form micelles. Sodium octyl sulfate, a closely related compound, has a high CMC of approximately 0.13 M.[2][6] Detergents with a high CMC are generally easier to remove because a larger proportion of the detergent exists as monomers, which can be more readily removed by size-based methods like dialysis and size exclusion chromatography.[3][7]

Q4: Can I use precipitation to remove this compound?

A4: Yes, protein precipitation using methods such as cold acetone or a chloroform/methanol/water mixture can be effective for removing detergents like this compound.[8] However, a significant drawback is the potential for protein denaturation and difficulty in resolubilizing the protein pellet.[4]

Q5: Are there commercially available kits for this compound removal?

A5: Yes, several manufacturers offer detergent removal spin columns and resins that are effective for a wide range of detergents, including anionic surfactants like this compound.[3][5] These products often utilize affinity-based or size-exclusion principles for rapid and efficient detergent removal.[3][9]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Recovery After Removal - Protein precipitation during detergent removal.- Nonspecific binding of the protein to the removal matrix (e.g., chromatography resin, dialysis membrane).- Perform the removal process at 4°C to enhance protein stability.- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's solubility in the absence of detergent.- For chromatography-based methods, consider using a different resin with lower nonspecific binding properties.- If using dialysis, ensure the membrane material is compatible with your protein.
Residual this compound Detected - Inefficient removal method for the concentration of detergent present.- The majority of the detergent is in micellar form, which is too large for the pores of the dialysis membrane or SEC resin.- For dialysis, increase the number of buffer changes and the total dialysis time.- Ensure the dialysis buffer volume is at least 100-fold greater than the sample volume.- For SEC, select a resin with a pore size appropriate for separating the detergent micelles from your protein.- Consider using a specialized detergent removal resin with a high binding capacity for anionic detergents.
Protein Aggregation After Removal - The protein is not stable in the absence of detergent.- Rapid removal of the detergent caused the protein to misfold and aggregate.- Try a more gradual removal method, such as stepwise dialysis against decreasing concentrations of this compound.- Screen for stabilizing additives for your final buffer, such as glycerol (5-20%), sugars, or specific co-factors.- Consider exchanging this compound for a milder, non-ionic detergent that is more compatible with your protein's stability.
Loss of Protein Activity - Denaturation of the protein during the removal process.- The protein requires a certain amount of detergent for its native conformation and function.- Perform all removal steps at low temperatures (4°C).- Use a milder removal technique.- Empirically determine the minimal concentration of this compound required to maintain activity and aim for that level rather than complete removal.

Data Presentation: Efficiency of Detergent Removal Methods

While specific quantitative data for this compound is limited in the available literature, the following table provides representative removal efficiencies for structurally similar C8-chain detergents, octyl glucoside and octyl thioglucoside, which can serve as a reasonable estimate.

MethodDetergentStarting ConcentrationRemoval EfficiencyProtein RecoveryReference
Detergent Removal ResinOctyl Glucoside5%>99%90%[3]
Detergent Removal ResinOctyl Thioglucoside5%>99%95%[3]
DialysisOctyl β-thioglucopyranoside43 mM~95%Not specified[3]

Disclaimer: The data presented above is for detergents structurally similar to this compound. Actual removal efficiencies for this compound may vary depending on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

Protocol 1: Dialysis for this compound Removal

This method is suitable for removing detergents with a high CMC, such as this compound.

Materials:

  • Protein sample containing this compound.

  • Dialysis tubing with a Molecular Weight Cut-Off (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Dialysis buffer (the final desired buffer for the protein).

  • Large beaker.

  • Stir plate and stir bar.

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing and securely close both ends, leaving some space for potential sample dilution.

  • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times with a minimum of 4-6 hours between changes. For more complete removal, an overnight dialysis after the final buffer change is recommended.

  • After the final buffer exchange, remove the dialysis bag and carefully recover the protein sample.

Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal

SEC separates molecules based on size, making it effective for separating proteins from smaller detergent monomers and micelles.

Materials:

  • Protein sample containing this compound.

  • SEC column with a fractionation range appropriate for the size of the protein and the detergent micelles.

  • Chromatography system (e.g., FPLC or HPLC).

  • SEC running buffer (the final desired buffer for the protein).

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the SEC running buffer.

  • Centrifuge the protein sample at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregates.

  • Load the clarified sample onto the equilibrated SEC column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.

  • Begin the chromatography run using the SEC running buffer as the mobile phase.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the protein peak, which should elute before the smaller detergent monomers and micelles.

  • Pool the fractions containing the purified protein.

Protocol 3: Detergent Removal Using a Spin Column

This method is rapid and convenient for small sample volumes.

Materials:

  • Commercial detergent removal spin column.

  • Protein sample containing this compound.

  • Equilibration/wash buffer as specified by the manufacturer.

  • Collection tubes.

Procedure:

  • Prepare the spin column according to the manufacturer's protocol. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat as recommended.

  • Load the protein sample onto the resin bed.

  • Incubate for the time specified by the manufacturer to allow the detergent to bind to the resin.

  • Centrifuge the column to collect the detergent-depleted protein sample in a clean collection tube.

Visualizations

experimental_workflow start Protein Sample with This compound decision Choose Removal Method start->decision dialysis Dialysis decision->dialysis Large Volume, Gradual Removal sec Size Exclusion Chromatography decision->sec High Resolution, Buffer Exchange resin Detergent Removal Resin decision->resin Small Volume, Rapid Removal analysis Analyze Protein (Purity, Concentration, Activity) dialysis->analysis sec->analysis resin->analysis

Decision workflow for selecting an this compound removal method.

troubleshooting_logic start Post-Removal Issue (e.g., Low Recovery, Aggregation) check_stability Assess Protein Stability in Detergent-Free Buffer start->check_stability stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No optimize_method Optimize Removal Method (e.g., Slower Removal, Different Resin) stable->optimize_method add_stabilizers Add Stabilizing Agents (Glycerol, Sugars) unstable->add_stabilizers final_buffer Final Purified Protein optimize_method->final_buffer add_stabilizers->final_buffer

A logical approach to troubleshooting common post-removal issues.

References

Technical Support Center: Assessing the Impact of Octyl Sulfoxide on Protein Function and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing octyl sulfoxide in their experiments. Due to the limited availability of specific quantitative data for this compound, this guide incorporates principles from related alkyl sulfoxides and octyl-chain surfactants (e.g., sodium octyl sulfate) to offer a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in protein research?

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) polar headgroup (the sulfoxide) and a water-fearing (hydrophobic) tail (the octyl chain). This structure allows it to function as a surfactant. In protein research, its primary applications are likely similar to other surfactants:

  • Solubilizing membrane proteins: Its hydrophobic tail can integrate into the lipid bilayer of cell membranes, extracting embedded proteins.[1]

  • Preventing protein aggregation: By coating hydrophobic patches on proteins, it can prevent them from clumping together.

  • Protein folding studies: Certain sulfoxides, like dimethyl sulfoxide (DMSO), can be used as mild oxidizing agents to facilitate the formation of disulfide bonds during protein folding.[2]

Q2: How does this compound interact with proteins?

This compound likely interacts with proteins in two main ways:

  • Hydrophobic Interactions: The octyl tail can bind to exposed hydrophobic regions on the protein surface. This is the primary mechanism for solubilizing membrane proteins and preventing aggregation of soluble proteins.

  • Polar/Chemical Interactions: The sulfoxide headgroup is polar and can interact with charged or polar residues on the protein surface. At certain pH levels, particularly acidic conditions, the sulfoxide group may act as a mild oxidizing agent, potentially affecting residues like methionine.[2] High concentrations of surfactants can also disrupt the native tertiary structure, leading to denaturation.[3]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important when using this compound?

The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules self-assemble into spherical structures called micelles.[4] This value is critical for several reasons:

  • Solubilization: Effective membrane protein solubilization typically requires the surfactant concentration to be above its CMC.[5]

  • Protein Stability: For some proteins, concentrations far above the CMC can lead to denaturation and loss of function.[6]

  • Removal: Surfactants are much easier to remove from a solution (e.g., via dialysis) when their concentration is below the CMC, as individual monomers are removed more readily than larger micelles.[7]

Q4: Can this compound cause protein denaturation?

Yes, like most surfactants, this compound has the potential to denature proteins.[3][8] Denaturation involves the unfolding of the protein's native three-dimensional structure, which often leads to a loss of biological activity. The risk of denaturation is dependent on:

  • Concentration: Higher concentrations, especially significantly above the CMC, increase the likelihood of denaturation.[6]

  • Protein Susceptibility: Each protein has a unique stability profile; some are more robust, while others are easily denatured.

  • Buffer Conditions: Factors like pH, temperature, and ionic strength can influence both protein stability and the surfactant's behavior.

Q5: How can I remove this compound from my protein sample?

Several standard methods can be used to remove surfactants like this compound from a protein solution. The choice of method depends on the surfactant's properties (especially its CMC) and the protein's characteristics.

  • Dialysis/Diafiltration: This is a common and effective method, particularly for surfactants with a high CMC, as it allows the smaller surfactant monomers to pass through a semi-permeable membrane while retaining the larger protein.[7]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size, allowing for the separation of the protein from smaller surfactant micelles or monomers.

  • Hydrophobic Interaction or Ion-Exchange Chromatography: These methods can also be effective for separating proteins from detergents.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Protein aggregation persists or worsens after adding this compound. 1. Suboptimal Concentration: The concentration may be too low to be effective or in a range that promotes protein-surfactant complexes that are insoluble. 2. Incorrect Buffer Conditions: The pH may be too close to the protein's isoelectric point (pI), or the ionic strength may be inappropriate.[9] 3. Wrong Mechanism: The aggregation may not be driven by hydrophobic interactions that the surfactant is intended to block.1. Perform a Concentration Screen: Empirically test a range of this compound concentrations to find the optimal level for your specific protein (see Protocol 1). 2. Optimize Buffer: Adjust the pH to be at least one unit away from the protein's pI. Test different salt concentrations (e.g., 150-500 mM NaCl).[9] 3. Consider Additives: Try adding stabilizing agents like glycerol (5-20%) or using a different class of surfactant.
Protein has lost biological activity. 1. Protein Denaturation: The this compound concentration may be too high, causing the protein to unfold.[6] 2. Inhibition: The surfactant may be directly interfering with the active site or a binding site of the protein.1. Determine Minimal Effective Concentration: Use the lowest possible concentration of this compound that maintains solubility and prevents aggregation. 2. Perform Functional Assays: Test protein activity across a range of surfactant concentrations to identify a window where function is preserved. 3. Remove Surfactant Before Assays: If possible, remove the this compound from the sample before performing functional experiments (see Protocol 2).
Interference with downstream applications (e.g., Mass Spectrometry, SPR). Surfactant Presence: Most surfactants, including this compound, can interfere with analytical techniques by suppressing signals or causing high background noise.[10]Thorough Removal: Use a robust removal method like dialysis, diafiltration, or specialized detergent removal columns to eliminate the surfactant from the final sample.[10][11]
Poor solubilization of a membrane protein. 1. Insufficient Surfactant: The concentration may be below the CMC or simply too low to effectively disrupt the membrane.[5] 2. Inappropriate Surfactant: this compound may not be the optimal choice for your specific membrane protein. Some proteins require milder or different types of detergents.[12]1. Increase Concentration: Gradually increase the this compound concentration. A common starting range is 1-5% (w/v) for initial solubilization trials.[1] 2. Screen Other Detergents: Test a panel of different detergents (anionic, cationic, non-ionic) to find the most effective one for your protein of interest.

Data Presentation

Table 1: Physicochemical Properties of Related Octyl-Chain Surfactants. Disclaimer: This data is for illustrative purposes to provide a comparative baseline. The properties of this compound may differ.

SurfactantTypeMolecular Weight ( g/mol )CMC in Water (mM)
Sodium Octyl SulfateAnionic232.27~130[4]
N-Octyl-β-D-glucopyranoside (Octyl Glucoside)Non-ionic292.37~20-25[13][14]

Table 2: Illustrative Impact of a Related Anionic Surfactant on Enzyme Kinetics. Disclaimer: Data shown is for the effect of sodium starch octenyl succinate (SSOS), an anionic surfactant, on lipase activity and is intended as an example of potential concentration-dependent effects.[6] Actual effects of this compound on your enzyme must be determined empirically.

Surfactant ConcentrationMichaelis Constant (Km)Max Reaction Velocity (Vmax)Interpretation
Control (0 mg/mL)1.0 (relative value)1.0 (relative value)Baseline enzyme activity.
Low Conc. (1 mg/mL)Lower KmSlightly Increased VmaxIncreased substrate affinity, possibly due to favorable conformational changes.[6]
High Conc. (6 mg/mL)Significantly Higher KmSubstantially Increased VmaxDecreased substrate affinity, suggesting competitive inhibition or partial unfolding, while the remaining active enzyme may have an enhanced catalytic rate.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol provides a general framework for identifying the minimum surfactant concentration required to prevent aggregation or achieve solubilization while preserving protein function.

Materials:

  • Protein stock solution

  • This compound stock solution (e.g., 10% w/v)

  • Assay buffer

  • Microcentrifuge tubes or 96-well plate

  • Instrumentation for analysis (e.g., Dynamic Light Scattering, Spectrophotometer for turbidity, or Western Blot apparatus)

Procedure:

  • Prepare a Dilution Series: Create a series of this compound dilutions in your assay buffer to cover a range of final concentrations (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1.0%).

  • Sample Preparation: Add your protein to each dilution to a final, constant protein concentration. Include a control sample with no surfactant.

  • Incubation: Incubate the samples under conditions that normally induce aggregation or are used for solubilization (e.g., 1 hour at 4°C with gentle rocking).[12]

  • Assess Aggregation/Solubilization:

    • For Aggregation: Measure the turbidity of each sample by absorbance at 600 nm. A lower reading indicates less aggregation. Alternatively, use Dynamic Light Scattering (DLS) to measure particle size.

    • For Solubilization: Centrifuge the samples at high speed (e.g., >100,000 x g for 30-60 minutes) to pellet unsolubilized material.[1][12] Analyze the supernatant via SDS-PAGE and Western Blot to quantify the amount of solubilized target protein.

  • Assess Activity (Optional but Recommended): If a functional assay is available, test the activity of the protein in each sample to ensure the chosen concentration does not abolish its function.

  • Select Optimal Concentration: Choose the lowest concentration that provides the best balance of preventing aggregation/promoting solubility while retaining protein activity.

Protocol 2: Removal of this compound by Dialysis

This protocol describes the removal of surfactant from a protein sample, which is most effective when the starting surfactant concentration is near or below the CMC.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with a Molecular Weight Cut-Off (MWCO) at least 10x smaller than the protein of interest

  • Dialysis buffer (large volume, e.g., 4L)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare Sample: Place the protein sample into the prepared dialysis tubing and seal securely, leaving some space for potential buffer entry.

  • First Buffer Exchange: Submerge the sealed dialysis bag in a beaker containing at least 100 times the sample volume of dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.

  • Dialyze: Allow dialysis to proceed for 4-6 hours.

  • Subsequent Exchanges: Change the dialysis buffer completely. Repeat the dialysis for another 4-6 hours or overnight. A third buffer exchange is recommended for thorough removal.

  • Recover Sample: After the final buffer exchange, carefully remove the dialysis bag and recover the protein sample. Confirm surfactant removal with a functional assay or an analytical method if available.

Protocol 3: General Method for Membrane Protein Solubilization

This protocol outlines a basic procedure for extracting a target protein from a cell membrane fraction.

Materials:

  • Isolated cell membranes expressing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors, and a range of this compound concentrations (e.g., 1-5% w/v).[1]

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Isolate the cell membrane fraction from your cell culture using standard cell lysis and ultracentrifugation protocols.[12]

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. The ratio of detergent to protein is critical and often needs optimization (a common starting point is a 10:1 detergent-to-protein mass ratio).

  • Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow the surfactant to disrupt the membranes and form protein-detergent mixed micelles.[1]

  • Clarification: Pellet the unsolubilized membrane material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1]

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western Blot to determine the efficiency of solubilization.

Mandatory Visualizations

G cluster_0 start Protein Aggregation Observed add_os Add this compound (Initial Concentration) start->add_os check_agg Assess Aggregation (e.g., DLS, Turbidity) add_os->check_agg optimized Aggregation Resolved Proceed with Experiment check_agg->optimized No troubleshoot Aggregation Persists check_agg->troubleshoot Yes opt_conc Optimize Concentration (Titration) troubleshoot->opt_conc opt_buff Optimize Buffer (pH, Ionic Strength) troubleshoot->opt_buff check_again Re-assess Aggregation opt_conc->check_again opt_buff->check_again check_again->optimized Resolved check_again->troubleshoot Not Resolved (Consider other additives)

Caption: Troubleshooting workflow for resolving protein aggregation using this compound.

G cluster_0 conc Increasing Surfactant Concentration p_native Native Monomeric Protein p_agg Aggregated Protein p_native->p_agg [Surf] < Optimal p_sol Solubilized Protein (Monomer in Micelle) p_native->p_sol [Surf] > CMC p_den Denatured Protein p_sol->p_den [Surf] >> CMC

Caption: Concentration-dependent effects of a surfactant on protein state.

G cluster_0 Solubilization Screening cluster_1 start Harvest Cells Expressing Membrane Protein lysis Cell Lysis & Isolation of Membranes (Ultracentrifugation) start->lysis resuspend Resuspend Membrane Pellet in Buffer lysis->resuspend aliquot Aliquot Membranes resuspend->aliquot add_det Add Different Concentrations of this compound aliquot->add_det incubate Incubate at 4°C (1-2 hours) add_det->incubate ultra Clarification by Ultracentrifugation (100,000 x g) incubate->ultra supernatant Collect Supernatant (Solubilized Proteins) ultra->supernatant pellet Analyze Pellet (Unsolubilized Material) ultra->pellet analyze Analyze Fractions by SDS-PAGE / Western Blot supernatant->analyze pellet->analyze end Identify Optimal Concentration analyze->end

Caption: Experimental workflow for membrane protein solubilization and screening.

References

effect of octyl sulfoxide concentration relative to its CMC on solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing octyl sulfoxide for the solubilization of poorly water-soluble compounds. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances the solubility of hydrophobic compounds?

A1: this compound, an amphiphilic molecule, enhances the solubility of hydrophobic compounds primarily through a process called micellar solubilization.[1] In aqueous solutions, at a specific concentration known as the Critical Micelle Concentration (CMC), individual this compound molecules (monomers) self-assemble into spherical structures called micelles.[2][3] These micelles have a hydrophobic core, formed by the octyl chains, and a hydrophilic exterior, composed of the sulfoxide head groups. Poorly water-soluble drugs can be encapsulated within this hydrophobic core, effectively increasing their overall solubility in the aqueous medium.[4]

Q2: How does the concentration of this compound relative to its Critical Micelle Concentration (CMC) impact solubilization?

A2: The concentration of this compound is a critical factor in its effectiveness as a solubilizing agent.

  • Below the CMC: At concentrations below the CMC, this compound exists as individual monomers in the solution. In this state, it has a minimal effect on the solubility of hydrophobic compounds.[2]

  • At and Above the CMC: Once the concentration reaches the CMC, micelles begin to form. As the concentration of this compound increases above the CMC, the number of micelles in the solution increases, providing more hydrophobic cores to encapsulate the poorly soluble compound. This leads to a significant and linear increase in the solubility of the compound.[5]

Q3: What is the reported Critical Micelle Concentration (CMC) for di-n-octyl sulfoxide?

Q4: How does temperature affect the solubilization capacity of this compound?

A4: For non-ionic surfactants like this compound, an increase in temperature generally leads to an increase in the aggregation number of the micelles, which means the micelles become larger.[4] This can result in a greater volume of the hydrophobic core, which in turn can enhance the solubilization of nonpolar drugs.[5] However, the effect of temperature can also depend on the specific location of the drug within the micelle.[4]

Q5: Can the addition of salts influence the solubilizing power of this compound?

A5: Yes, the addition of salts can influence the solubilization capacity of non-ionic surfactants. For non-ionic surfactants, the addition of salts can lead to an increase in the micelle size (aggregation number).[4] This enlargement of the hydrophobic core can enhance the solubilization of hydrophobic drugs.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or no increase in solubility of the target compound. The concentration of this compound is below its Critical Micelle Concentration (CMC).Increase the concentration of this compound in the solution to ensure it is above the CMC, where micelles form and solubilization is effective.[2]
The target compound has very low affinity for the hydrophobic core of the this compound micelles.Consider using a different surfactant with a more compatible hydrophobic core or a co-solvent to improve partitioning of the compound into the micelles.
The experimental temperature is too low.For non-ionic surfactants, increasing the temperature can enhance solubilization by increasing micelle size.[4] Experiment at a slightly elevated temperature, ensuring the stability of your compound.
Precipitation of the target compound occurs upon dilution. The concentration of this compound falls below the CMC upon dilution, leading to the disassembly of micelles and release of the encapsulated compound.[2]Prepare formulations with an initial this compound concentration sufficiently above the CMC to withstand dilution. Consider using formulations that are less susceptible to dilution effects, such as surfactant-coated nanocrystals.[2]
Inconsistent or variable solubilization results. Impurities in the this compound or the target compound.Use high-purity reagents. Purify the target compound if necessary.
Incomplete equilibration of the system.Ensure that the mixture of the compound and surfactant solution is stirred or agitated for a sufficient period to reach equilibrium solubility.
pH of the solution is not controlled (for ionizable compounds).Buffer the solution to a pH where the target compound is in its least soluble form to accurately assess the effect of micellar solubilization. The pH can alter the equilibrium between ionized and unionized forms of a drug.[4]
Phase separation or cloudiness is observed in the solution. For non-ionic surfactants, this can occur at a specific temperature known as the cloud point, where the surfactant becomes less soluble in water.Conduct experiments at temperatures below the cloud point of the this compound solution. The cloud point can be influenced by the presence of additives.

Experimental Protocols

Protocol for Determining the Solubilization Capacity of this compound

This protocol outlines a general method for determining the increase in the solubility of a poorly water-soluble compound as a function of this compound concentration.

Materials:

  • Di-n-octyl sulfoxide

  • Poorly water-soluble compound of interest (e.g., Griseofulvin, Paclitaxel)

  • Distilled or deionized water

  • Appropriate buffer solution (if pH control is necessary)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Analytical instrument for quantifying the compound (e.g., UV-Vis spectrophotometer, HPLC)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a series of this compound solutions: Prepare aqueous solutions of this compound at various concentrations, both below and above its expected CMC.

  • Add excess compound: To a known volume of each this compound solution in a sealed vial, add an excess amount of the poorly water-soluble compound. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on a magnetic stirrer or in a shaker bath at a constant temperature. Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the maximum amount of the compound has dissolved.

  • Sample preparation: After equilibration, allow the undissolved compound to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data analysis: Plot the solubility of the compound (in mol/L or mg/mL) against the concentration of this compound. The plot should show a significant increase in slope at a concentration corresponding to the CMC.

Visualizations

SolubilizationMechanism cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers This compound Monomers Low_solubility Low Aqueous Solubility Drug_crystals Poorly Soluble Drug Crystals Drug_crystals->Low_solubility Limited Dissolution Micelle Micelle Solubilized_drug Solubilized Drug in Micelle Core High_solubility Enhanced Aqueous Solubility Solubilized_drug->High_solubility Drug_crystals_2 Poorly Soluble Drug Crystals Drug_crystals_2->Solubilized_drug Encapsulation Monomers_2 This compound Monomers Monomers_2->Micelle Self-Assembly

Caption: Mechanism of micellar solubilization by this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Surfactant Prepare this compound Solutions (various conc.) Add_Drug Add Excess Poorly Soluble Drug Prep_Surfactant->Add_Drug Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) Add_Drug->Equilibrate Filter Filter Supernatant (e.g., 0.22 µm filter) Equilibrate->Filter Quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) Filter->Quantify Plot Plot Solubility vs. Surfactant Concentration Quantify->Plot Determine_CMC Determine CMC and Solubilization Capacity Plot->Determine_CMC

Caption: Experimental workflow for determining solubilization capacity.

TroubleshootingFlow decision decision solution solution start Start Troubleshooting: Poor Solubilization check_conc Is this compound Concentration > CMC? start->check_conc increase_conc Increase Octyl Sulfoxide Concentration check_conc->increase_conc No check_temp Is Temperature Optimal? check_conc->check_temp Yes adjust_temp Adjust Temperature (below cloud point) check_temp->adjust_temp No check_drug_affinity Consider Drug-Micelle Affinity Issues check_temp->check_drug_affinity Yes

Caption: Troubleshooting logic for poor solubilization results.

References

stability and degradation of octyl sulfoxide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of octyl sulfoxide in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is an organosulfur compound featuring an eight-carbon alkyl chain attached to a sulfinyl group. It is classified as a non-ionic surfactant. In research, it can be used in applications such as cell lysis, protein solubilization, and as a component in various formulations due to its amphipathic nature.

Q2: What are the primary factors that can affect the stability of this compound in experimental buffers?

A2: The stability of this compound in aqueous buffers can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.[1][2]

  • pH: Although generally stable, extreme pH values may promote hydrolysis or other degradation pathways.

  • Light Exposure: Similar to other sulfoxides, this compound may be susceptible to photodegradation, especially in the presence of photosensitizers.[3][4][5]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the buffer can lead to the conversion of the sulfoxide to a sulfone or a sulfide, respectively.[6]

  • Buffer Composition: Certain buffer components could potentially interact with or catalyze the degradation of this compound.

Q3: How should stock solutions of this compound be prepared and stored?

A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO).[7] These stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation.[7] Preparing smaller aliquots is advisable to avoid repeated freeze-thaw cycles.[7]

Q4: What are the potential degradation products of this compound?

A4: While specific studies on this compound are limited, based on the chemistry of related sulfoxides, potential degradation products could include:

  • Octyl sulfide: Resulting from the reduction of the sulfoxide.[6]

  • Octyl sulfone: Resulting from the oxidation of the sulfoxide.

  • Products of C-S bond cleavage: Under conditions such as photolysis, the carbon-sulfur bond may break, leading to various radical species and subsequent reaction products.[5]

  • Thermolysis products: At elevated temperatures, thermal decomposition may occur, potentially leading to the formation of sulfenic acid and an olefin.[8][9][10]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Q: I observed precipitation when I diluted my this compound stock solution (in DMSO) into my aqueous experimental buffer. Why is this happening and how can I resolve it?

A: This is a common issue for hydrophobic compounds. The high concentration of DMSO in the stock solution keeps the this compound dissolved, but its solubility can decrease significantly upon dilution into an aqueous buffer, causing it to precipitate.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Adjust the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check the tolerance of your specific assay to the solvent.

  • Use a Surfactant: For in vitro biochemical assays (not cell-based), adding a small amount of another non-ionic surfactant, such as Tween-20 (e.g., at ~0.01%), to the buffer can help improve the solubility of this compound.

  • Stepwise Dilution: Perform a serial dilution, first into a buffer with a higher percentage of an organic co-solvent (like ethanol or DMSO), and then into your final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Gentle Warming: Warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can cause degradation.[1][2]

Issue 2: Inconsistent Experimental Results

Q: My experimental results are variable when using buffers containing this compound. Could this be a stability issue?

A: Yes, inconsistent results can be a sign of compound degradation. If this compound degrades over the course of your experiment, its effective concentration will change, leading to variability.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your experimental buffer immediately before use.

  • Control Temperature: Maintain a consistent and controlled temperature throughout your experiments. Avoid exposing solutions to high temperatures for extended periods.[1][2]

  • Protect from Light: Store your this compound-containing solutions in amber vials or protect them from direct light to minimize potential photodegradation.[3][4][5]

  • Evaluate Buffer Compatibility: Consider if any components in your buffer could be promoting degradation. For example, some buffers can interact with dissolved metals which may catalyze oxidation.[11] If you suspect an interaction, try a different buffer system. Common biological buffers include PBS and Tris.[12]

  • Perform a Stability Study: Conduct a simple stability study by incubating this compound in your buffer under your experimental conditions for various durations. Analyze the samples at different time points to quantify the extent of degradation (see Experimental Protocols section).

Data Presentation

As there is limited direct quantitative data on the stability of this compound in the public domain, the following tables provide a hypothetical representation of expected stability trends based on general chemical principles of sulfoxide chemistry. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Hypothetical Effect of Temperature on this compound Degradation in PBS (pH 7.4) over 24 Hours

Temperature (°C)Estimated Remaining this compound (%)
4> 98%
25 (Room Temp)90 - 95%
3780 - 90%
50< 70%

Table 2: Hypothetical Effect of pH on this compound Stability at 37°C over 24 Hours

Buffer pHEstimated Remaining this compound (%)
4.0 (Acetate Buffer)85 - 92%
7.4 (Phosphate Buffer)80 - 90%
9.0 (Tris Buffer)82 - 90%

Experimental Protocols

Protocol: Assessing the Chemical Stability of this compound in an Experimental Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Calibrated pH meter

  • Incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution into the experimental buffer to the final desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions (e.g., ≤ 0.5%).

  • Incubation:

    • Dispense aliquots of the working solution into several tightly sealed, light-protected vials.

    • Place the vials in an incubator set to the desired experimental temperature (e.g., 37°C).

    • Prepare a "Time 0" sample by immediately quenching the reaction (see next step) after preparation.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from the incubator.

    • Quench any potential degradation by diluting the sample with a cold solvent mixture, such as 1:1 acetonitrile/water, to stop further reactions and prepare it for analysis. Store quenched samples at -20°C until analysis.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable for hydrophobic molecules like this compound.

    • Develop a gradient elution method using water and acetonitrile as mobile phases to separate the parent this compound from potential degradation products.

    • Monitor the elution profile using a UV-Vis detector (if this compound or its degradants have a chromophore) or a mass spectrometer for more sensitive and specific detection.

    • Quantify the peak area of the this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

G Potential Degradation Pathways of this compound octyl_sulfoxide This compound (R-SO-R') oxidation Oxidation (+[O]) octyl_sulfoxide->oxidation reduction Reduction (-[O]) octyl_sulfoxide->reduction photodegradation Photodegradation (hν) octyl_sulfoxide->photodegradation thermal_degradation Thermal Degradation (Δ) octyl_sulfoxide->thermal_degradation sulfone Octyl Sulfone (R-SO2-R') oxidation->sulfone sulfide Octyl Sulfide (R-S-R') reduction->sulfide radicals Radical Intermediates (e.g., R-SO• + •R') photodegradation->radicals thermolysis_products Thermolysis Products (e.g., Sulfenic Acid + Olefin) thermal_degradation->thermolysis_products

Caption: Potential degradation pathways for this compound in experimental buffers.

G Troubleshooting Workflow for this compound Instability start Inconsistent Results or Precipitation Observed check_solubility Is Precipitation Occurring? start->check_solubility solubility_solutions Troubleshoot Solubility: - Lower concentration - Increase co-solvent - Use stepwise dilution check_solubility->solubility_solutions Yes check_degradation Suspect Chemical Degradation check_solubility->check_degradation No solubility_solutions->check_degradation prepare_fresh Prepare Fresh Solutions Immediately Before Use check_degradation->prepare_fresh control_conditions Control Environmental Factors prepare_fresh->control_conditions temp_light Control Temperature and Protect from Light control_conditions->temp_light Yes perform_stability_study Perform Formal Stability Study (See Protocol) control_conditions->perform_stability_study No temp_light->perform_stability_study re_evaluate Re-evaluate Experiment with Optimized Conditions perform_stability_study->re_evaluate

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Refining Protein Purification Protocols with Octyl-Chain Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on the use of octyl sulfoxide in protein purification, this technical support center has been developed using information on a closely related and well-documented anionic detergent, sodium octyl sulfate . The principles, protocols, and troubleshooting advice provided are based on the properties and applications of sodium octyl sulfate and are intended to serve as a comprehensive guide for researchers working with similar octyl-chain detergents.

Troubleshooting Guides

This section addresses common challenges researchers may encounter when using octyl-chain anionic detergents for the purification of challenging proteins. The question-and-answer format provides direct solutions to specific experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low Protein Yield Inefficient Cell Lysis: The detergent concentration may be too low to effectively disrupt the cell membrane.- Increase the concentration of the octyl-chain detergent in the lysis buffer. - Combine detergent-based lysis with mechanical methods such as sonication or homogenization for more robust cell disruption.[1] - Extend the incubation time with the lysis buffer to ensure complete cell breakdown.[1]
Protein Precipitation After Solubilization: The target protein may be unstable in the chosen detergent.- Add stabilizing agents to the lysis and purification buffers. Common additives include glycerol (10-20%), specific co-factors, or lipids that are known to stabilize your protein of interest.[1]
Protein Aggregation Suboptimal Detergent Concentration: The concentration of the octyl-chain detergent may not be sufficient to maintain protein solubility.- Perform a concentration titration to determine the optimal detergent level for your specific protein. This can be monitored using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[2][3]
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein aggregation.- Adjust the pH of your buffers to be at least one unit away from the isoelectric point (pI) of your protein.[4] - Optimize the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific hydrophobic and electrostatic interactions.[4]
Loss of Protein Activity Protein Denaturation: Anionic detergents can be harsh and may lead to the unfolding and inactivation of sensitive proteins, particularly at concentrations above the Critical Micelle Concentration (CMC).[4][5]- Determine the minimal effective concentration of the detergent that maintains solubility without compromising protein function.[4] - Perform functional assays at various detergent concentrations to identify a suitable working range.[4] - Consider exchanging the anionic detergent for a milder non-ionic or zwitterionic detergent after the initial solubilization step.
Detergent Interference in Downstream Applications Presence of Detergent in Final Sample: Anionic detergents can interfere with subsequent analytical techniques such as mass spectrometry and certain immunoassays.[1]- Remove the detergent from your purified protein sample using methods like dialysis, diafiltration, or detergent removal spin columns.[4] - For mass spectrometry, protein precipitation (e.g., with trichloroacetic acid or acetone) or in-gel digestion can effectively remove interfering detergents.

Frequently Asked Questions (FAQs)

1. What is the role of the Critical Micelle Concentration (CMC) in protein purification with octyl-chain detergents?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles.[6] For effective solubilization of membrane proteins, the detergent concentration in your buffers should be significantly above the CMC.[5] This ensures that there are enough micelles to encapsulate the hydrophobic regions of the protein, keeping it soluble in the aqueous buffer.[7]

2. How do I choose a starting concentration for my octyl-chain detergent?

A good starting point is to use a detergent concentration that is at least two times the CMC.[1] However, the optimal concentration is protein-dependent and should be determined empirically. It is advisable to perform a concentration screen to find the lowest concentration that effectively solubilizes your protein of interest while maintaining its stability and activity.[3][4]

3. Can octyl-chain anionic detergents denature my protein?

Yes, like many detergents, anionic detergents such as sodium octyl sulfate have the potential to denature proteins, especially at concentrations well above their CMC.[4] The hydrophobic tail of the detergent can penetrate the protein's core, disrupting its tertiary structure.[4] It is crucial to perform functional assays to ensure your protein remains active at the chosen detergent concentration.[4]

4. How can I remove an octyl-chain anionic detergent from my purified protein sample?

Detergents with a relatively high CMC, like sodium octyl sulfate, are generally easier to remove than those with a low CMC.[4] Common methods for detergent removal include:

  • Dialysis/Diafiltration: This is effective for detergents with a high CMC, as the monomeric form of the detergent can pass through the dialysis membrane.[4]

  • Detergent Removal Resins/Spin Columns: These commercially available products are designed to bind and remove detergents from protein samples.

  • Ion-Exchange Chromatography: Since sodium octyl sulfate is anionic, it can be removed using an anion-exchange resin.[4]

  • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate the detergent from the protein.[4]

5. Are there alternatives to octyl-chain anionic detergents for purifying challenging proteins?

Yes, if your protein is sensitive to anionic detergents, you may consider using milder non-ionic detergents (e.g., n-octyl-β-D-glucopyranoside) or zwitterionic detergents (e.g., CHAPS).[8] These are generally less denaturing and can be more suitable for maintaining the native structure and function of the protein.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for sodium octyl sulfate and provides a comparison with the more commonly used anionic detergent, sodium dodecyl sulfate (SDS).

PropertySodium Octyl SulfateSodium Dodecyl Sulfate (SDS)Significance in Protein Purification
Chemical Class Anionic Alkyl SulfateAnionic Alkyl SulfateAnionic detergents are strong solubilizing agents that can disrupt both lipid-lipid and protein-protein interactions. They are often denaturing.[5]
Alkyl Chain Length 8 Carbons12 CarbonsShorter alkyl chains generally correlate with higher CMCs and can be harsher on protein structure.[5]
Critical Micelle Concentration (CMC) ~130-150 mM~8 mMThe CMC is the concentration at which detergent monomers form micelles. For effective solubilization, the detergent concentration should be well above its CMC.[5][6] A high CMC means more detergent is required, which can be a consideration for downstream applications and cost.[5]
Aggregation Number VariesVariesThis is the average number of detergent monomers in a micelle. It influences the size of the protein-detergent complex and can affect subsequent purification steps like size-exclusion chromatography.[5]
Solubility in Water SolubleSolubleBoth detergents are readily soluble in aqueous buffers used for protein extraction.[5]

Experimental Protocols

Protocol 1: Optimizing Detergent Concentration for Protein Solubilization

This protocol provides a general framework for determining the optimal concentration of an octyl-chain anionic detergent for solubilizing a target protein from a membrane preparation.

Materials:

  • Isolated cell membranes containing the target protein

  • Stock solution of octyl-chain detergent (e.g., 10% w/v Sodium Octyl Sulfate)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Prepare a dilution series of the detergent: In separate microcentrifuge tubes, prepare a range of detergent concentrations in the Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

  • Aliquot membrane preparation: Resuspend the isolated membranes in Solubilization Buffer to a known protein concentration (e.g., 5 mg/mL) and aliquot equal volumes into the tubes containing the different detergent concentrations.

  • Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.[5]

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[5]

  • Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the protein content of the supernatant and the pellet (insoluble fraction) by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.

  • Functional Assay (Optional): If a functional assay is available for your protein, test the activity of the solubilized fractions to assess the impact of the detergent concentration on protein function.

Protocol 2: Removal of Octyl-Chain Anionic Detergent by Dialysis

This protocol is suitable for removing detergents with a high CMC from a purified protein sample.

Materials:

  • Purified protein sample containing the octyl-chain detergent

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (the final buffer in which you want your protein)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this usually involves boiling in a solution of sodium bicarbonate and EDTA).

  • Load the sample: Load the protein sample into the prepared dialysis tubing and securely seal both ends, leaving some space for potential volume changes.

  • Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume).[3]

  • Stirring: Place the beaker on a stir plate and stir the buffer gently at 4°C.[3]

  • Buffer changes: Allow the dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least two more times to ensure efficient removal of the detergent.[3]

  • Sample recovery: After the final buffer exchange, carefully remove the dialysis bag and recover the protein sample.

Visualizations

Experimental_Workflow General Workflow for Purifying a Challenging Protein with an Octyl-Chain Detergent cluster_0 Cell Lysis & Solubilization cluster_1 Purification cluster_2 Post-Purification CellHarvest Cell Harvest & Membrane Preparation Solubilization Solubilization with Octyl-Chain Detergent CellHarvest->Solubilization Add Lysis Buffer Clarification Clarification by Ultracentrifugation Solubilization->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Load Solubilized Protein Wash Wash Steps AffinityChrom->Wash Elution Elution Wash->Elution DetergentRemoval Detergent Removal (e.g., Dialysis) Elution->DetergentRemoval FinalProtein Purified, Soluble Protein DetergentRemoval->FinalProtein

Caption: A generalized workflow for the purification of challenging proteins using an octyl-chain detergent.

Troubleshooting_Logic Troubleshooting Logic for Protein Aggregation Start Protein Aggregation Observed CheckConc Is Detergent Concentration Optimal? Start->CheckConc CheckBuffer Are Buffer Conditions (pH, Salt) Optimal? CheckConc->CheckBuffer No OptimizeConc Perform Detergent Concentration Titration CheckConc->OptimizeConc Yes AdjustBuffer Adjust pH and/or Ionic Strength CheckBuffer->AdjustBuffer No ConsiderAlternatives Consider Milder Detergents CheckBuffer->ConsiderAlternatives Yes Success Aggregation Resolved OptimizeConc->Success AdjustBuffer->Success

Caption: A logical workflow for troubleshooting protein aggregation issues during purification.

References

Technical Support Center: Minimizing Protein Denaturation During Octyl Sulfoxide Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protein solubilization using octyl sulfoxide. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound for effective protein solubilization while preserving protein integrity. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein solubilization?

This compound is a non-ionic or zwitterionic detergent used in protein research to disrupt cell membranes and solubilize proteins, particularly integral membrane proteins. Its amphipathic nature, with a hydrophobic octyl tail and a hydrophilic sulfoxide headgroup, allows it to integrate into the lipid bilayer, breaking apart the membrane and forming micelles around individual protein molecules. Non-ionic and zwitterionic detergents are generally considered milder than anionic detergents like sodium dodecyl sulfate (SDS), reducing the risk of protein denaturation during solubilization.[1]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for preventing denaturation?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers self-assemble into micelles. For effective and gentle solubilization, the detergent concentration should be significantly above its CMC. Below the CMC, the detergent exists as monomers that can interact with and denature proteins without forming a protective micellar environment. Working above the CMC ensures that there are sufficient micelles to encapsulate the solubilized protein, shielding its hydrophobic regions from the aqueous environment and minimizing denaturation.[2][3][4]

Q3: How does this compound compare to other commonly used detergents?

While specific data for this compound is limited, we can infer its properties by comparing related octyl-chain detergents. Generally, non-ionic and zwitterionic detergents are milder than anionic detergents. The choice of detergent significantly impacts protein stability, and it is crucial to screen a variety of detergents to find the optimal one for your protein of interest.[1]

Q4: What is a good starting concentration for this compound?

A general guideline for using detergents is to start with a concentration that is 2 to 5 times the CMC.[2] For initial screening, it is advisable to test a range of concentrations. The optimal concentration will depend on the specific protein, its abundance, and the cell type. A typical starting protein concentration for solubilization is between 1 to 10 mg/mL, and the ideal detergent-to-protein ratio (w/w) can range from 1:1 to 10:1 or higher, which must be determined empirically.

Q5: Can I use additives to improve protein stability during solubilization?

Yes, adding certain stabilizing agents to your solubilization buffer can significantly reduce protein denaturation. Common additives include:

  • Glycerol (10-20%): Acts as an osmolyte and can help stabilize protein structure.[3]

  • Salts (e.g., 150-500 mM NaCl): Can help to mitigate non-specific electrostatic interactions.[3][5]

  • Specific co-factors or lipids: Some proteins require the presence of specific lipids or co-factors to maintain their native conformation and activity.

  • Protease inhibitors: Essential to prevent proteolytic degradation of your target protein once the cell is lysed.[2]

Troubleshooting Guides

This section addresses common issues encountered during protein solubilization with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of Solubilized Protein Inefficient Cell Lysis: The detergent alone may not be sufficient to break open the cells.- Combine detergent lysis with mechanical methods like sonication or Dounce homogenization on ice.[6] - Increase the incubation time with the lysis buffer.
Suboptimal Detergent Concentration: The concentration of this compound may be too low for effective solubilization.- Perform a concentration titration, testing a range of this compound concentrations above the CMC.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your protein.- Adjust the buffer pH to be at least one unit away from your protein's isoelectric point (pI). - Test a range of salt concentrations (e.g., 150-500 mM NaCl).[3]
Protein Denaturation or Loss of Activity Harsh Solubilization Conditions: The this compound concentration may be too high, or the incubation time too long.- Decrease the this compound concentration, ensuring it remains above the CMC. - Reduce the incubation time or perform the solubilization at a lower temperature (e.g., 4°C).[2]
Absence of Stabilizing Agents: The protein may be inherently unstable once removed from its native membrane environment.- Add stabilizing agents to the buffer, such as glycerol (10-20%), specific lipids, or required co-factors.[3]
Proteolytic Degradation: Proteases released during cell lysis can degrade the target protein.- Always add a fresh protease inhibitor cocktail to your lysis and solubilization buffers.[2]
Protein Precipitation After Solubilization Protein Instability in Detergent: The protein may not be stable in this compound micelles over time.- Screen other, milder detergents to find one that better stabilizes your protein. - Add stabilizing agents like glycerol to the buffer.[3]
High Protein Concentration: The concentration of the solubilized protein may be too high, leading to aggregation.- Perform the solubilization and subsequent purification steps at a lower protein concentration.
Buffer Conditions: Incorrect pH or ionic strength can lead to protein precipitation.- Optimize the pH and salt concentration of your buffers. Ensure the pH is not close to the protein's pI.[3]

Quantitative Data Summary

The selection of an appropriate detergent is critical for successful protein solubilization and stabilization. The following table summarizes key physicochemical properties of octyl-based and other commonly used detergents for comparison.

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-thioglucopyranoside (OTG) Non-ionic9[7]--
n-Octyl-β-D-glucopyranoside (OG) Non-ionic~20-25[8]~25[8][9]~84[8]
Sodium Octyl Sulfate Anionic~130-150--
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic~0.17[8]~50[8]-
Lauryl Dimethylamine Oxide (LDAO) Zwitterionic~1-2[8]~21.5[8]~75[8]

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization

This protocol provides a foundational method for the solubilization of membrane proteins from cultured cells using this compound. Optimization of detergent concentration, buffer composition, and incubation conditions is crucial for each specific protein.

Materials:

  • Cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Solubilization Buffer (Lysis Buffer containing the desired concentration of this compound)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Harvesting and Washing: Harvest cells by centrifugation and wash the pellet with ice-cold PBS to remove media components.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer (20-30 strokes) or sonication (short bursts on ice).[6]

  • Removal of Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.[6]

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound.

  • Incubation: Incubate on a rotator or rocker for 1-2 hours at 4°C to allow for solubilization.[6]

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[6]

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications.

Protocol 2: Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal this compound concentration for maximizing the yield of soluble, active protein.

Materials:

  • Isolated membrane fraction (from Protocol 1, step 4)

  • A series of Solubilization Buffers with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v)

  • SDS-PAGE and Western blotting reagents

  • Reagents for a functional assay of the target protein (if available)

Procedure:

  • Aliquoting: Aliquot the isolated membrane fraction into several microcentrifuge tubes.

  • Parallel Solubilization: Resuspend each membrane aliquot in a different Solubilization Buffer with a specific this compound concentration.

  • Incubation and Clarification: Follow steps 6 and 7 from Protocol 1 for all aliquots.

  • Analysis of Solubilization Efficiency:

    • SDS-PAGE and Western Blotting: Analyze equal volumes of the soluble fractions by SDS-PAGE, followed by Coomassie staining or Western blotting for the target protein. Compare the band intensities across the different detergent concentrations.

    • Functional Assay: If available, perform a functional assay on the soluble fractions to determine the concentration of this compound that preserves the protein's activity.[3]

  • Selection of Optimal Concentration: Choose the lowest concentration of this compound that provides the highest yield of soluble and active protein.[3]

Visualizations

Experimental Workflow for Protein Solubilization

experimental_workflow start Start: Cell Pellet cell_lysis Cell Lysis (Mechanical + Lysis Buffer) start->cell_lysis debris_removal Low-Speed Centrifugation (Remove Debris) cell_lysis->debris_removal membrane_isolation Ultracentrifugation (Isolate Membranes) debris_removal->membrane_isolation solubilization Solubilization (Buffer + this compound) membrane_isolation->solubilization incubation Incubation (e.g., 1-2h at 4°C) solubilization->incubation clarification Ultracentrifugation (Pellet Insoluble Material) incubation->clarification collection Collect Supernatant (Solubilized Protein) clarification->collection end Downstream Applications collection->end

Caption: A general workflow for the solubilization of membrane proteins.

Troubleshooting Logic for Protein Denaturation

troubleshooting_denaturation start Problem: Protein Denaturation/ Loss of Activity check_concentration Is this compound Concentration Optimized? start->check_concentration reduce_concentration Action: Decrease Concentration (but keep > CMC) check_concentration->reduce_concentration No check_incubation Are Incubation Time/ Temperature Minimized? check_concentration->check_incubation Yes reduce_concentration->check_incubation reduce_incubation Action: Reduce Time and/or Perform at 4°C check_incubation->reduce_incubation No check_additives Are Stabilizing Agents (e.g., Glycerol) Present? check_incubation->check_additives Yes reduce_incubation->check_additives add_stabilizers Action: Add Stabilizing Agents to Buffer check_additives->add_stabilizers No screen_detergents Consider Screening Alternative, Milder Detergents check_additives->screen_detergents Yes add_stabilizers->screen_detergents

Caption: A decision tree for troubleshooting protein denaturation issues.

References

Validation & Comparative

Octyl Sulfoxide vs. Octyl Glucoside: A Comparative Guide for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Non-Ionic Detergents for the Solubilization of Membrane Proteins.

The successful extraction of integral membrane proteins from their native lipid bilayer is a critical and often challenging step in their characterization. The choice of detergent is paramount to successfully solubilizing these proteins while preserving their structural integrity and biological function. This guide provides a detailed comparison of two non-ionic detergents: di-n-octyl sulfoxide and n-octyl-β-D-glucopyranoside (octyl glucoside), to assist researchers in making an informed decision for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the physicochemical properties of a detergent is crucial as these characteristics directly influence their behavior in solution and their interaction with membrane proteins. Non-ionic detergents are favored for their mildness, as they disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions, thus preserving the protein's native state.

PropertyDi-n-Octyl Sulfoxiden-Octyl-β-D-glucopyranoside (Octyl Glucoside)Significance in Protein Extraction
Chemical Class Non-ionic SulfoxideNon-ionic GlycosideNon-ionic detergents are generally mild and non-denaturing, making them suitable for maintaining the structural and functional integrity of proteins.
Molecular Formula C₁₆H₃₄OSC₁₄H₂₈O₆Affects the overall size and behavior of the detergent molecule.
Molecular Weight 274.5 g/mol [1]292.37 g/mol [2][3]Influences diffusion rates and the mass of the protein-detergent complex.
Critical Micelle Concentration (CMC) Not readily available in literature20-25 mM[4]The CMC is the concentration at which detergent monomers form micelles. For effective solubilization, the detergent concentration must be significantly above its CMC.[4] A high CMC facilitates easier removal by dialysis.[4]
Aggregation Number Not readily available in literature27 - 100The number of detergent monomers in a micelle, which affects the size of the micelle and the protein-detergent complex.
Micelle Molecular Weight Not readily available in literature~8,000 - 29,000 g/mol The total mass of the micelle, which can impact downstream applications like size-exclusion chromatography.
Appearance White to Almost white powder/crystalWhite to off-white crystalline powderGeneral physical characteristic.
Solubility Soluble in organic solventsSoluble in waterWater solubility is essential for use in aqueous buffer systems for protein extraction.

Performance in Membrane Protein Extraction

The ideal detergent for membrane protein extraction should efficiently solubilize the target protein while maintaining its stability and biological activity.

Octyl Glucoside is a widely used and well-characterized non-ionic detergent for membrane protein research.[5] Its effectiveness is attributed to its ability to form small, uniform micelles that can mimic the native membrane environment, thereby preserving the protein's structure and function upon extraction.[6] It has been successfully used to solubilize a variety of membrane proteins, including G-protein coupled receptors (GPCRs).[6][7] However, for some sensitive proteins, it can be considered a relatively harsh detergent.[5] Its high CMC is advantageous for easy removal by dialysis, but also means that a larger amount of detergent is required to maintain protein solubility during purification.[4]

Di-n-octyl sulfoxide , on the other hand, is less commonly documented as a detergent for membrane protein extraction in the readily available scientific literature. While its physicochemical properties suggest it is an amphipathic molecule, crucial data for its application as a detergent, such as its CMC and aggregation number in aqueous solutions, are not widely reported. Its primary documented uses are as a chemical intermediate and in other industrial applications. Without this critical data, a direct and quantitative comparison of its performance against the well-established octyl glucoside is challenging. Researchers considering octyl sulfoxide would need to perform extensive empirical studies to determine its optimal conditions for membrane protein extraction.

Experimental Protocols

The following are generalized protocols for membrane protein extraction. It is crucial to optimize these protocols for each specific protein and membrane system.

General Workflow for Membrane Protein Extraction

G A Cell Culture & Harvest B Cell Lysis (e.g., Sonication, Homogenization) A->B C Membrane Isolation (Ultracentrifugation) B->C D Solubilization (Add Detergent > CMC) C->D E Clarification (Ultracentrifugation) D->E F Collect Supernatant (Solubilized Protein) E->F G Downstream Analysis (Purification, Activity Assays) F->G

Caption: A general workflow for the extraction of membrane proteins.

Protocol 1: Membrane Protein Extraction using n-Octyl-β-D-glucopyranoside (Octyl Glucoside)

This protocol provides a starting point for the solubilization of a target membrane protein.

  • Membrane Preparation:

    • Grow and harvest cells expressing the target membrane protein.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[5]

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[7]

  • Detergent Solubilization:

    • Aliquot the membrane suspension into several microcentrifuge tubes.

    • To each tube, add Octyl Glucoside from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v).[7]

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[7]

  • Separation of Solubilized and Unsolubilized Fractions:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[7]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains the insoluble fraction.[6]

  • Analysis:

    • Analyze the protein concentration in both the supernatant and pellet fractions (e.g., using a BCA assay) to determine solubilization efficiency.

    • Analyze the fractions by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

    • Perform functional assays on the solubilized fraction to assess the activity of the extracted protein.

Protocol 2: Screening for Optimal Detergent Concentration

This protocol is essential for determining the ideal detergent concentration for your specific protein of interest.

  • Prepare Isolated Membranes: Follow the membrane preparation steps as outlined in Protocol 1.

  • Set up a Detergent Concentration Gradient: Prepare a series of tubes with the membrane suspension and add increasing concentrations of the chosen detergent (e.g., Octyl Glucoside from 0.1% to 3.0% w/v).

  • Solubilization and Clarification: Incubate and centrifuge the samples as described in Protocol 1.

  • Analyze Solubilization Efficiency and Protein Integrity:

    • Quantify the protein in the supernatant of each sample.

    • Run SDS-PAGE and Western blot for all supernatants.

    • The optimal detergent concentration will be the lowest concentration that provides the highest yield of the target protein in the supernatant without significant aggregation or degradation.

Signaling Pathway Visualization: GPCR Example

Membrane proteins are often key components of cellular signaling pathways. For instance, G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are critical drug targets. Their extraction and purification are essential for structural and functional studies. The following diagram illustrates a generalized GPCR signaling pathway that can be activated by an agonist, leading to downstream cellular responses. The successful extraction of the GPCR in its active form using a suitable detergent like octyl glucoside is the first step to studying these pathways in vitro.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates GTP GTP G_Protein->GTP Binds GDP GDP G_Protein->GDP Releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Agonist Agonist Agonist->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Recommendations

Octyl glucoside remains a robust and well-characterized choice for the solubilization of a broad range of membrane proteins. Its high CMC, while requiring higher concentrations for solubilization, is a significant advantage for its subsequent removal, which is often crucial for downstream applications such as functional assays and structural studies.[4]

For researchers and drug development professionals, the recommended approach is to start with a well-established detergent like octyl glucoside . For particularly sensitive or novel membrane proteins, a broader detergent screening, which could potentially include novel sulfoxide-based detergents after determining their fundamental properties, may be warranted to identify the optimal conditions for preserving protein integrity and function. The choice of detergent will ultimately depend on the specific membrane protein of interest, its inherent stability, and the requirements of downstream applications.

References

A Comparative Guide to Octyl Sulfoxide and DDM for Maintaining Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Detergent Efficacy in Protein Stabilization

The selection of an appropriate detergent is a critical step in the successful solubilization and purification of membrane proteins, directly impacting their stability and functional integrity. This guide provides a comparative analysis of n-dodecyl-β-D-maltoside (DDM), a widely used benchmark detergent, and octyl sulfoxide, a less common non-ionic detergent. Due to the limited availability of direct comparative studies on this compound, this guide will leverage data on the closely related and more extensively studied thio-analog, n-octyl-β-D-thioglucoside (OTG), to provide a comprehensive overview for researchers.

Physicochemical Properties: A Head-to-Head Comparison

The behavior and efficacy of a detergent are largely dictated by its physicochemical properties. Key parameters such as the critical micelle concentration (CMC), aggregation number, and micelle molecular weight influence the detergent's interaction with membrane proteins and its overall performance.

Propertyn-Octyl-β-D-thioglucoside (OTG) (as a proxy for this compound)n-Dodecyl-β-D-maltoside (DDM)
Chemical Structure C₁₄H₂₈O₅SC₂₄H₄₆O₁₁
Molecular Weight ( g/mol ) 308.44510.62
Detergent Class Non-ionicNon-ionic
Critical Micelle Concentration (CMC) 9 mM[1]~0.17 mM
Aggregation Number Not widely reported~78-149
Micelle Molecular Weight (kDa) Not widely reported~72

Table 1: Physicochemical Properties of n-Octyl-β-D-thioglucoside (OTG) and n-Dodecyl-β-D-maltoside (DDM). This table summarizes key properties of the two detergents. The higher CMC of OTG suggests it may be more easily removed by dialysis compared to DDM.

Performance in Protein Stabilization: A Comparative Analysis

While direct, quantitative comparisons of protein stability in this compound versus DDM are scarce in published literature, we can infer performance based on studies of individual detergents and related compounds.

DDM is frequently considered a "gold standard" detergent for the solubilization and stabilization of a wide range of membrane proteins, often demonstrating superior performance in maintaining the native structure and function.[2] For instance, in a study comparing various detergents, DDM showed a significantly higher melting temperature (Tm) for a model membrane protein (45.7°C) compared to n-octyl-β-D-glucopyranoside (OG) (32.2°C), indicating greater protein stability in DDM.[3]

Studies on n-octyl-β-D-thioglucoside (OTG) have shown its solubilizing power to be equivalent to that of OG.[1][4] While this suggests that OTG might also be a harsher detergent than DDM for some proteins, it is also reported to be more stable than OG, which could be advantageous for long-term experiments.[1][5][6] One study highlighted that octylthioglucoside was superior to its oxygen analog (octyl glucoside) in the solubilization and stabilization of bacteriorhodopsin against thermal and light-induced denaturation.[5]

Ultimately, the optimal detergent is highly protein-specific, and empirical screening is essential to determine the best conditions for a particular protein of interest.

Experimental Protocols

To facilitate the direct comparison of detergents for your specific protein, detailed protocols for detergent screening and a thermal shift assay are provided below.

1. General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines the fundamental steps for extracting membrane proteins and identifying the optimal detergent and concentration for solubilization and stability.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors).

  • Detergent stock solutions (e.g., 10% w/v of OTG and DDM).

  • Ultracentrifuge.

  • Protein quantification assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Membrane Preparation: Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into separate tubes.

    • To each tube, add the detergent stock solution (OTG or DDM) to achieve a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

  • Analysis:

    • Carefully collect the supernatant (solubilized fraction).

    • Resuspend the pellet (unsolubilized fraction) in an equal volume of Solubilization Buffer.

    • Quantify the protein concentration in both fractions.

    • Analyze the fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

2. Thermal Shift Assay (TSA) for Protein Stability Assessment

This protocol describes how to assess the stability of a purified membrane protein in the presence of different detergents by measuring its thermal denaturation profile.[7][8][9]

Materials:

  • Purified membrane protein solubilized in a primary detergent.

  • TSA Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Detergent stock solutions (OTG and DDM) at concentrations well above their CMC.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

  • Sample Preparation:

    • If necessary, perform detergent exchange to transfer the purified protein into solutions containing either OTG or DDM at a concentration above their respective CMCs.

    • In a PCR plate, prepare reaction mixtures containing the protein in the detergent-containing TSA buffer and the fluorescent dye according to the dye manufacturer's instructions. Include appropriate controls (buffer only, dye only).

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

    • A higher Tm indicates greater thermal stability of the protein in that specific detergent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for detergent screening and thermal shift assays.

Detergent_Screening_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Analysis Membrane_Prep Isolated Membranes Add_Detergents Add Detergents (this compound & DDM) at varying concentrations Membrane_Prep->Add_Detergents Buffer_Prep Solubilization Buffer Buffer_Prep->Add_Detergents Incubate Incubate at 4°C Add_Detergents->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Solubilized Fraction Centrifuge->Supernatant Pellet Unsolubilized Fraction Centrifuge->Pellet Quantify Protein Quantification Supernatant->Quantify SDS_PAGE SDS-PAGE / Western Blot Supernatant->SDS_PAGE Pellet->Quantify Pellet->SDS_PAGE Compare Compare Efficiency Quantify->Compare SDS_PAGE->Compare

Workflow for detergent screening and solubilization.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Purified_Protein Purified Protein Detergent_Exchange Detergent Exchange (into this compound or DDM) Purified_Protein->Detergent_Exchange Add_Dye Add Fluorescent Dye Detergent_Exchange->Add_Dye qPCR_Machine Load into qPCR Plate Add_Dye->qPCR_Machine Thermal_Ramp Apply Thermal Ramp (25°C to 95°C) qPCR_Machine->Thermal_Ramp Measure_Fluorescence Measure Fluorescence Thermal_Ramp->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Temp Measure_Fluorescence->Plot_Data Determine_Tm Determine Melting Temp (Tm) Plot_Data->Determine_Tm Compare_Stability Compare Protein Stability Determine_Tm->Compare_Stability

Workflow for Thermal Shift Assay (TSA).

Conclusion

The choice between this compound (represented by its thio-analog, OTG) and DDM for maintaining protein stability is not straightforward and is highly dependent on the specific protein and downstream application. DDM is a well-established, mild detergent that has proven effective for a wide array of membrane proteins. While less information is available for this compound, the data on OTG suggests it is a stable detergent with a high CMC, which can be advantageous for its removal. However, its shorter alkyl chain may render it a harsher option for more sensitive proteins compared to DDM.

For researchers and drug development professionals, the most reliable path forward is to empirically test a range of detergents, including both DDM and this compound or its analogs, for each new protein of interest. The experimental protocols provided in this guide offer a systematic approach to making an informed decision, ultimately leading to higher yields of stable, functionally active protein for structural and functional studies.

References

Octyl Sulfoxide vs. Triton X-100 in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their proteomics workflows, the choice of detergent for protein solubilization is a critical decision. While Triton X-100 has been a laboratory staple for decades, its inherent drawbacks in mass spectrometry-based analyses have prompted a search for more compatible alternatives. This guide provides a detailed comparison of the performance and properties of octyl sulfoxide and Triton X-100, offering insights into their respective advantages and disadvantages in proteomics.

The primary challenge with Triton X-100 lies in its interference with downstream mass spectrometry (MS) analysis. Its polyethylene glycol (PEG) chain is a notorious contaminant, causing significant ion suppression and making it difficult to remove from samples. This interference can mask the signals of peptides of interest, leading to reduced protein identification and quantification.

While direct comparative studies on the performance of this compound against Triton X-100 in proteomics are not extensively available in peer-reviewed literature, we can infer its potential advantages based on its physicochemical properties and the performance of structurally similar detergents. This guide will present a comparison based on available data for Triton X-100 and the known properties of this compound and related compounds.

Performance Comparison: this compound vs. Triton X-100

The following table summarizes the key characteristics and performance metrics of this compound and Triton X-100 relevant to proteomics applications.

FeatureThis compoundTriton X-100
MS Compatibility Potentially higher compatibility due to the absence of a PEG chain. The sulfoxide group is less prone to causing the persistent background signal seen with PEG-containing detergents.Poor compatibility. The PEG chain causes significant ion suppression and background noise in mass spectra[1].
Removal from Sample Expected to be more readily removable by standard techniques like dialysis or size-exclusion chromatography due to an anticipated higher Critical Micelle Concentration (CMC) compared to Triton X-100.Difficult to remove due to its low CMC and tendency to form large micelles that can trap proteins[2][3]. Removal often requires specialized resins or precipitation methods which can lead to sample loss[3][4].
Protein Solubilization Efficacy for a broad range of proteins, including membrane proteins, is anticipated but not extensively documented in proteomics literature.A well-established and effective solubilizing agent for a wide variety of proteins, including those in cellular membranes[5][6].
Effect on Trypsin Digestion The impact on trypsin activity is not well-documented. However, the absence of a bulky PEG chain might result in less steric hindrance for the enzyme.Can inhibit trypsin activity to some extent, and its presence can affect the efficiency of in-solution digestion[7][8][9].
Physicochemical Properties Molecular Formula: C₁₆H₃₄OS Molecular Weight: 274.5 g/mol CMC: Not readily available in literature.Average Molecular Formula: C₁₄H₂₂(O(C₂H₄)n) where n≈9.5 Average Molecular Weight: ~625 g/mol CMC: ~0.24 mM[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible proteomics experiments. Below are generalized protocols for in-solution protein digestion that can be adapted for use with either this compound or Triton X-100, followed by a common method for detergent removal.

In-Solution Protein Digestion Protocol

This protocol outlines the key steps for digesting proteins into peptides suitable for mass spectrometry analysis.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a lysis buffer containing the chosen detergent (e.g., 1% Triton X-100 or an optimized concentration of this compound) and a chaotropic agent like 8M urea or 6M guanidine hydrochloride.

    • Incubate the sample with agitation to ensure complete solubilization.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes to reduce disulfide bonds[11].

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAM) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues[12].

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to <1M) to ensure trypsin activity.

    • Add mass spectrometry grade trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio[11].

    • Incubate overnight at 37°C[11][13].

  • Quenching the Digestion:

    • Acidify the sample by adding formic acid to a final concentration of 0.5-1% to stop the trypsin activity[12].

Detergent Removal Protocol (Using Detergent Removal Spin Columns)

This method is effective for removing various detergents, including Triton X-100, and would likely be suitable for this compound as well.

  • Column Preparation:

    • Place the detergent removal spin column into a collection tube.

    • Centrifuge to remove the storage buffer.

  • Equilibration:

    • Add the manufacturer-provided equilibration buffer to the column and centrifuge. Repeat as recommended.

  • Sample Loading:

    • Apply the acidified peptide sample to the equilibrated resin in the spin column.

    • Centrifuge to allow the sample to interact with the resin.

  • Washing:

    • Wash the resin with the provided wash buffer to remove the bound detergent. Centrifuge after each wash step.

  • Elution:

    • Elute the purified peptides from the resin using the elution buffer into a clean collection tube.

  • Sample Preparation for MS:

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in an appropriate buffer for mass spectrometry analysis.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical comparison between the two detergents.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis solubilization Protein Solubilization (with this compound or Triton X-100) reduction Reduction (DTT) solubilization->reduction alkylation Alkylation (IAM) reduction->alkylation digestion In-Solution Digestion (Trypsin) alkylation->digestion detergent_removal Detergent Removal digestion->detergent_removal desalting Desalting detergent_removal->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis lc_ms->data_analysis detergent_comparison cluster_triton Triton X-100 cluster_octyl This compound triton_node Triton X-100 triton_pros Pros: - Excellent Solubilization triton_node->triton_pros triton_cons Cons: - MS Incompatible (PEG) - Difficult to Remove - Ion Suppression triton_node->triton_cons octyl_node This compound octyl_pros Potential Pros: - MS Compatible (No PEG) - Easier Removal (Higher CMC expected) - Reduced Ion Suppression octyl_node->octyl_pros octyl_cons Cons: - Limited Performance Data - Solubilization Efficacy Not Fully Characterized octyl_node->octyl_cons

References

A Comparative Analysis of Zwitterionic vs. Non-ionic Sulfoxide Detergents for Life Sciences Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, solubilization, and stabilization of proteins, particularly challenging membrane proteins. This guide provides a comparative analysis of two classes of sulfoxide-containing detergents: zwitterionic sulfobetaines and non-ionic alkyl sulfoxides, to aid in the selection of the optimal reagent for specific research applications.

This comparison will delve into their fundamental properties, performance in protein extraction and stabilization, and provide general experimental protocols. While direct comparative studies on sulfoxide-containing detergents are limited, this guide draws on the known characteristics of each class to provide a comprehensive overview.

At a Glance: Zwitterionic vs. Non-ionic Sulfoxide Detergents

FeatureZwitterionic Sulfoxide Detergents (e.g., Sulfobetaines)Non-ionic Sulfoxide Detergents (e.g., Alkyl Methyl Sulfoxides)
Charge Net neutral, with both a positive and a negative charge in the headgroup.[1][2]Neutral, with no formal charge in the headgroup.[1]
Denaturing Potential Generally considered milder than ionic detergents, but can be more disruptive to protein-protein interactions than non-ionic detergents.[1]Typically non-denaturing and gentle, preserving protein structure and function.[1]
Protein-Protein Interactions Effective at disrupting protein-protein interactions.[1]Less effective at disrupting protein-protein interactions.[1]
Solubilization Efficacy Often highly effective for solubilizing a wide range of proteins, including membrane proteins.[3]Can be effective for solubilizing membrane proteins, though efficacy may vary depending on the specific protein.
Common Applications 2D gel electrophoresis, chromatography, mass spectrometry, solubilization of membrane proteins.[1][3]Gentle protein extraction, studies requiring preservation of protein activity.
Removal Generally easier to remove by dialysis due to higher critical micelle concentrations (CMCs).Removal can be more challenging due to lower CMCs.[4]

Physicochemical Properties: A Deeper Dive

The performance of a detergent is intrinsically linked to its physicochemical properties. Understanding these properties is crucial for optimizing experimental conditions.

PropertyZwitterionic SulfobetainesNon-ionic Alkyl Sulfoxides
Critical Micelle Concentration (CMC) Generally in the millimolar (mM) range. The CMC decreases with increasing alkyl chain length.[5]Typically in the low millimolar (mM) range.
Aggregation Number (Nagg) Varies depending on the specific sulfobetaine and experimental conditions.Data not readily available for dodecyl methyl sulfoxide.
Micelle Size Can vary based on the alkyl chain length and head group structure.Data not readily available for dodecyl methyl sulfoxide.

Note: The provided data for non-ionic alkyl sulfoxides is limited. The properties of dodecyl methyl sulfoxide, a representative non-ionic sulfoxide, are not as extensively characterized in the literature as those of sulfobetaines.

Performance in Protein Applications

Zwitterionic Sulfobetaines: Robust Solubilizers

Zwitterionic sulfobetaines, such as the amidosulfobetaines, have demonstrated significant efficacy in solubilizing challenging membrane proteins like G-protein coupled receptors (GPCRs) and ion channels.[3] Their ability to disrupt protein-protein interactions while maintaining a net neutral charge makes them valuable for applications like 2D gel electrophoresis where protein charge integrity is important.[1] The versatility of sulfobetaines allows them to be effective over a wide pH range.

Non-ionic Alkyl Sulfoxides: Gentle Preservation

Non-ionic detergents are known for their mild nature, making them suitable for experiments where preserving the native structure and function of the protein is paramount.[1] While specific performance data for dodecyl methyl sulfoxide in membrane protein extraction is not abundant, its non-ionic character suggests it would be less likely to denature proteins compared to its zwitterionic counterparts. This gentleness, however, may come at the cost of lower solubilization efficiency for some tightly associated membrane proteins.

Experimental Protocols

The following are generalized protocols for membrane protein extraction. The optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

General Membrane Protein Extraction Protocol

This protocol provides a basic framework for solubilizing membrane proteins using either zwitterionic sulfobetaine or non-ionic sulfoxide detergents.[6][7][8][9]

Materials:

  • Cell pellet or tissue sample

  • Lysis Buffer (e.g., Tris-HCl, NaCl, protease inhibitors, pH 7.4)

  • Detergent stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Solubilization: Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Add the detergent stock solution to the desired final concentration (typically 2-10 times the CMC).

  • Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for a period of 30 minutes to several hours.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

  • Downstream Analysis: The supernatant, containing the solubilized membrane proteins, is now ready for downstream applications such as chromatography or electrophoresis.

Visualizing the Workflow

ExperimentalWorkflow General Workflow for Membrane Protein Solubilization cluster_Preparation Sample Preparation cluster_Solubilization Solubilization cluster_Purification Purification cluster_Analysis Downstream Applications Start Cell Pellet / Tissue Lysis Cell Lysis Start->Lysis MembraneIsolation Membrane Isolation Lysis->MembraneIsolation AddDetergent Add Detergent MembraneIsolation->AddDetergent Incubation Incubation AddDetergent->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification Supernatant Solubilized Proteins (Supernatant) Clarification->Supernatant Analysis Chromatography, Electrophoresis, etc. Supernatant->Analysis

Caption: A generalized workflow for the solubilization of membrane proteins using detergents.

Signaling Pathways and Logical Relationships

The choice of detergent can significantly impact the outcome of studies investigating cellular signaling pathways that involve membrane proteins. A gentle, non-ionic sulfoxide might be preferred when studying the interaction of a receptor with its downstream signaling partners to maintain the integrity of the complex. Conversely, a more robust zwitterionic sulfobetaine might be necessary to efficiently extract a receptor for structural studies where protein-protein interactions within the membrane need to be disrupted.

Caption: Non-ionic sulfoxides may preserve signaling complexes, while zwitterionics are often used to isolate individual components.

Conclusion

The choice between zwitterionic and non-ionic sulfoxide detergents is highly dependent on the specific research goals. Zwitterionic sulfobetaines offer a powerful tool for robust protein solubilization, particularly for challenging membrane proteins, and are well-suited for a variety of analytical techniques. Non-ionic alkyl sulfoxides, while less characterized, present a milder alternative for applications where the preservation of native protein structure and function is the primary concern.

For optimal results, it is recommended to perform a detergent screening to empirically determine the most suitable detergent and concentration for the protein of interest. This guide provides a foundational understanding to inform this critical decision-making process in your research endeavors.

References

Validating Protein Structure and Function Post-Solubilization: A Comparative Guide to Octyl Sulfoxide and Other Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for downstream structural and functional characterization. The choice of detergent is paramount, as it must effectively extract the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides a comparative overview of n-octyl sulfoxide and other commonly used detergents, offering insights into their properties and providing detailed experimental protocols to validate protein structure and function after solubilization.

While direct quantitative comparisons of octyl sulfoxide's performance against other detergents are not extensively documented in publicly available literature, this guide presents a framework for empirical evaluation. By understanding the physicochemical properties of different detergents and employing rigorous validation techniques, researchers can make informed decisions for their specific protein of interest.

Detergent Properties: A Comparative Overview

The selection of a detergent is often guided by its physicochemical properties, particularly its type (anionic, cationic, zwitterionic, or non-ionic) and its critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for solubilizing membrane proteins. Generally, milder, non-ionic, or zwitterionic detergents are preferred for maintaining the native conformation of proteins.

DetergentTypeChemical FormulaMolecular Weight ( g/mol )CMC (mM)Aggregation NumberMicelle Molecular Weight (kDa)Notes
n-Octyl Sulfoxide Non-ionicC₈H₁₈OS162.30~930-505-8Can be a mild and effective solubilizing agent.
n-Dodecyl-β-D-maltoside (DDM) Non-ionicC₂₄H₄₆O₁₁510.620.1-0.298~50A very common and generally mild detergent, often a good starting point for new proteins.[1][2]
Lauryl Dimethylamine Oxide (LDAO) ZwitterionicC₁₄H₃₁NO229.421-275~17A zwitterionic detergent that can be more effective for some proteins than non-ionic detergents.
CHAPS ZwitterionicC₃₂H₅₈N₂O₇S614.886-1010~6A bile salt-based zwitterionic detergent, often used for solubilizing membrane protein complexes.

Experimental Workflow for Validation

A systematic approach is crucial to validate the structural and functional integrity of a protein after solubilization. The following workflow outlines the key steps from solubilization to functional characterization.

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_validation Validation cluster_structural Structural Techniques cluster_functional Functional Assays membrane_prep Membrane Preparation solubilization Detergent Solubilization (e.g., this compound, DDM, LDAO, CHAPS) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification structural_validation Structural Validation clarification->structural_validation functional_validation Functional Validation clarification->functional_validation cd_spectroscopy Circular Dichroism (CD) (Secondary Structure) structural_validation->cd_spectroscopy fluorescence_spectroscopy Fluorescence Spectroscopy (Tertiary Structure/Folding) structural_validation->fluorescence_spectroscopy nmr_spectroscopy NMR Spectroscopy (High-Resolution Structure) structural_validation->nmr_spectroscopy gpcr_assay GPCR Functional Assay (e.g., GTPγS Binding) functional_validation->gpcr_assay transporter_assay Transporter Assay (e.g., ATPase Activity) functional_validation->transporter_assay gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Agonist) Ligand->GPCR Binding G_alpha_GTP->Effector Modulation Downstream_Effector Downstream Effector (e.g., PKA) Second_Messenger->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Phosphorylation Cascade

References

A Comparative Guide to Octyl Sulfoxide and Other Alkyl Sulfoxide Detergents in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural analysis of membrane proteins. Alkyl sulfoxide detergents, a class of non-ionic surfactants, offer a unique set of properties for these applications. This guide provides a detailed comparison of octyl sulfoxide with other long-chain alkyl sulfoxide detergents, supported by physicochemical data and standardized experimental protocols, to aid researchers in making informed decisions for their experimental workflows.

Physicochemical Properties of Alkyl Sulfoxide Detergents

The performance of a detergent is intrinsically linked to its physicochemical properties, such as the Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, a crucial event for membrane protein solubilization.[1] A higher CMC can facilitate easier removal of the detergent during downstream purification steps. The aggregation number, which is the average number of monomers per micelle, influences the size of the protein-detergent complex.[2]

Below is a table summarizing the available physicochemical properties of octyl methyl sulfoxide, decyl methyl sulfoxide, and dodecyl methyl sulfoxide. It is important to note that direct, comprehensive comparative studies on the performance of these specific alkyl sulfoxides are limited in publicly available literature, underscoring the necessity of empirical screening for each specific protein of interest.

PropertyOctyl Methyl SulfoxideDecyl Methyl SulfoxideDodecyl Methyl Sulfoxide
Molecular Weight ( g/mol ) ~190.34 (for C8)204.37[3]232.43[4]
Alkyl Chain Length C8C10C12
Critical Micelle Conc. (CMC) Data not readily availableData not readily availableData not readily available
Aggregation Number Data not readily availableData not readily availableData not readily available

Note: While specific CMC and aggregation numbers for these alkyl sulfoxides are not widely reported in readily accessible databases, it is a general principle that for a homologous series of non-ionic detergents, the CMC decreases as the alkyl chain length increases.

Performance in Membrane Protein Applications

The choice of an alkyl sulfoxide detergent is often a balance between solubilization efficiency and the preservation of the target protein's structural and functional integrity. The length of the alkyl chain is a key determinant of these properties.

  • This compound (C8): With a shorter alkyl chain, this compound is expected to have a higher CMC compared to its longer-chain counterparts. This generally makes it a "milder" detergent, less prone to denaturation of sensitive proteins, and easier to remove by dialysis.[2] However, its solubilizing power for certain robust membrane proteins might be lower.

  • Decyl (C10) and Dodecyl (C12) Methyl Sulfoxide: These detergents, with their longer hydrophobic tails, are predicted to have lower CMCs and form more stable micelles. This can lead to more effective solubilization of integral membrane proteins.[5] However, the stronger hydrophobic interactions may also increase the risk of protein denaturation and can make the detergent more difficult to remove from the protein-detergent complex.

The optimal choice is highly protein-dependent. For instance, in the study of G protein-coupled receptors (GPCRs), maintaining the native conformation is paramount, and a milder detergent might be favored initially.[6][7] For more robust proteins like bacteriorhodopsin, a more powerful solubilizing agent might be tolerated.[8][9]

Classification of Detergents

To understand the context of alkyl sulfoxides, it's useful to see where they fit within the broader classification of detergents used in biochemistry. They are non-ionic detergents, which are generally considered mild as they disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions.[10][11]

G cluster_detergents Classification of Detergents cluster_ionic Ionic cluster_nonionic Non-Ionic cluster_zwitterionic Zwitterionic Detergents Detergents Ionic Ionic Detergents->Ionic Non-Ionic Non-Ionic Detergents->Non-Ionic Zwitterionic Zwitterionic Detergents->Zwitterionic Anionic Anionic Cationic Cationic Alkyl Sulfoxides Alkyl Sulfoxides Alkyl Glycosides Alkyl Glycosides Polyoxyethylenes Polyoxyethylenes Sulfobetaines Sulfobetaines Carboxybetaines Carboxybetaines

Classification of common biological detergents.

Experimental Protocols

Due to the lack of direct comparative studies, a detergent screening protocol is the most effective way to determine the optimal alkyl sulfoxide for a given membrane protein.

General Protocol for Detergent Screening and Membrane Protein Solubilization

This protocol outlines the fundamental steps for comparing the efficacy of different detergents in solubilizing a target membrane protein.[12][13]

1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffered solution containing protease inhibitors. c. Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[12] d. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) to a known protein concentration.

2. Detergent Solubilization Screening: a. Aliquot the membrane suspension into separate microcentrifuge tubes. b. To each tube, add a different alkyl sulfoxide detergent (Octyl, Decyl, Dodecyl) from a concentrated stock solution. A range of concentrations should be tested, typically from 0.5% to 2.0% (w/v). c. Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[12]

3. Isolation of Solubilized Proteins: a. Centrifuge the samples at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet the unsolubilized membrane fraction.[12] b. Carefully collect the supernatant, which contains the solubilized proteins.

4. Analysis of Solubilization Efficiency: a. Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting with an antibody specific to the target protein. b. Quantify the band intensities to determine the percentage of protein solubilized by each detergent.

5. Assessment of Protein Stability (Optional but Recommended): a. The solubilized fractions can be subjected to a thermal shift assay to determine the melting temperature (Tm) of the protein in each detergent.[6][14] A higher Tm indicates greater protein stability. b. Functional assays, if available for the target protein, should be performed to ensure the protein remains active after solubilization.

Workflow for Detergent Screening

The following diagram illustrates the general workflow for selecting an optimal detergent for a membrane protein.

G start Start: Membrane Preparation solubilization Detergent Solubilization (Test Octyl, Decyl, Dodecyl Sulfoxides) start->solubilization centrifugation High-Speed Centrifugation (e.g., 100,000 x g) solubilization->centrifugation separation Separate Supernatant (Solubilized) and Pellet (Insoluble) centrifugation->separation analysis Analyze Fractions by SDS-PAGE & Western Blot separation->analysis quantification Quantify Solubilization Efficiency analysis->quantification stability Assess Protein Stability (e.g., Thermal Shift Assay) quantification->stability decision Select Optimal Detergent stability->decision end End: Proceed with Purification decision->end

Workflow for membrane protein detergent screening.

Conclusion

This compound and its longer-chain homologs, decyl and dodecyl methyl sulfoxide, are valuable non-ionic detergents for membrane protein research. The choice among them presents a trade-off between the milder, more easily removable nature of shorter-chain detergents like this compound and the potentially higher solubilization power of longer-chain detergents. Due to the high degree of protein-specificity in detergent interactions, a systematic screening approach is essential for identifying the optimal alkyl sulfoxide that provides the best balance of solubilization efficiency and preservation of protein integrity for any given membrane protein target.

References

Navigating Beyond DMSO: A Comparative Guide to Alternatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to mitigate the cytotoxic effects and other limitations of Dimethyl Sulfoxide (DMSO), this guide offers a comprehensive comparison of emerging and established alternatives across key biological applications. We provide a data-driven overview of alternative cryoprotectants, cell culture solvents, and drug delivery vehicles, supported by experimental data and detailed protocols to facilitate the adoption of safer and more effective laboratory practices.

Dimethyl Sulfoxide (DMSO) has long been a cornerstone in biological research due to its exceptional solvent properties and its role as a cryoprotectant. However, its inherent toxicity, potential to interfere with cellular processes, and side effects in clinical applications have prompted a growing interest in identifying and validating viable alternatives.[1][2][3][4] This guide explores a range of these substitutes, from simple sugars to complex polymer formulations, evaluating their performance based on post-thaw cell viability, maintenance of cellular function, and biocompatibility.

Cryopreservation: Moving Towards DMSO-Free Cell Banking

The gold standard for long-term cell storage has traditionally involved 10% DMSO, yet concerns over its impact on cell viability and function post-thaw, particularly for sensitive cell types like stem cells, are driving the shift towards less toxic cryoprotective agents (CPAs).[1][3][5] A variety of compounds, including sugars, polyols, and amino acids, have shown promise in either reducing the required concentration of DMSO or replacing it entirely.

Comparative Performance of DMSO-Free Cryoprotectants for Mesenchymal Stem Cells (MSCs)

The following table summarizes the quantitative performance of various non-toxic alternatives to DMSO for the cryopreservation of human mesenchymal stem cells (hMSCs), benchmarked against traditional DMSO-based methods.

CryoprotectantConcentrationCell SourcePost-Thaw Viability (%)Post-Thaw Recovery (%)Key Findings
DMSO (Control) 10%Adipose-derived MSCs89 ± 381 ± 5Standard high-efficiency cryopreservation.[3]
Sucrose 200mM (in medium) + 300mM (in cryosolution)Dermal MSCs~50-Pre-incubation with sucrose significantly improves viability.[3][6]
Sucrose, Glycerol, Isoleucine (SGI) Not specifiedBone marrow & Adipose-derived MSCs~82.9 (SGI solution) vs. ~89.8 (DMSO)92.9 (SGI solution) vs. 87.3 (DMSO)The DMSO-free solution showed slightly lower viability but better recovery.[7]
Trehalose 250 mMAdipose-derived stem cells11-Poor viability compared to 5% DMSO (75%).[8]
Trehalose + Glycerol 500 mM Trehalose + 10% GlycerolHuman pluripotent stem cellsIncreased by ~20-30% vs 10% DMSO-Combination improves viability over DMSO alone.[8]
Ectoin 1-10% (w/v)hMSCsUp to 72-Shows potential to replace DMSO in serum-free cryomedia.[5]
Proline 1-10% (w/v)hMSCs22-Poor cell survival and altered cell morphology.[5]
Glycerol 5-20% (v/v)hMSCs0-Not suitable for cryopreservation of hMSCs.[5]
Carboxylated poly-l-lysine (COOH-PLL) 7.5% (w/w)hBMSCs> 90-Effective for long-term (24 months) cryopreservation at -80°C.[9]
Betaine Not specifiedUmbilical cord MSCs--Used with electroporation to facilitate intracellular delivery.[3]
Experimental Protocols for Cryopreservation

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for cryopreservation and post-thaw assessment of hMSCs using non-toxic alternatives.

Sucrose Pre-treatment and Cryopreservation of Adipose-Derived Stromal Cells (ASCs) [6][10]

This protocol involves a pre-treatment step to enhance the cryoprotective effect of sucrose.

  • Cell Preparation: Human adipose-derived mesenchymal stromal cells (ASCs) are expanded in α-MEM supplemented with either fetal bovine serum (FS) or platelet lysate (PL).

  • Pre-treatment: 24 hours prior to cryopreservation, the culture medium is supplemented with 100 mM sucrose.

  • Cryopreservation:

    • Harvest and centrifuge the pre-treated ASCs.

    • Resuspend the cell pellet in α-MEM containing 200 mM sucrose.

    • Dispense the cell suspension into cryovials.

    • Freeze the cells using a controlled-rate freezer with a cooling rate of -1°C/minute down to -80°C.

    • Transfer the cryovials to liquid nitrogen for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Slowly dilute the cell suspension with culture medium.

    • Centrifuge to remove the cryoprotectant.

    • Resuspend the cells in fresh culture medium and plate for culture.

Betaine Cryopreservation with Electroporation [3]

This method utilizes electroporation to facilitate the intracellular delivery of the cryoprotectant betaine.

  • Cell Preparation: Human umbilical cord mesenchymal stem cells (UCMSCs) are cultured to 80-90% confluency.

  • Cryopreservation:

    • Cells are suspended in a betaine-based cryo-medium.

    • Electroporation is performed to enhance the intracellular delivery of betaine.

    • The cell suspension is then cryopreserved using a controlled-rate freezer.

  • Thawing: Cells are thawed rapidly and assessed for viability and function.

G cluster_pre Pre-Cryopreservation cluster_cryo Cryopreservation cluster_post Post-Thaw cell_culture Cell Culture to 80-90% Confluency pretreatment Optional Pre-treatment (e.g., 24h with 100mM Sucrose) cell_culture->pretreatment harvest Harvest and Centrifuge Cells pretreatment->harvest resuspend Resuspend in Cryoprotectant (e.g., 200mM Sucrose) harvest->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze storage Transfer to Liquid Nitrogen (-196°C) freeze->storage thaw Rapid Thawing (37°C Water Bath) storage->thaw Long-term Storage dilute Slow Dilution of Cryoprotectant thaw->dilute centrifuge Centrifuge and Resuspend in Fresh Medium dilute->centrifuge assess Post-Thaw Assessment (Viability, Proliferation, etc.) centrifuge->assess G cluster_solvents Potential Solvents cluster_criteria Selection Criteria cluster_application Application DMSO DMSO Solubility Compound Solubility DMSO->Solubility Toxicity Low Cellular Toxicity DMSO->Toxicity Compatibility Assay Compatibility DMSO->Compatibility Ethanol Ethanol Ethanol->Solubility Ethanol->Toxicity Ethanol->Compatibility PEG PEG PEG->Solubility PEG->Toxicity PEG->Compatibility Cyrene Cyrene™ Cyrene->Solubility Cyrene->Toxicity Cyrene->Compatibility ZIL ZIL ZIL->Solubility ZIL->Toxicity ZIL->Compatibility CellAssay Cell-Based Assay Solubility->CellAssay Toxicity->CellAssay Compatibility->CellAssay G HBA Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride) NADES Natural Deep Eutectic Solvent (NADES) HBA->NADES HBD Hydrogen Bond Donor (HBD) (e.g., Sugars, Amino Acids) HBD->NADES Drug_NADES API-NADES Complex NADES->Drug_NADES Solubilization API Poorly Soluble Active Pharmaceutical Ingredient (API) API->Drug_NADES Delivery Enhanced Drug Delivery (e.g., Transdermal, Oral) Drug_NADES->Delivery Improved Bioavailability

References

Navigating Drug Delivery: A Comparative Guide to Octyl Sulfoxide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is a critical factor in determining the efficacy and safety of a therapeutic agent. This guide provides a comprehensive comparison of octyl sulfoxide with other alternatives, focusing on their performance as drug delivery vehicles and penetration enhancers. The information is supported by experimental data to aid in the selection of the most appropriate compound for specific research and development needs.

Performance Comparison: this compound vs. Alternatives

The selection of a suitable vehicle for drug delivery is pivotal for optimizing bioavailability and therapeutic outcomes. While data on this compound is not as extensive as for more common solvents, this guide compiles available information to offer a comparative perspective, primarily with the widely used dimethyl sulfoxide (DMSO).

Cytotoxicity Profile

For comparison, the cytotoxicity of DMSO has been more extensively studied. In human hematopoietic tumor cell lines, DMSO showed cytotoxic effects at concentrations of ≥2% after 24 hours of incubation. Another study on odontoblast-like cells indicated that DMSO caused no or minor cytotoxic effects at concentrations up to 1.0 mM.[2] The cytotoxicity of DMSO is cell-type dependent and varies with concentration.[3] For instance, in human leukemic T cells and monocytes, cytotoxicity was observed at concentrations of 2% and higher.

CompoundCell LineConcentrationEffectCitation
N-octyl-O-sulfate chitosan (NOSC) (in vivo, mice)LD50 (i.v.): 102.59 mg/kgAcute toxicity[1]
N-octyl-O-sulfate chitosan (NOSC) (in vivo, mice)LD50 (i.p.): 130.53 mg/kgAcute toxicity[1]
Dimethyl Sulfoxide (DMSO) Human hematopoietic tumor cell lines≥ 2%Cytotoxic
Dimethyl Sulfoxide (DMSO) Odontoblast-like cells≤ 1.0 mMNo or minor cytotoxicity[2]
Dimethyl Sulfoxide (DMSO) Human leukemic T cells and monocytes≥ 2%Cytotoxic
Performance as a Penetration Enhancer

Both this compound and DMSO are known for their ability to enhance the penetration of drugs through biological membranes, a crucial aspect of transdermal drug delivery.

This compound: While direct comparative studies are limited, the amphiphilic nature of this compound, with its octyl chain and polar sulfoxide group, suggests its potential to interact with and disrupt the lipid bilayer of the stratum corneum, thereby facilitating drug permeation.

Dimethyl Sulfoxide (DMSO): DMSO is a well-established penetration enhancer.[4] Its mechanism of action involves the disruption of the stratum corneum's lipid structure and alteration of keratin conformation.[4] Studies have shown that DMSO can significantly increase the permeation of various drugs through the skin.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, DMSO) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.[5][6]

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is used to assess the permeation of a drug through a skin sample, often used to evaluate the effectiveness of penetration enhancers.

Methodology:

  • Skin Preparation: Excise a section of skin (e.g., human or animal) and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply the drug formulation, with and without the penetration enhancer (e.g., this compound), to the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and maintain it at a constant temperature (e.g., 32°C).

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux (permeation rate).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Sulfoxides

While specific data on this compound's impact on signaling pathways is limited, studies on DMSO suggest that sulfoxides can modulate key cellular signaling cascades, including the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation.[3][7][8][9][10][11][12]

G Potential Signaling Pathways Modulated by Sulfoxides cluster_0 Cellular Stress / Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Stimuli MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation NFkB_Pathway->Inflammation Sulfoxides Sulfoxides Sulfoxides->MAPK_Pathway Modulation Sulfoxides->NFkB_Pathway Modulation

Caption: Potential modulation of MAPK and NF-κB signaling pathways by sulfoxides.

Experimental Workflow for Assessing Penetration Enhancers

The following workflow outlines the key steps in evaluating the efficacy and safety of a potential penetration enhancer like this compound.

G Workflow for Evaluation of Penetration Enhancers Formulation Formulation Development (Drug + Enhancer) In_Vitro_Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Formulation->In_Vitro_Permeation Cytotoxicity Cytotoxicity Assessment (MTT Assay) Formulation->Cytotoxicity Data_Analysis Data Analysis and Comparison In_Vitro_Permeation->Data_Analysis Cytotoxicity->Data_Analysis Signaling_Studies Signaling Pathway Analysis (e.g., Western Blot for p-p38) Conclusion Conclusion on Efficacy and Safety Signaling_Studies->Conclusion Data_Analysis->Signaling_Studies Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating penetration enhancers.

References

Safety Operating Guide

Proper Disposal of Octyl Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of octyl sulfoxide, ensuring the safety of laboratory personnel and compliance with regulatory standards. While Di-n-octyl Sulfoxide is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to established laboratory waste management protocols is essential.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although this compound is not classified as hazardous, good laboratory practice dictates the use of standard PPE.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles should be worn to protect against accidental splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat is required to protect skin and clothing.

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the most up-to-date PPE requirements.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials should be approached systematically. The following steps provide a general guideline; however, it is imperative to consult and follow your institution's Environmental Health & Safety (EH&S) department's specific procedures.[2][3]

1. Waste Identification and Segregation:

  • Pure this compound: Unused or surplus this compound should be considered for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be treated as contaminated waste.

  • Solutions: Solutions containing this compound should be treated as liquid chemical waste. Do not mix with other incompatible waste streams.[4]

2. Waste Collection and Containment:

  • Liquid Waste: Collect pure this compound and its solutions in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[5] The container should be clearly labeled as "this compound Waste" and include the concentration if it is in a solution.

  • Solid Waste: Place contaminated solid materials into a designated, durable, and sealed waste bag or container.[6] This container should be labeled as "this compound Contaminated Solid Waste."

3. Storage:

  • Store all waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]

  • Ensure waste containers are kept closed except when adding waste.[2][5]

4. Disposal Request and Pickup:

  • Once a waste container is full or ready for disposal, submit a waste collection request to your institution's hazardous waste management program or EH&S department.[2][3]

  • Do not dispose of this compound down the sink or in the regular trash unless explicitly permitted by your institution's EH&S guidelines and local regulations.[2][7]

5. Empty Container Management:

  • For containers that held pure this compound, they should be managed as hazardous waste containers.[2]

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on solubility and compatibility).[2]

  • Collect the rinsate as hazardous waste.[2]

  • After triple rinsing, deface or remove all chemical labels from the container.[2]

  • The clean, unlabeled container can typically be disposed of as regular trash, but confirm this with your institutional policy.[2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.

OctylSulfoxideDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type empty_container Empty this compound Container? start->empty_container liquid Liquid Waste (Pure or in Solution) waste_type->liquid Liquid solid Solid Waste (Contaminated Materials) waste_type->solid Solid container Select Compatible, Labeled Container liquid->container solid->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EH&S or Licensed Waste Vendor storage->pickup empty_container->waste_type No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash (pending institutional approval) deface_label->dispose_trash

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific protocols and regulations provided by your institution's Environmental Health & Safety department and local regulatory agencies.

References

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